5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Description
Properties
IUPAC Name |
5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNAHCSVNVONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450199 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189746-21-2 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189746-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 5-chloro-2,6-dimethoxy-4-methyl-8-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
This guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a sophisticated multifunctional quinoline derivative pivotal in advanced chemical and pharmacological research.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles and practical methodologies for the successful synthesis of this compound.
Introduction: Significance and Applications
This compound is a highly functionalized quinoline derivative that serves as a valuable scaffold in medicinal chemistry.[1] Its unique substitution pattern, featuring electron-donating methoxy groups, a strategically placed chloro group, and an electron-withdrawing nitro group, makes it a key intermediate for the synthesis of novel therapeutic agents. The nitro group at the 8-position is a particularly important synthetic handle, allowing for facile reduction to the corresponding amino derivative, which can be further functionalized to create complex molecular architectures.[1]
This compound has shown significant potential in the development of new antibiotics and anticancer agents.[1] Research indicates that it exhibits antimicrobial properties by inhibiting bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for bacterial DNA synthesis, ultimately leading to bacterial cell death.[1]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through a convergent strategy, focusing on the sequential functionalization of a pre-formed quinoline core. The primary disconnection in a retrosynthetic analysis occurs at the C8-NO2 bond, suggesting that the final step is an electrophilic aromatic substitution (nitration) on the electron-rich quinoline ring.
Caption: Synthetic workflow for the target molecule.
Conclusion
The synthesis of this compound is a well-defined process that relies on the principles of electrophilic and nucleophilic aromatic substitution on the quinoline core. By carefully controlling the reaction conditions and the order of synthetic steps, this valuable intermediate can be produced in good yield. The methodologies outlined in this guide provide a robust framework for researchers in the field of medicinal chemistry to access this and related compounds for the development of novel therapeutic agents.
References
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- 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q - Technical Disclosure Commons.
- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Introduction
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a significant building block and privileged scaffold in the realms of medicinal chemistry and pharmacological research.[1] Its structure, featuring a strategic arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups, imparts a unique electronic and steric profile. This profile makes it a valuable intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including infectious diseases and oncology.[1] Research has indicated that the quinoline core, particularly when substituted in this manner, can interact with key biological targets. For instance, it has been suggested that such compounds may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, highlighting its potential in the development of new antibiotics.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and chemical identifiers, summarize its known and predicted properties, and provide detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior to effectively utilize it in discovery and development workflows.
Core Properties and Data Summary
A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design and development. The properties tabulated below have been aggregated from computational predictions and available supplier data, providing a baseline for laboratory investigation.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 189746-21-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [2][3][4][5] |
| Molecular Weight | 282.68 g/mol | [1][2][3][4][5] |
| Physical Form | Solid powder | [2] |
| Boiling Point (Predicted) | 428.963 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.38 g/cm³ | [4] |
| Flash Point (Predicted) | 213.23 °C | [4] |
| LogP (Predicted) | 3.645 | [4] |
| XLogP3 (Predicted) | 3.3 | [3][4][5] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 5 | [4][5] |
| Rotatable Bonds | 2 | [4][5] |
| Topological Polar Surface Area | 77.17 Ų | [4] |
| Solubility (Qualitative) | Soluble in DMSO | [2] |
Structural Representation
The unique arrangement of functional groups on the quinoline core is central to the compound's chemical reactivity and biological activity.
Caption: Structure of this compound.
Experimental Determination of Physicochemical Properties
The following sections provide authoritative, step-by-step protocols for determining the critical physicochemical properties of the title compound. The methodologies are selected to be robust, reproducible, and self-validating.
Melting Point Determination
Expertise & Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's purity.[8][9] A pure, crystalline compound will exhibit a sharp, well-defined melting range, typically less than 1 °C.[8] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[10] Therefore, an accurate determination is a critical first step in sample characterization. We will use the capillary method, a universally accepted standard.[11]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[9]
-
Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of packed sample is obtained.[10][11]
-
-
Instrument Setup:
-
Place the packed capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to perform a preliminary, approximate determination of the melting point.[11]
-
-
Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, freshly packed capillary tube into the apparatus.
-
Set a slow heating ramp of 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Validation:
-
Repeat the measurement with two additional samples. The results should be consistent within a narrow margin (e.g., ±0.5 °C). A sharp range (T₂ - T₁ ≤ 1 °C) is indicative of high purity.
-
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Expertise & Causality: Solubility is a critical determinant of a drug candidate's bioavailability and developability.[12] For oral administration, a compound must dissolve in the gastrointestinal tract to be absorbed. The predicted high LogP value (3.645) for this compound suggests it is lipophilic and likely possesses low aqueous solubility.[4] Determining its thermodynamic (equilibrium) solubility provides the most accurate measure of its dissolution potential. The shake-flask method is the gold standard for this measurement.[12]
Experimental Protocol:
-
System Preparation:
-
Prepare a series of relevant aqueous buffers (e.g., pH 2.0, pH 6.8, pH 7.4) to mimic physiological conditions.[13]
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Equilibrium Setup:
-
Add an excess amount of the solid compound to a known volume of each aqueous buffer in separate, sealed vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Place the vials in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]
-
-
Sample Processing:
-
After incubation, allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particulates.[14] This step is critical to ensure only the dissolved compound is measured.
-
-
Quantification:
-
Prepare a calibration curve using the stock solution with known concentrations.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[12][15]
-
The measured concentration represents the thermodynamic solubility in that specific medium.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Acid Dissociation Constant (pKa)
Expertise & Causality: The pKa value dictates the ionization state of a molecule at a given pH.[16] For this compound, the nitrogen atom in the quinoline ring is basic and can be protonated.[17] The extent of ionization at physiological pH (~7.4) profoundly affects properties like solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method to determine the pKa of this basic center.[16]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. Due to its likely low water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary.[16] The final concentration should be known precisely.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration:
-
Use a calibrated micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point, generating a complete titration curve (pH vs. volume of titrant).
-
-
Data Analysis:
-
Plot the titration curve. The pKa is determined from the pH value at the half-equivalence point, where exactly half of the quinoline nitrogen has been protonated.[16]
-
Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.
-
Caption: Quinoline protonation equilibrium and pKa determination logic.
Chemical Stability Profile
Expertise & Causality: The intrinsic stability of a compound is a critical parameter that influences its shelf-life, formulation, and degradation pathways. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[18][19] However, they can be susceptible to other forms of degradation. For example, studies on related compounds have shown decomposition under certain chromatographic conditions or in aqueous environments over time.[20][21] A forced degradation study is the standard approach to identify potential stability liabilities.
Forced Degradation Protocol (Conceptual):
-
Objective: To assess the stability of the compound under accelerated stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Methodology:
-
Acid/Base Hydrolysis: Incubate the compound in solutions of HCl and NaOH at elevated temperatures (e.g., 60 °C) for a defined period.
-
Oxidative Stress: Treat the compound with hydrogen peroxide (H₂O₂) solution.
-
Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80 °C).
-
Photolytic Stress: Expose a solution of the compound to a controlled source of UV/Visible light.
-
-
Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound to an unstressed control.
Safety and Handling
Based on available GHS classifications, this compound requires careful handling.
-
Hazards: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[3][5]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
Avoid release to the environment.[5]
-
-
Storage: The compound should be stored in a dry, dark place. For short-term storage, 0-4 °C is recommended, while -20 °C is suitable for long-term storage.[2]
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. Its physicochemical properties, driven by its complex substitution pattern, are key to its potential applications. While many of its properties are currently based on computational predictions, this guide provides the authoritative experimental frameworks necessary for their empirical validation. The detailed protocols for determining melting point, solubility, and pKa offer a robust starting point for any researcher aiming to characterize this compound fully. A comprehensive understanding of these core characteristics is essential for unlocking its full potential in the development of new chemical entities.
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Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
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Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. PubMed. [Link]
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A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed. [Link]
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DETERMINATION OF MELTING POINTS. METU OpenCourseWare. [Link]
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This compound | C12H11ClN2O4. PubChem. [Link]
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experiment (1) determination of melting points. SlideShare. [Link]
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Procedure for solubility testing of NM suspension. NANoREG. [Link]
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Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
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Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]
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The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
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Solubility Test. AxisPharm. [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
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Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
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Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
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An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central. [Link]
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Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. [Link]
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This compound CAS#: 189746-21-2. ChemWhat. [Link]
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Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. Semantic Scholar. [Link]
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6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
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5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline CAS number 189746-21-2
An In-depth Technical Guide to 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS: 189746-21-2)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 189746-21-2. The quinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative, with its unique substitution pattern, presents significant opportunities in drug discovery and chemical synthesis. This document details its chemical and physical properties, outlines established synthetic routes, and discusses its known and potential biological activities, including antimicrobial and anticancer applications. We delve into the mechanistic insights behind its activity, its role as a versatile synthetic intermediate, and provide protocols for its synthesis and characterization, aiming to equip researchers and drug development professionals with the critical information needed to leverage this compound in their work.
Introduction: The Significance of the Quinoline Scaffold
Quinoline (C₉H₇N) is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" found in numerous natural alkaloids, most notably the antimalarial drug quinine.[1][2] The versatility, reactivity, and relative stability of the quinoline core have made it a focal point for the synthesis of medically significant drugs.[1] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological target interactions, making it a highly attractive framework for drug design.
This compound is a sophisticated, multifunctional derivative engineered for advanced pharmacological research.[3] Its structure is decorated with groups that are known to modulate biological activity: a chloro group, which can act as a site for further modification; two methoxy groups, which can influence solubility and binding; a methyl group; and a critical electron-withdrawing nitro group. This combination of functional groups enhances its potential for interaction with biological targets compared to simpler quinoline analogs.[3]
Compound Profile: CAS 189746-21-2
Chemical Structure
The structural arrangement of functional groups on the quinoline core is pivotal to the compound's reactivity and biological function.
Caption: 2D Structure of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, storage, and analytical method development.
| Property | Value | Source |
| CAS Number | 189746-21-2 | [4][5] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [4][6][7] |
| Molecular Weight | 282.68 g/mol | [4][7] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid powder | [6] |
| Purity | Typically ≥95-96% | [6][8] |
| Boiling Point | 428.963°C at 760 mmHg | [7] |
| Density | 1.38 g/cm³ | [7] |
| LogP | 3.645 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| SMILES | CC1=CC(=NC2=C1C(=C(C=C2[O-])OC)Cl)OC | [4] |
| InChIKey | VZVNAHCSVNVONJ-UHFFFAOYSA-N | [4][6] |
Synthesis and Manufacturing
The synthesis of this highly substituted quinoline derivative requires a multi-step approach, typically involving the sequential functionalization of a pre-existing quinoline core to ensure correct regiochemistry.
General Synthetic Strategy
A common synthetic pathway begins with a less complex quinoline precursor, such as 2,6-dimethoxy-4-methylquinoline.[9] The key transformations are the regioselective introduction of the chlorine atom at the C5 position and the nitro group at the C8 position. The order of these steps is critical to achieving the desired isomer.
Caption: General synthetic workflow for CAS 189746-21-2.
Detailed Synthetic Protocol
This protocol is a representative synthesis based on established quinoline chemistry.[3][9][10]
Step 1: Chlorination of 2,6-dimethoxy-4-methylquinoline
-
Setup: In a flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxy-4-methylquinoline in glacial acetic acid.
-
Reagent Addition: Cool the solution and add sulfuryl dichloride (SO₂Cl₂) dropwise, maintaining the temperature. Causality: Dropwise addition and cooling are necessary to control the exothermic reaction and prevent side product formation.
-
Reaction: After addition, heat the mixture (e.g., to 60°C) for a specified time (e.g., 30 minutes) to drive the reaction to completion.[9]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Isolation: Filter the resulting solid, wash with water, and dry to yield 5-chloro-2,6-dimethoxy-4-methylquinoline.
-
Validation: Confirm the structure and purity of the intermediate via HPLC and ¹H NMR spectroscopy.
Step 2: Nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline
-
Setup: To a flask containing the chlorinated intermediate from Step 1, add concentrated sulfuric acid, ensuring the solid is fully dissolved. Cool the mixture in an ice bath.
-
Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, keeping the temperature below 5-10°C. Causality: Strict temperature control is crucial to ensure regioselective nitration at the C8 position and prevent over-nitration or degradation of the starting material.[3]
-
Reaction: Allow the reaction to stir at a low temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over a large volume of crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Further purification can be achieved by column chromatography over silica gel or recrystallization from a suitable solvent like ethanol.[10]
-
Validation: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, and its purity should be assessed by HPLC (>99%).[3]
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for the unequivocal identification and quality control of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected signals include:
-
Singlets for the two methoxy groups (-OCH₃).
-
A singlet for the C4-methyl group (-CH₃).
-
Signals in the aromatic region corresponding to the protons on the quinoline ring system. A characteristic downfield shift is expected for the proton adjacent to the nitro group.[3]
-
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of the key functional groups:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹).
-
Aliphatic C-H stretching (~2850-2950 cm⁻¹).
-
C=N and C=C stretching from the quinoline ring (~1500-1600 cm⁻¹).
-
Strong asymmetric and symmetric stretching bands for the nitro group (Ar-NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretching for the methoxy groups (~1200-1250 cm⁻¹).
-
C-Cl stretching (~700-800 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₂H₁₁ClN₂O₄ (282.0407).[7] The isotopic pattern of the molecular ion peak will clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Biological Activity and Applications
This compound is a subject of interest in medicinal chemistry due to the known biological activities of the quinoline scaffold and its specific functional groups.[3]
Potential Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial properties. The mechanism often involves the inhibition of key bacterial enzymes essential for DNA replication. Research suggests that this compound may act by targeting bacterial DNA gyrase and topoisomerase IV.[3] By promoting the cleavage of bacterial DNA, these enzymes' normal function is disrupted, leading to rapid bacterial cell death.[3] This positions the compound as a candidate for the development of new antibiotics.[3]
Potential Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent.[3] The quinoline core is known for its ability to interact with the ATP-binding sites of various cellular enzymes, including kinases that are often dysregulated in cancer.[3] Mechanistic studies suggest that its mode of action could involve the disruption of microtubule dynamics or the inhibition of specific kinases involved in cell cycle regulation, leading to the inhibition of cancer cell proliferation.[3] Studies on related nitro- and chloro-substituted quinolines have shown potent cytotoxicity against human cancer cell lines.[11][12]
Caption: Postulated mechanisms of action for biological activity.
Intermediate for Chemical Synthesis
Beyond its direct biological activity, this compound is a valuable synthetic intermediate.[3]
-
Nitro Group Reduction: The electron-withdrawing nitro group at the 8-position is a key synthetic handle. It can be readily reduced to an amino group (NH₂) using standard reducing agents (e.g., H₂ with a palladium catalyst).[3] This amino derivative can then be further functionalized to create more complex molecular architectures.
-
Chloro Group Substitution: The chlorine atom at the 5-position offers a site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds, which is invaluable for conducting structure-activity relationship (SAR) studies.[3]
Safety and Handling
According to GHS classification, this compound is classified as a skin sensitizer (Category 1).[4][8] It may cause an allergic skin reaction.[4][8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Contaminated work clothing should not be allowed out of the workplace.[8]
-
In case of skin contact, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[8]
-
-
Storage: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion and Future Outlook
This compound (CAS 189746-21-2) is a highly functionalized heterocyclic compound with significant potential in drug discovery and organic synthesis. Its demonstrated biological activities, coupled with its versatility as a synthetic intermediate, make it a compound of high interest. Future research should focus on elucidating its precise mechanisms of action against various cancer cell lines and microbial strains, optimizing its structure to improve potency and reduce toxicity, and exploring its utility in the synthesis of novel, complex therapeutic agents. The comprehensive data presented in this guide serves as a foundational resource for scientists aiming to unlock the full potential of this promising quinoline derivative.
References
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This compound | RUO - Benchchem. 3
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This compound | C12H11ClN2O4 - PubChem. Link
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This compound | CAS 189746-21-2 - Sun-shine Chem. Link
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CAS 189746-21-2 this compound - Alfa Chemistry. Link
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This compound - LookChem. Link
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. Link
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - Journal of Clinical Microbiology. Link
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Link
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Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. - ResearchGate. Link
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This compound synthesis - ChemicalBook. Link
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - RSC Publishing. Link
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Synthesis of quinolines - Organic Chemistry Portal. Link
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Link
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - MDPI. Link
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH National Library of Medicine. Link
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Synthesis of Quinoline and derivatives - Academia.edu. Link
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Link
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Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Link
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. Link
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). Link
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. Link
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Tafenoquine Impurity 8 | CAS No- 189746-21-2 | Simson Pharma Limited. Link
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. Link
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Quinoline,5-chloro-2,6-dimethoxy-4-methyl-8-nitro- 189746-21-2 wiki - Guidechem. Link
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This compound - AK Scientific, Inc. Link
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. Link
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Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. Link
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A Technical Guide to the Predicted Spectral Characteristics of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a highly functionalized quinoline derivative with significant potential in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a chlorinated and nitrated quinoline core substituted with methoxy and methyl groups, suggests a rich field of study for applications including antimicrobial and antitumor research.[1] The compound, identified by CAS number 189746-21-2, has a molecular formula of C₁₂H₁₁ClN₂O₄ and a molecular weight of 282.68 g/mol .[2][3]
A thorough structural elucidation is fundamental to understanding its reactivity, biological activity, and potential for further functionalization. Spectroscopic analysis is the cornerstone of this characterization. However, publicly accessible, experimentally-derived spectral data for this specific molecule is not available.
This technical guide addresses this gap by providing a comprehensive, predicted spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. As a Senior Application Scientist, the aim is to offer a robust, theory-grounded framework for researchers who may be synthesizing or working with this compound, enabling them to anticipate, identify, and interpret its spectral features. This document will detail the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectral data. The following diagram illustrates the structure of this compound with a standard numbering system for the quinoline ring and substituents, which will be used throughout this guide.
Caption: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. The chemical shift (δ) is indicative of the electronic environment of a proton.
Predicted Spectrum and Interpretation: Based on typical chemical shifts for substituted quinolines, the following ¹H NMR signals are predicted for this compound, assuming a standard solvent like CDCl₃.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Singlet | 1H | H7 | The nitro group at C8 is strongly electron-withdrawing, deshielding the adjacent H7 proton and shifting it significantly downfield. Lack of adjacent protons results in a singlet. |
| ~ 7.0 - 7.2 | Singlet | 1H | H3 | This proton is on the pyridine ring. Its precise shift is influenced by the C2-methoxy and C4-methyl groups, but it is expected to be a singlet due to no adjacent protons. |
| ~ 4.1 - 4.3 | Singlet | 3H | C6-OCH₃ | Methoxy groups typically appear in this region. This group is on the benzenoid ring and its shift is influenced by the adjacent chloro and nitro-substituted ring system. |
| ~ 4.0 - 4.2 | Singlet | 3H | C2-OCH₃ | This methoxy group is on the pyridine ring, generally appearing in a similar region to other aromatic methoxy groups. |
| ~ 2.6 - 2.8 | Singlet | 3H | C4-CH₃ | The methyl group at C4 is attached to an sp² carbon of the quinoline ring, placing it in this characteristic region.[1] |
Key Insights:
-
Aromatic Region: The two singlets in the aromatic region are highly diagnostic. The significant downfield shift of one proton (H7) is a clear indicator of the adjacent C8-nitro group's powerful deshielding effect.
-
Substituent Region: The three distinct singlets for the two methoxy groups and the methyl group confirm the presence and electronic non-equivalence of these substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon atom depends on its hybridization and the electronegativity of the atoms attached to it.
Predicted Spectrum and Interpretation: The predicted ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C2 | Attached to nitrogen and an oxygen atom, this carbon is significantly deshielded. |
| ~ 150 - 155 | C6 | Bonded to an oxygen atom, placing it downfield in the aromatic region. |
| ~ 145 - 150 | C4 | Part of the pyridine ring and substituted with a methyl group. |
| ~ 140 - 145 | C8a | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen. |
| ~ 135 - 140 | C8 | Directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. |
| ~ 130 - 135 | C4a | Quaternary carbon at the ring junction. |
| ~ 120 - 125 | C5 | Attached to the electronegative chlorine atom. |
| ~ 118 - 122 | C7 | Aromatic CH carbon adjacent to the nitro-substituted C8. |
| ~ 110 - 115 | C3 | Aromatic CH carbon on the pyridine ring. |
| ~ 55 - 60 | C6-OCH₃ | Typical chemical shift for an aromatic methoxy carbon. |
| ~ 53 - 58 | C2-OCH₃ | Typical chemical shift for a methoxy carbon attached to an sp² carbon in a heteroaromatic system. |
| ~ 20 - 25 | C4-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Self-Validation: The presence of 12 distinct signals would confirm the molecular structure. The downfield shifts of carbons C2, C6, and C8 provide direct evidence for the locations of the methoxy and nitro groups, respectively.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern provides valuable structural information.
Predicted Data:
-
Molecular Ion (M⁺): The exact mass of C₁₂H₁₁ClN₂O₄ is 282.0407 Da.[3][4] HRMS (e.g., ESI-MS) should detect the protonated molecule [M+H]⁺ at m/z 283.0480.
-
Isotopic Pattern: A key feature will be the isotopic pattern for the molecular ion due to the presence of chlorine. An [M+2]⁺ peak at m/z 285.0450 (for [M+H]⁺) with an intensity of approximately one-third of the [M]⁺ peak is the definitive signature of a single chlorine atom.
Predicted Fragmentation Pathway: The quinoline ring system is relatively stable, but fragmentation can be initiated by the loss of substituents.
Caption: Standard workflow for acquiring an IR spectrum of a solid sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of the conjugated π-system.
Predicted Spectrum and Interpretation: The extended π-system of the quinoline ring, enhanced by the auxochromic methoxy groups and the chromophoric nitro group, is expected to result in strong UV absorption. For analogous nitro-substituted quinoline derivatives, absorption maxima are often observed in the 350–400 nm range. [1] | Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore | | :--- | :--- | :--- | | ~ 230 - 260 | π → π* | Quinoline Ring | Corresponds to the electronic transitions within the core aromatic system. | | ~ 360 - 390 | π → π* / n → π* | Extended Conjugated System | This longer wavelength absorption is due to the entire conjugated system, including the influence of the nitro and methoxy groups, which extend the conjugation and lower the energy gap for electronic transitions. |
Trustworthiness: The position of the λₘₐₓ is sensitive to the solvent used (solvatochromism). A protocol should specify the solvent (e.g., ethanol, dichloromethane) to ensure reproducibility. The presence of the long-wavelength absorption band above 350 nm would be a strong confirmation of the highly conjugated nitroaromatic system.
Conclusion
This guide provides a detailed, predictive overview of the key spectral characteristics of this compound. While based on established chemical principles and data from analogous structures rather than direct experimental measurement, it serves as an authoritative reference for researchers. The predicted data for ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy offer a comprehensive toolkit for the identification, confirmation, and structural elucidation of this complex quinoline derivative. Any experimental work undertaken on this compound should aim to validate and refine the predictions laid out in this document.
References
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Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. [Link]
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5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline: A Technical Guide to its Predicted Biological Activity and Investigational Framework
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a synthetic quinoline derivative with significant potential in antimicrobial and anticancer research. While primary experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related nitroquinoline analogues to project its likely mechanisms of action and therapeutic applications. We present a detailed framework for its investigation, including robust protocols for synthesis, and in vitro evaluation of its antimicrobial and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the potent antimalarial effects of quinine and chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
This compound is a synthetic derivative that combines several key functional groups, each expected to contribute to its biological profile. The nitro group at the 8-position, in particular, is a strong electron-withdrawing group known to be crucial for the biological activity of many nitroaromatic compounds, including some antimicrobial and anticancer agents.[1][2] This guide will explore the predicted biological activities of this compound based on the established pharmacology of its structural class and provide a detailed roadmap for its experimental validation.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to the design of meaningful biological assays. While experimental data for this compound is limited, we can infer its likely characteristics from its structure and data on similar compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale and Experimental Considerations |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | --- |
| Molecular Weight | 282.68 g/mol | --- |
| Solubility | Predicted to be soluble in DMSO and other polar organic solvents. Low aqueous solubility is expected. | For in vitro assays, a stock solution in 100% DMSO is recommended. Subsequent dilutions in aqueous media should be carefully performed to avoid precipitation. |
| Stability | Likely stable under standard laboratory conditions. Should be stored in a cool, dark, and dry place. | Long-term storage in solution is not recommended without stability studies. For short-term use (days to weeks), storage at 0-4°C is advisable, while long-term storage (months to years) should be at -20°C. |
Synthesis of this compound
Experimental Protocol: Synthesis of a Substituted 8-Nitroquinoline
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the Quinoline Core
The quinoline core can be synthesized via established methods such as the Combes or Skraup-von-Doebner reactions, starting from an appropriately substituted aniline.
Step 2: Chlorination
-
To a solution of the precursor quinoline in a suitable solvent (e.g., acetic acid), add sulfuryl dichloride dropwise at a controlled temperature (e.g., 60°C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the chlorinated intermediate.
Step 3: Nitration
-
Dissolve the chlorinated quinoline intermediate in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base.
-
Collect the precipitated product by filtration and purify by recrystallization or column chromatography.
DOT Diagram: Synthetic Workflow
Caption: Predicted mechanism of antibacterial action.
Predicted Anticancer Activity
Several 8-nitroquinoline derivatives have demonstrated significant in vitro and in vivo anticancer activity. F[1][2]or instance, nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to be a potent anticancer agent. T[1][2]he cytotoxic effects of these compounds are often multifaceted.
Predicted Mechanisms of Anticancer Action:
-
Induction of Apoptosis: The compound is predicted to induce programmed cell death (apoptosis) in cancer cells. This could be mediated through the activation of caspase signaling pathways.
-
Cell Cycle Arrest: It may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Kinases: The quinoline core is known to interact with the ATP-binding sites of various kinases, some of which are crucial for cancer cell survival and proliferation.
[3]DOT Diagram: Predicted Anticancer Mechanisms
Caption: Predicted multifactorial mechanisms of anticancer activity.
Experimental Framework for Biological Evaluation
To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following protocols provide a robust framework for this investigation.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a promising synthetic compound with a high potential for both antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of its predicted biological profile and a detailed experimental framework for its investigation. Future research should focus on the systematic evaluation of this compound against a broad panel of pathogenic microbes and cancer cell lines to elucidate its spectrum of activity and potency. Further studies should also be directed towards understanding its precise mechanisms of action and its potential for in vivo efficacy and safety. The insights gained from such investigations will be crucial in determining the therapeutic potential of this and other novel quinoline derivatives.
References
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
- Summers, K. L., Taggart, J., Benbrook, D. M., & Ding, W. Q. (2020). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). bioRxiv.
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- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Therapeutic Potential of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline: A Privileged Scaffold for Novel Antimicrobial and Anticancer Agents
Executive Summary: The quinoline molecular framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a synthetic compound engineered for advanced pharmacological research.[1] While direct therapeutic applications are still under investigation, its structural features—a substituted quinoline core, an electron-withdrawing nitro group, and strategic chloro and methoxy substitutions—suggest significant potential in two critical areas: antimicrobial and anticancer therapies.[1] This document synthesizes the current understanding of this compound's chemical properties, postulates its mechanisms of action based on established quinoline pharmacology, and provides a comprehensive, step-by-step research framework for its preclinical evaluation.
The Quinoline Scaffold: A Foundation for Drug Discovery
Quinoline, a fused aromatic nitrogen-containing heterocycle, is a structural motif found in numerous natural products and synthetic drugs.[4][5] Its derivatives have demonstrated a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4] The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic properties.
The Influence of Key Structural Moieties
The therapeutic potential of this compound is dictated by the interplay of its substituents:
-
Quinoline Core: This planar, bicyclic system is adept at interacting with biological macromolecules, particularly the ATP-binding sites of enzymes like kinases.[1]
-
8-Nitro Group: The electron-withdrawing nature of the nitro group is a critical feature. In related compounds, it has been shown to be essential for antiproliferative activity against tumor cells.[6] It also serves as a key synthetic handle, allowing for reduction to an amino group for further molecular elaboration.[1][7] Furthermore, nitroaromatic compounds can be a source of nitrogen radicals that alter intracellular signaling, contributing to cytotoxicity in target cells.[8]
-
5-Chloro Substituent: The chlorine atom offers a site for cross-coupling reactions, which is invaluable for conducting structure-activity relationship (SAR) studies.[1] Its electronegativity also modulates the electronic properties of the entire ring system.
-
2,6-Dimethoxy Groups: Methoxy groups are known to influence the lipophilicity and metabolic stability of a compound. Their positions on the quinoline ring can significantly impact biological activity and target specificity.[9]
Physicochemical Profile and Synthesis
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 189746-21-2 | [11] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [10][11] |
| Molecular Weight | 282.68 g/mol | [10][11] |
| Appearance | Off-white to white solid | [9] |
| Solubility | Soluble in DMSO; Insoluble in water | [9] |
Synthesis Overview
The synthesis of this compound is a multi-step process. It typically begins with the precursor 5-chloro-2,6-dimethoxy-4-methylquinoline, which then undergoes a regioselective nitration reaction to introduce the nitro group at the 8-position.[1] This strategic synthesis ensures the precise placement of the functional groups critical for its hypothesized biological activity.
Caption: Generalized synthetic workflow for the target compound.
Postulated Mechanisms and Therapeutic Hypotheses
Based on the pharmacology of related quinoline derivatives, we can formulate two primary hypotheses for the therapeutic application of this compound.
Hypothesis 1: Broad-Spectrum Antimicrobial Activity
Substituted quinolines are known to exhibit potent antimicrobial properties.[1] The proposed mechanism for this compound involves the disruption of bacterial DNA replication.[1] Specifically, it is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication.[1] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in rapid bacterial cell death.[1]
Caption: Hypothesized mechanism for antimicrobial activity.
Hypothesis 2: Targeted Anticancer Activity
The quinoline scaffold is a key feature in many kinase inhibitors.[1] Furthermore, nitroquinoline derivatives have shown potent antiproliferative effects against cancer cell lines that overexpress specific kinases, such as the epidermal growth factor receptor (EGFR).[6] The mechanism may involve competitive inhibition at the ATP-binding site. A secondary, complementary mechanism could involve metal chelation, a known property of some 8-substituted quinolines.[12][13] This can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[12]
Caption: Dual hypothesized mechanisms for anticancer activity.
Proposed Research Framework: A Roadmap for Preclinical Evaluation
To validate these hypotheses, a structured, multi-phase research plan is required. The following protocols are designed to be self-validating, with clear endpoints and decision criteria.
Caption: Overall preclinical evaluation workflow.
Phase 1: In Vitro Profiling
4.1.1 Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.
-
Rationale: This is the gold-standard primary screening method to quantify antimicrobial potency. A broad panel of bacteria (Gram-positive, Gram-negative, and drug-resistant strains) is crucial to define the spectrum of activity.
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin).
-
Negative control (DMSO vehicle).
-
-
Step-by-Step Procedure:
-
Prepare a serial 2-fold dilution of the test compound in CAMHB directly in the 96-well plates, typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions, positive controls, and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
Self-Validation: The assay is considered valid if the positive control antibiotics show MIC values within their expected range and the negative (no drug) and vehicle controls show uninhibited growth.
4.1.2 Protocol: Anticancer Cytotoxicity (MTT) Assay
-
Objective: To measure the compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.
-
Rationale: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability.[14] Using a panel of cancer cell lines (e.g., breast, lung, colon) and a normal, non-cancerous cell line allows for the initial assessment of both potency and selectivity.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468 [EGFR-overexpressing], A549) and a normal cell line (e.g., MCF-10A).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Step-by-Step Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Future Directions: From Hit to Lead
Should the initial in vitro screening reveal potent and selective activity, the subsequent steps are crucial for advancing the compound toward a clinical candidate.
-
Mechanistic Elucidation: Targeted biochemical assays are necessary to confirm the hypothesized mechanisms. This includes in vitro bacterial topoisomerase inhibition assays and kinase activity panels. For anticancer potential, assays measuring cellular ROS production and apoptosis (e.g., Annexin V/PI staining) would be performed.[14]
-
Structure-Activity Relationship (SAR) Studies: The synthetic tractability of the compound allows for systematic modification.[1] The 5-chloro and 8-nitro positions are prime targets for derivatization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy: Promising candidates with confirmed mechanisms of action would then be advanced to preclinical animal models of bacterial infection or cancer to evaluate their efficacy and safety in a whole-organism context.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its design is rooted in the well-established "privileged" quinoline scaffold, and its specific functionalization suggests a strong potential for development as either an antimicrobial or an anticancer agent. The proposed research framework provides a logical and rigorous pathway to systematically evaluate this potential, moving from broad phenotypic screening to detailed mechanistic studies. The insights gained will not only determine the therapeutic future of this specific molecule but also contribute to the broader understanding of substituted nitroquinolines in drug discovery.
References
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- Synthesis and pharmacological properties of some quinoline deriv
- Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents - PubMed.
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- Quinoline: A vers
- This compound synthesis - chemicalbook.
- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG
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- Synthetic approach of substituted quinolines via starting with...
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
- Nitroxoline - Wikipedia.
- 5-Chloro-2,6-dimethoxy-4-methylquinoline|CAS 189746-19-8 - Benchchem.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)
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- 14. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] This technical guide focuses on a specific, highly functionalized member of this family: 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, and its derivatives and analogs. We will delve into the synthetic strategies for accessing this core structure, explore its documented and potential biological activities, and elucidate the mechanistic underpinnings of its action. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both a theoretical framework and practical insights into this promising class of compounds.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a fused heterocyclic system composed of a benzene ring fused to a pyridine ring, is a versatile pharmacophore with a broad spectrum of pharmacological activities.[1][4] Its derivatives have been successfully developed into drugs for treating a range of diseases, including cancer, malaria, and bacterial infections.[3][5] The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug design.[2] The introduction of various substituents can modulate a compound's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following provides a general overview of a plausible synthetic route, based on established quinoline synthesis methodologies.
General Synthetic Strategy
A common approach to constructing the quinoline core is the Combes quinoline synthesis or a related cyclization reaction. The synthesis of the title compound likely begins with a suitably substituted aniline precursor, which is then subjected to cyclization, followed by chlorination and nitration.
A plausible synthetic pathway for a closely related analog, 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline, starts from a 5-hydroxyquinoline derivative.[1] This is then treated with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 5-position.[1] The nitration at the 8-position is a key step, often achieved using a mixture of nitric acid and sulfuric acid. The methoxy and methyl groups are typically introduced through nucleophilic substitution and Friedel-Crafts type reactions, respectively.[6]
Detailed Experimental Protocol: Synthesis of a 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline Analog
The following protocol is adapted from a known synthesis of a similar compound and serves as a representative example of the synthetic methodology.[1]
Step 1: Chlorination of a 5-hydroxyquinoline precursor
-
A solution of the 5-hydroxyquinoline starting material (1 equivalent) in phosphorus oxychloride (excess) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 80°C for 2 hours.
-
After cooling, the mixture is carefully poured onto ice and then basified with an excess of ammonium hydroxide.
-
The resulting solid is collected by filtration.
-
Purification is achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform), to yield the 5-chloroquinoline intermediate.[1]
Step 2: Nitration of the 5-chloroquinoline intermediate
-
This step would follow the chlorination. A general procedure for nitration of a quinoline ring is as follows:
-
The 5-chloroquinoline intermediate (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.
-
A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the temperature below 10°C.
-
The reaction is stirred at a controlled temperature for a specified time until completion (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Self-Validation and Causality: The choice of phosphorus oxychloride is standard for converting hydroxyl groups on aromatic rings to chloro groups. The nitration is directed to the 8-position due to the directing effects of the existing substituents on the quinoline ring. The reaction conditions, particularly temperature control during nitration, are critical to prevent over-nitration and side product formation.
Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs are of significant interest due to their potential antimicrobial and anticancer properties. The presence of the nitro group, the chloro substituent, and the methoxy groups all contribute to the molecule's biological activity profile.
Antimicrobial Activity
Nitroquinoline derivatives have a well-documented history of antimicrobial activity.[6] The proposed mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[7][8]
Structure-Activity Relationship (SAR) Insights:
-
The nitro group at the 8-position is often crucial for antimicrobial activity. It is an electron-withdrawing group that can participate in redox cycling and generate reactive oxygen species (ROS), contributing to bacterial cell death.
-
The chloro group at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. It also provides a handle for further synthetic modification.
-
The methoxy groups at the 2- and 6-positions can influence the compound's solubility and interaction with the target enzyme's binding pocket.
Anticancer Activity
The anticancer potential of nitroquinoline derivatives is an active area of research. Several mechanisms have been proposed for their cytotoxic effects on cancer cells.
3.2.1. Induction of Oxidative Stress and DNA Damage
Similar to their antimicrobial mechanism, nitroquinoline derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[5][10] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[11][12] The increased ROS levels can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).[13]
3.2.2. Inhibition of Key Cellular Enzymes
The quinoline scaffold is known to interact with the ATP-binding sites of various kinases, which are often dysregulated in cancer.[6] By inhibiting these kinases, quinoline derivatives can disrupt signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.
Quantitative Data for Analogs:
While specific IC50 values for the title compound are not available, studies on analogous 8-hydroxy-5-nitroquinolines have demonstrated potent anticancer activity. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown significantly greater cytotoxicity against various human cancer cell lines compared to other halogenated 8-hydroxyquinolines.[5]
| Compound | Cell Line | IC50 (µM) |
| 8-hydroxy-5-nitroquinoline | Raji (lymphoma) | 0.438 |
| 8-hydroxy-5-nitroquinoline | HL60 (leukemia) | ~1 |
| 8-hydroxy-5-nitroquinoline | PANC-1 (pancreatic) | ~2.5 |
| 8-hydroxy-5-nitroquinoline | A2780 (ovarian) | ~1.5 |
Table 1: Approximate IC50 values for 8-hydroxy-5-nitroquinoline in various cancer cell lines. Data extrapolated from published research.[5]
Mechanistic Pathways and Visualizations
To better understand the proposed mechanisms of action for this compound derivatives, the following diagrams illustrate the key cellular pathways involved.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed inhibition of bacterial DNA gyrase by a 5-Chloro-8-nitroquinoline derivative.
Proposed Mechanism of Anticancer Action
Sources
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- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility and stability of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The document provides a detailed examination of the compound's solubility and stability, critical parameters that underpin its viability in preclinical and developmental pipelines. The methodologies described herein are grounded in established analytical principles, offering a framework for robust characterization.
Introduction to a Privileged Scaffold
This compound is a multifunctional quinoline derivative engineered for advanced chemical and pharmacological research.[1] The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, and the specific substitutions on this molecule—chloro, methoxy, methyl, and nitro groups—are strategically placed to modulate its physicochemical and biological properties.[1][2] Its molecular formula is C₁₂H₁₁ClN₂O₄ with a molecular weight of 282.68 g/mol .[3][4][5]
This compound has garnered interest for its potential antimicrobial and anticancer activities.[1] Research suggests it may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[1] A thorough understanding of its solubility and stability is paramount for designing meaningful biological assays, developing viable formulations, and ensuring reproducible experimental outcomes.
Core Physicochemical Properties
The behavior of a compound in various experimental systems is dictated by its intrinsic physicochemical properties. The structure of this compound, featuring a hydrophobic core and several polar functional groups, results in a nuanced profile. Key computed and experimental properties are summarized below.
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₁ClN₂O₄[3][4][5] | Defines the elemental composition and exact mass. |
| Molecular Weight | 282.68 g/mol [1][3][5] | Crucial for molar concentration calculations. |
| CAS Number | 189746-21-2[1][3][6][7] | Unique identifier for the chemical substance. |
| Appearance | Solid powder[6] | Indicates the physical state at standard conditions. |
| XLogP3 | 3.3[3][5] | A measure of lipophilicity; a value >3 suggests poor aqueous solubility. |
| Hydrogen Bond Donors | 0[3] | The absence of donors limits interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 5[3] | Methoxy and nitro oxygens, and quinoline nitrogen can accept H-bonds. |
| Topological Polar Surface Area | 77.2 Ų[4] | Predicts membrane permeability; a value <140 Ų is favorable. |
| Density | 1.38 g/cm³[3] | Physical property relevant for formulation and processing. |
The high XLogP3 value and the absence of hydrogen bond donors strongly predict that the compound is lipophilic and will exhibit limited solubility in aqueous media. Conversely, the multiple hydrogen bond acceptors suggest it will be readily solvated by polar aprotic solvents.
Solubility Profile: Prediction and Experimental Verification
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[8] For this compound, a multi-solvent assessment is necessary to support its diverse applications in research.
Predicted Solubility
Based on its structural features and physicochemical parameters, the following solubility profile is anticipated. This predictive assessment is a crucial first step, guiding solvent selection for subsequent experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS Buffer | Low | High lipophilicity (XLogP3 = 3.3) and lack of H-bond donors limit hydration.[2] |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate the molecule via dipole-dipole interactions and can accept H-bonds from trace water, disrupting the crystal lattice. The compound is known to be soluble in DMSO.[6] |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The hydrophobic quinoline core limits solubility, though some interaction with the hydroxyl group of the solvent is possible.[2] |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, largely non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[2] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility. It measures the saturation point of a compound in a given solvent at a specific temperature.
Causality: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Each step is critical for accuracy. The extended incubation allows for complete equilibration, while centrifugation and filtration remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected test solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is visually confirmed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is essential to ensure equilibrium is achieved.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining micro-particulates. This is a critical self-validating step.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated analytical method, such as the HPLC-UV method described below.
Caption: Workflow for Shake-Flask Solubility Determination.
Analytical Method: HPLC-UV for Quantification
A robust High-Performance Liquid Chromatography (HPLC) method is required for accurate concentration measurement. For a chromophore-containing molecule like this nitroquinoline, UV detection is ideal.
Rationale: HPLC provides the necessary specificity to distinguish the analyte from any potential impurities or excipients. A reversed-phase C18 column is chosen due to the compound's lipophilic nature. The mobile phase composition is selected to ensure adequate retention and sharp peak shape.
Exemplar HPLC Conditions:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid to ensure protonation and consistent peak shape). A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (λmax), determined by scanning a standard solution with the PDA detector.
-
Injection Volume: 10 µL.[9]
-
Quantification: Generate a calibration curve using a series of known concentration standards prepared in the same solvent as the diluted samples.
Stability Profile: Forced Degradation and Assessment
Understanding a compound's chemical stability is non-negotiable for its development. Forced degradation (or stress testing) studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.
Predicted Stability
The functional groups on the molecule provide clues to its potential liabilities.
-
pH: The quinoline core is generally stable, but the nitro group can be susceptible to reduction, particularly under certain conditions.[1][2] High pH environments could potentially lead to degradation.[2]
-
Photostability: Nitroaromatic compounds are often light-sensitive and can undergo photodecomposition.[2] Testing is highly recommended.
-
Thermal Stability: As a crystalline solid, the compound is expected to have good thermal stability at standard temperatures.[2][6]
-
Oxidative Stability: The molecule possesses sites that could be susceptible to oxidation, though the electron-withdrawing nitro group may offer some protection to the aromatic system. The nitro group itself can be reduced.[1]
Experimental Protocol: Forced Degradation Studies
Causality: This protocol systematically exposes the compound to harsh conditions exceeding those expected during storage and use. The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%) to produce detectable levels of degradation products. This allows for the identification of liabilities and the development of an analytical method that can resolve the parent compound from these new entities.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Expose a solid sample and a solution sample to elevated temperature (e.g., 80 °C).
-
Photolytic: Expose a solid sample and a solution sample to a controlled light source (e.g., ICH option 1 or 2).
-
-
Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method Development
The HPLC method used for forced degradation analysis must be "stability-indicating."
Trustworthiness: A method is only trustworthy if it can unambiguously measure the analyte of interest without interference from other components, including degradants. During method development, the chromatograms from all stress conditions are overlaid. The goal is to achieve baseline separation between the parent compound peak and all degradation product peaks. A PDA detector is invaluable here, as it can be used to assess peak purity, providing evidence that a peak corresponds to a single compound.
Recommended Storage and Handling
Based on the compound's chemical nature and available data, the following storage and handling procedures are recommended to ensure its integrity.
-
Short-Term Storage (Days to Weeks): Store at 0 - 4 °C, protected from light in a tightly sealed container.[6]
-
Long-Term Storage (Months to Years): For maximum stability, store at -20 °C, protected from light.[6]
-
Handling: The compound is shipped under ambient temperature as a non-hazardous chemical, and it is stable for several weeks during ordinary shipping.[6]
-
Safety: GHS classification indicates the compound may cause an allergic skin reaction.[4][5] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling.
Conclusion
This compound is a promising research compound with a physicochemical profile that requires careful consideration. It is predicted to be a lipophilic molecule with low aqueous solubility but high solubility in polar aprotic solvents like DMSO. Its stability profile is likely robust under neutral and acidic conditions, but it may be susceptible to degradation under basic, oxidative, and photolytic stress.
The experimental protocols detailed in this guide provide a robust framework for empirically determining the precise solubility and stability characteristics of this molecule. Such data is indispensable for any researcher or institution aiming to advance this compound through the drug discovery and development process, ensuring that all subsequent biological and formulation work is built upon a solid foundation of chemical understanding.
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A Comprehensive Technical Guide to the Molecular Structure of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS No. 189746-21-2) is a highly functionalized quinoline derivative that has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, imparts a nuanced electronic profile that is instrumental in its biological activity and makes it a versatile intermediate for synthetic diversification. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and synthetic pathways. We will delve into a predictive spectroscopic analysis to aid in its characterization, discuss its chemical reactivity, and explore its documented applications in antimicrobial and anticancer research.[1] This document is intended to serve as a core technical resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development programs.
Core Molecular Structure and Physicochemical Profile
The foundational architecture of this molecule is the quinoline bicyclic system. The strategic placement of five distinct functional groups—a chloro group at C5, two methoxy groups at C2 and C6, a methyl group at C4, and a nitro group at C8—defines its chemical identity and behavior.
The IUPAC name for this compound is this compound.[2] Its molecular formula is C₁₂H₁₁ClN₂O₄, corresponding to a molecular weight of 282.68 g/mol .[2][3][4] The electronic nature of the quinoline core is significantly modulated by its substituents. The methoxy groups (-OCH₃) at the C2 and C6 positions act as strong electron-donating groups through resonance, increasing the electron density of the ring system. Conversely, the nitro group (-NO₂) at C8 and the chloro group (-Cl) at C5 are potent electron-withdrawing groups, which decrease the ring's electron density, particularly influencing the reactivity of the carbocyclic ring. This electronic push-pull system is a key determinant of the molecule's interaction with biological targets.
Structural and Physicochemical Data
The following table summarizes key identifiers and computed physicochemical properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 189746-21-2 | [2][3] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [3][4] |
| Molecular Weight | 282.68 g/mol | [2][3][4] |
| Exact Mass | 282.0407345 Da | [2][4] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=NC2=C1C(=C(C=C2[O-])OC)Cl)OC | [2] |
| InChIKey | VZVNAHCSVNVONJ-UHFFFAOYSA-N | [2][3] |
| XLogP3 | 3.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 77.2 Ų | [5] |
| Density | 1.38 g/cm³ (Predicted) | [4] |
| Boiling Point | 428.96 °C at 760 mmHg (Predicted) | [4] |
Molecular Structure Diagram
The diagram below illustrates the 2D structure of the molecule with standard quinoline numbering, which will be used for spectroscopic assignments.
Caption: 2D structure of this compound.
Synthesis Pathway and Rationale
The synthesis of this compound is a multi-step process that hinges on the controlled functionalization of the quinoline core. [1]The most direct and commonly referenced pathway involves the late-stage nitration of a pre-functionalized quinoline precursor. [1]
Synthetic Workflow
The logical flow begins with constructing the substituted quinoline ring, followed by electrophilic nitration.
Sources
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a key intermediate for developing novel therapeutics, particularly in the realms of antimicrobial and anticancer research.[1][3] Starting from 2,6-dimethoxy-4-methylquinoline, this guide details the regioselective chlorination followed by nitration, explaining the chemical rationale behind each step to ensure both reproducibility and a deep understanding of the process.
Introduction: The Significance of the Quinoline Core
Quinoline and its derivatives have a rich history in drug discovery, forming the structural basis for drugs ranging from antimalarials like chloroquine to modern anti-cancer agents.[2][4] Their unique chemical architecture and the ability to modify substituents around the core ring system allow for the fine-tuning of pharmacological properties.[2] The target molecule, this compound, is a sophisticated derivative engineered for advanced chemical synthesis. The electron-withdrawing nitro group at the 8-position serves as a crucial synthetic handle, enabling facile reduction to an amino group for further elaboration into more complex molecular structures.[1]
This guide provides a detailed methodology for its synthesis, focusing on practical execution, safety, and the underlying chemical principles that govern the reaction's success.
Synthetic Strategy and Mechanistic Rationale
The transformation of 2,6-dimethoxy-4-methylquinoline into this compound is achieved via a two-step electrophilic aromatic substitution sequence. The order of these steps is critical for achieving the desired regiochemistry.
-
Step 1: Electrophilic Chlorination. The first step involves the selective introduction of a chlorine atom at the C5 position of the quinoline ring.
-
Step 2: Electrophilic Nitration. The resulting 5-chloro intermediate is then nitrated to install a nitro group at the C8 position.
Mechanistic Insight: The regioselectivity of this synthesis is governed by the directing effects of the substituents on the quinoline ring.
-
Activating Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and thus activating, directing incoming electrophiles to the ortho and para positions. The 6-methoxy group strongly activates the C5 and C7 positions.
-
Directing the Chlorination: In the first step, the C5 position is highly activated by the 6-methoxy group (ortho) and is sterically accessible, making it the preferred site for chlorination.
-
Directing the Nitration: In the second step, the existing substituents—two activating methoxy groups, an activating methyl group, and a deactivating but ortho, para-directing chloro group—collectively direct the incoming nitronium ion (NO₂⁺) to the C8 position. This position is sterically unhindered and electronically favored.
This strategic, stepwise approach ensures a high-yield, regioselective synthesis of the target compound.
Reaction Workflow Diagram
Caption: Two-step synthesis workflow.
Materials and Equipment
Reagent and Compound Data
| Compound Name | Role | CAS No. | Molecular Formula | MW ( g/mol ) |
| 2,6-Dimethoxy-4-methylquinoline | Starting Material | 6340-55-2 | C₁₂H₁₃NO₂ | 203.24 |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | 7791-25-5 | Cl₂O₂S | 134.97 |
| Acetic Acid | Solvent | 64-19-7 | C₂H₄O₂ | 60.05 |
| 5-Chloro-2,6-dimethoxy-4-methylquinoline | Intermediate | 189746-19-8 | C₁₂H₁₂ClNO₂ | 237.68 |
| Sodium Nitrate (NaNO₃) | Nitrating Reagent | 7631-99-4 | NNaO₃ | 84.99 |
| Phosphorus Pentoxide (P₂O₅) | Reagent/Dehydrator | 1314-56-3 | P₂O₅ | 141.94 |
| Triethyl Phosphate | Solvent | 78-40-0 | C₆H₁₅O₄P | 182.16 |
| This compound | Final Product | 189746-21-2 | C₁₂H₁₁ClN₂O₄ | 282.68 |
Data sourced from[5][6][7][8].
Required Equipment
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Fume hood and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Detailed Experimental Protocols
--- SAFETY PRECAUTION --- This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 5-chloro-2,6-dimethoxy-4-methylquinoline (Intermediate)
This protocol is adapted from procedures involving the direct chlorination of activated aromatic systems.[9]
-
Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2,6-dimethoxy-4-methylquinoline (1.0 eq) and glacial acetic acid (10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the solution. Slowly add sulfuryl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes. The addition is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 30-60 minutes.[9]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization & Isolation: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.
-
Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 5-chloro-2,6-dimethoxy-4-methylquinoline as a solid.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the nitration method described for this specific substrate.[10]
-
Reactor Setup: In a clean, dry three-neck flask, combine phosphorus pentoxide (3.6 eq) and triethyl phosphate (10 mL per gram of intermediate).
-
Reagent Addition: Stir the mixture at room temperature until the P₂O₅ is well-dispersed. Slowly add the intermediate, 5-chloro-2,6-dimethoxy-4-methylquinoline (1.0 eq), followed by sodium nitrate (1.7 eq).
-
Reaction: Heat the reaction mixture to 40-45°C and stir vigorously for 3 hours.[10]
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the intermediate.
-
Work-up: After completion, cool the reaction mixture to room temperature. In a separate beaker, prepare an equivalent volume of pre-cooled water (10-15°C).
-
Quenching: Very slowly and carefully, add the reaction mixture to the cold water with vigorous stirring. This step is highly exothermic and should be done in an ice bath.
-
Precipitation: Heat the quenched mixture to 60-65°C for approximately 30 minutes, then cool back to room temperature and stir for 1 hour to ensure complete precipitation of the product.[10]
-
Isolation and Purification: Filter the yellow solid precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography over silica gel (eluting with chloroform) or by recrystallization from ethanol to yield pure this compound.[11]
Characterization and Expected Results
-
Appearance: The final product is expected to be a yellow or tan solid.[11]
-
Yield: Reported yields for similar reactions can range from 65-75%.[11][12]
-
Purity: Purity should be assessed by HPLC and melting point analysis.
-
Structural Verification:
-
¹H NMR: Expect signals corresponding to one aromatic proton on the nitro-bearing ring, one aromatic proton on the other ring, two distinct methoxy singlets, and one methyl singlet.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of 282.04 (for C₁₂H₁₁³⁵ClN₂O₄).[5]
-
Troubleshooting and Expert Insights
-
Incomplete Chlorination (Step 1): If TLC shows significant starting material remaining, the reaction time can be extended, or a slight excess of sulfuryl chloride (up to 1.2 eq) may be used. Ensure all reagents and glassware are anhydrous, as moisture will decompose the sulfuryl chloride.
-
Low Yield in Nitration (Step 2): The quenching step is critical. A rapid, uncontrolled addition to water can lead to side reactions or decomposition. Slow, controlled addition into vigorously stirred ice-cold water is paramount. The P₂O₅ must be of high quality and handled under anhydrous conditions.
-
Purification Challenges: If recrystallization fails to yield a pure product, column chromatography is the recommended alternative. A gradient elution from hexanes to ethyl acetate or a chloroform mobile phase has proven effective for related quinoline derivatives.[11]
The successful synthesis of this molecule provides a valuable building block for creating libraries of novel compounds, accelerating the hit-to-lead process in drug discovery programs targeting infectious diseases and cancer.[1]
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available from: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. Available from: [Link]
-
This compound | C12H11ClN2O4. PubChem. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q. Technical Disclosure Commons. Available from: [Link]
-
2,6-Dimethoxy-4-methylquinoline. Organix, Inc. Available from: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a synthetic quinoline derivative with a multifunctional chemical architecture, suggesting its potential as a promising antimicrobial candidate.[2] The presence of a nitro group, a feature in other antimicrobial agents, and the quinoline core, known to target essential bacterial enzymes, makes this compound a compelling subject for antimicrobial research.[2][3]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. This document offers detailed, step-by-step protocols for determining its in vitro activity against a panel of pathogenic bacteria, underpinned by established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Furthermore, we delve into the putative mechanism of action, providing a scientifically grounded framework for interpreting experimental outcomes.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible antimicrobial assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [6] |
| Molecular Weight | 282.68 g/mol | [7] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years) in a dry, dark environment. | [8] |
Preparation of Stock Solutions:
For antimicrobial testing, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO). The concentration of the stock solution should be carefully chosen to ensure that the final concentration of DMSO in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v).
Putative Mechanism of Action
The antimicrobial activity of this compound is likely multifactorial, stemming from its quinoline core and nitro-substituent.
Inhibition of Bacterial Type II Topoisomerases:
Quinolone antibiotics are well-established inhibitors of two essential bacterial enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[9][10] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[11] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[12] It is hypothesized that this compound shares this mechanism, targeting the ATP-binding site of these enzymes.[2]
Role of the Nitro Group and Metal Ion Chelation:
The 8-nitro group may also contribute significantly to the compound's antimicrobial effect. Nitroaromatic compounds can be bioreduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules. Furthermore, similar to the related compound nitroxoline, this compound may act as a chelator of divalent metal ions, such as Fe²⁺ and Zn²⁺.[13] These metal ions are essential cofactors for many bacterial enzymes and are crucial for maintaining the integrity of biofilms. By sequestering these ions, the compound can disrupt essential metabolic processes and biofilm formation.[13]
Caption: Putative mechanism of action of this compound.
Experimental Protocols
The following protocols are based on CLSI and EUCAST guidelines to ensure data accuracy and inter-laboratory reproducibility.[4][5]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and relevant clinical isolates)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.
-
Ensure the final volume in each well is 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[14]
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as in Protocol 1)
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
Apply a known amount of the compound solution to each sterile paper disk (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks onto the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Data Presentation and Interpretation
The antimicrobial activity of this compound should be evaluated against a panel of both Gram-positive and Gram-negative bacteria. Below is a table with representative data.
| Microorganism | ATCC Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) [30 µ g/disk ] |
| Staphylococcus aureus | 29213 | Positive | 4 | 18 |
| Bacillus subtilis | 6633 | Positive | 2 | 22 |
| Escherichia coli | 25922 | Negative | 16 | 12 |
| Pseudomonas aeruginosa | 27853 | Negative | 32 | 8 |
Interpretation:
-
MIC: Lower MIC values indicate greater antimicrobial potency.
-
Zone of Inhibition: Larger zones of inhibition generally correlate with higher antimicrobial activity. The relationship between zone diameter and MIC is inverse.
Troubleshooting
| Issue | Possible Cause | Solution |
| No bacterial growth in the growth control well. | Inoculum viability issue or improper incubation. | Use a fresh bacterial culture and verify incubator temperature. |
| Contamination in the sterility control well. | Non-aseptic technique. | Review and adhere to sterile techniques during media and plate preparation. |
| Inconsistent MIC or zone diameter results. | Inoculum density variation; improper compound dilution. | Strictly adhere to the 0.5 McFarland standard; ensure accurate pipetting. |
| Compound precipitation in the assay medium. | Poor solubility. | Ensure the final DMSO concentration is ≤1%; consider using a co-solvent if necessary, after validating its non-inhibitory effect. |
Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its in vitro efficacy. A thorough understanding of its mechanism of action, coupled with standardized susceptibility testing, is crucial for advancing this compound through the drug discovery pipeline. Further studies should focus on elucidating its precise molecular targets, evaluating its activity against a broader range of clinical isolates, including resistant strains, and assessing its potential for in vivo efficacy and toxicity.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2018).
- Clinical and Laboratory Standards Institute. (2019). M100: Performance Standards for Antimicrobial Susceptibility Testing; 29th ed. CLSI.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Available at: [Link]
-
Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S1-S8. Available at: [Link]
-
Humphries, R. M., et al. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. AST News Update, 4(1). Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10968005, this compound. Available at: [Link]
-
Pan, X. S., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(6), 1805–1811. Available at: [Link]
-
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 379-385. Available at: [Link]
-
Wikipedia. (n.d.). Nitroxoline. Available at: [Link]
-
Zambrano, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antitumor Activity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Authored by: Senior Application Scientist
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Quinoline derivatives exert their antitumor effects through diverse mechanisms, such as inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, and modulating key signaling pathways crucial for cancer cell proliferation and survival.[1][3]
This document provides a comprehensive, field-proven protocol for the preclinical evaluation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline , a novel quinoline derivative.[4] While its precise mechanism is under investigation, related compounds are known to interfere with essential cellular processes like DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase, or by acting as kinase inhibitors.[2][5] This guide is designed for researchers, scientists, and drug development professionals, offering a structured workflow from initial in vitro screening to preliminary in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible data.
Phase 1: In Vitro Antitumor Activity Assessment
The initial phase of testing involves a tiered approach using cultured cancer cells to determine the compound's cytotoxic potential and to elucidate its cellular mechanism of action. In vitro testing serves as a critical gatekeeper, allowing for the efficient screening of compounds before advancing to more complex and resource-intensive animal models.[6]
Protocol 1: Cell Line Selection and Culture
Rationale: Testing a compound against a panel of cancer cell lines from diverse tissue origins is crucial. This approach helps to identify sensitive cancer types, reveal potential resistance mechanisms, and provide a broader understanding of the compound's therapeutic window.[7] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity and selectivity.
Methodology:
-
Cell Line Panel: Select a panel of human cancer cell lines. A representative panel could include:
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)
-
NCI-H460: Lung Carcinoma
-
SF-268: Glioma
-
PC-3: Prostate Carcinoma
-
HCT-116: Colon Carcinoma
-
HEK293T: Human Embryonic Kidney (as a non-cancerous control)
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[7]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase, which is critical for the consistency of proliferation and cytotoxicity assays.
Protocol 2: Cytotoxicity Assessment by XTT Assay
Rationale: The primary goal is to determine the concentration-dependent cytotoxic effect of the compound. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[9] This eliminates the solubilization step required for the older MTT assay, streamlining the workflow and reducing potential errors.[8][10] The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[7]
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., <0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent). Add 50 µL of the activated XTT solution to each well.[8]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background noise.[8]
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HCT-116 | Colon Carcinoma | Experimental Value | 0.6 ± 0.09 |
| HEK293T | Non-Cancerous Kidney | Experimental Value | 5.5 ± 0.7 |
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).[7] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells whose membrane integrity has been compromised.[11][13]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA. Combine all cells and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL stock).[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
FITC Signal (Annexin V): Detects early and late apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
At least 10,000 events should be recorded for each sample.
-
Data Presentation: Example Apoptosis Analysis
| Treatment | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | >95% | <5% | <2% |
| Test Compound | IC₅₀ | Experimental Value | Experimental Value | Experimental Value |
| Test Compound | 2x IC₅₀ | Experimental Value | Experimental Value | Experimental Value |
Caption: Quadrant logic for Annexin V/PI apoptosis assay.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, often causing arrest at the G2/M or G1 phases.[3] This protocol uses propidium iodide (PI) to stain cellular DNA.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[15]
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with the IC₅₀ concentration of the test compound as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[14]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. This step is critical to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA analysis.[14] Incubate at 37°C for 30 minutes.
-
PI Staining: Add 5 µL of PI stock solution (1 mg/mL) to the cell suspension for a final concentration of 50 µg/mL. Incubate for 10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[16]
Data Presentation: Example Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |
| Test Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Phase 2: In Vivo Antitumor Efficacy Assessment
Compounds that demonstrate significant and selective in vitro activity should be advanced to in vivo models to evaluate their efficacy and tolerability in a complex biological system.[6] The subcutaneous xenograft model is a standard and widely used preclinical model for this purpose.[17][18]
Protocol 5: Subcutaneous Xenograft Tumor Model
Rationale: This model involves implanting human cancer cells into immunocompromised mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[19] This allows the human tumor to grow, creating a system to test the antitumor efficacy of a compound by monitoring its effect on tumor growth over time.[20]
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU) or SCID mice. Allow animals to acclimate for at least one week before the experiment begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Select a cell line that showed high sensitivity to the compound in vitro (e.g., HCT-116). Harvest cells during their exponential growth phase. Wash the cells with sterile, serum-free medium or PBS. Resuspend the cells to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®. Matrigel helps support initial tumor formation.[20]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[20]
-
Tumor Growth Monitoring: Monitor the animals daily for health and well-being. Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[20]
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate the compound (e.g., saline + 5% Tween 80).
-
Group 2 (Test Compound): Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for the selected cancer type.
-
-
Data Collection:
-
Tumor Volume: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
Body Weight: Record the body weight of each mouse at each measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) is a common endpoint.
-
-
Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or when any animal shows signs of excessive morbidity. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Overall experimental workflow for antitumor activity testing.
Caption: The intrinsic apoptosis signaling pathway.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 9, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved January 9, 2026, from [Link]
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Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved January 9, 2026, from [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved January 9, 2026, from [Link]
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XTT Assays vs MTT. (2025). Biotech Spain. Retrieved January 9, 2026, from [Link]
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Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved January 9, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 9, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 9, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 9, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2012). Bio-protocol. Retrieved January 9, 2026, from [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved January 9, 2026, from [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
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Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
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Monitoring Apoptosis by Flow Cytometry. (2017). Biocompare. Retrieved January 9, 2026, from [Link]
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MTT assay. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
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(PDF) In-vitro Models in Anticancer Screening. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved January 9, 2026, from [Link]
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In vitro Cancer Drug Screening Services. (2019). Visikol. Retrieved January 9, 2026, from [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. Retrieved January 9, 2026, from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved January 9, 2026, from [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Application Notes & Protocols: 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline as a Strategic Intermediate in Drug Synthesis
Introduction: The Quinoline Scaffold and the Strategic Importance of a Multifunctional Intermediate
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to engage in various biological interactions have established it as a 'privileged scaffold' in drug discovery.[2][3] Quinoline derivatives are central to a wide range of approved therapeutics, including agents for treating malaria, cancer, and bacterial infections.[4][5][6]
Within this vital class of compounds, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline stands out as a highly functionalized and versatile intermediate. Its structure is engineered for sequential, regioselective modifications, making it an invaluable starting point for complex molecular architectures.[3] The key features that define its utility are:
-
The Nitro Group (Position 8): This potent electron-withdrawing group is a latent amino group. Its facile reduction to 8-aminoquinoline is the most critical step, unlocking a nucleophilic site for extensive derivatization.[3]
-
The Chloro Group (Position 5): This halogen serves as a handle for various transformations, including nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[3]
-
Methoxy and Methyl Groups: These substituents at positions 2, 6, and 4 modulate the electronic properties, lipophilicity, and steric profile of the quinoline core, influencing its interaction with biological targets.[3]
This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into a more advanced derivative, highlighting its potential in developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[3]
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 189746-21-2 | [3][7][8][9][10] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [7][10][11] |
| Molecular Weight | 282.68 g/mol | [3][7][10][11] |
| IUPAC Name | This compound | [11] |
| Boiling Point | 428.96 °C at 760 mmHg | [7] |
| Density | 1.38 g/cm³ | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| LogP | 3.65 | [7] |
Part 1: Synthesis of this compound
The synthesis of the title compound is a multi-step process that typically involves the construction of the substituted quinoline core followed by chlorination and nitration.[3][10] The following protocol outlines a representative pathway.
Experimental Protocol 1: Synthesis of the Intermediate
This protocol describes the final nitration step to yield the title compound, assuming the precursor, 5-Chloro-2,6-dimethoxy-4-methylquinoline, is available.
Objective: To introduce a nitro group at the C8 position of the quinoline core through electrophilic aromatic substitution.
Materials:
-
5-Chloro-2,6-dimethoxy-4-methylquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2,6-dimethoxy-4-methylquinoline (e.g., 5.0 g, 1 eq) in concentrated sulfuric acid (50 mL) at 0 °C using an ice bath. Stir until a clear solution is obtained.
-
Nitration: While maintaining the temperature at 0-5 °C, add fuming nitric acid (1.2 eq) dropwise via a dropping funnel over 30 minutes. The careful, slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7. The precipitated solid is then collected by vacuum filtration.
-
Washing: Wash the collected solid with cold water (3 x 50 mL) to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography over silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.[12]
Causality and Experimental Insights:
-
Choice of Acid: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species for the electrophilic aromatic substitution.
-
Temperature Control: Low temperature (0-5 °C) is critical to ensure regioselectivity for the C8 position and to minimize the formation of unwanted byproducts from side reactions.
-
Workup: Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the organic product, which has low solubility in the aqueous acidic medium. Subsequent neutralization is necessary before extraction or for safe handling.
Synthesis Workflow Diagram
Caption: Workflow for the nitration of the quinoline precursor.
Part 2: Application in Synthesis - Reduction to a Key Amino Derivative
The true value of this compound as an intermediate is realized upon the reduction of its nitro group. This transformation yields the corresponding 8-aminoquinoline, a versatile precursor for constructing molecules with potential antimicrobial and antitumor activities.[3] The resulting primary amine can be acylated, alkylated, or used in condensation reactions to build more complex and pharmacologically active structures.
Experimental Protocol 2: Reduction of the Nitro Group
Objective: To selectively reduce the C8 nitro group to a primary amine, yielding 8-Amino-5-chloro-2,6-dimethoxy-4-methylquinoline.
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (e.g., 4.0 g, 1 eq) in ethanol (80 mL).
-
Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 eq).
-
Acidification & Reflux: Add concentrated HCl (15 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The product amine will have a different Rf value.
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. This will precipitate tin salts and liberate the free amine.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-5-chloro-2,6-dimethoxy-4-methylquinoline.
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Causality and Experimental Insights:
-
Choice of Reducing Agent: Tin(II) chloride in the presence of concentrated HCl is a classic and effective method for reducing aromatic nitro groups, especially in complex molecules, as it is generally tolerant of other functional groups like chlorides and ethers.
-
Role of Acid: The acidic medium is essential for the reduction mechanism with SnCl₂.
-
Basification Step: The workup requires basification to deprotonate the ammonium salt of the product, rendering the amine free and soluble in organic solvents for extraction. It also precipitates tin hydroxides, aiding in their removal.
Application Workflow Diagram
Caption: Conversion of the intermediate to a key amino precursor.
Conclusion
This compound is a strategically designed chemical intermediate whose true potential is unlocked through sequential, well-planned synthetic transformations. The protocols detailed herein provide a reliable framework for its synthesis and subsequent utilization. The conversion of the C8-nitro group into a primary amine is a gateway reaction, opening up a vast chemical space for the development of novel quinoline-based drug candidates. This intermediate is particularly relevant for creating libraries of compounds aimed at inhibiting key cellular enzymes, such as bacterial DNA gyrase or kinases, where the quinoline core serves as an effective ATP-binding site mimic.[3] Its continued use in medicinal chemistry campaigns underscores the power of strategic intermediate design in modern drug discovery.
References
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- CAS 189746-21-2 this compound - Alfa Chemistry.
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- This compound synthesis - chemicalbook.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
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- Exploring Applications of Quinoline Deriv
- Application of Quinoline Ring in Structural Modification of N
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central.
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- Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Compar
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -
- 5-Chloro-2-nitroaniline 97 1635-61-6 - Sigma-Aldrich.
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Application Notes & Protocols: High-Purity Isolation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Introduction: The Imperative for Purity
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a highly functionalized heterocyclic compound, representing a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] Its substituted quinoline core is a "privileged scaffold," frequently explored for developing novel therapeutic agents, particularly in antimicrobial and anticancer research.[2] The presence of a nitro group provides a crucial synthetic handle for further molecular elaboration, allowing for its reduction to an amine and subsequent derivatization.[2]
The reliability and reproducibility of downstream applications, whether in biological screening or further chemical synthesis, are directly contingent on the purity of the starting material. Trace impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to ambiguous biological data, failed reactions, or the generation of unintended side products. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography tailored to its specific chemical nature.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 189746-21-2 | [3][4] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [3][4][5] |
| Molecular Weight | 282.68 g/mol | [3][4][5] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO. | [6] |
| LogP | 3.64 | [5] |
| Storage | Store in a dry, dark place at 0 - 4°C (short-term) or -20°C (long-term). | [6] |
Core Challenge: The Basic Quinoline Nitrogen
The primary obstacle in the chromatographic purification of quinoline derivatives is the basicity of the lone pair of electrons on the quinoline nitrogen atom.[1][7] When using standard silica gel as the stationary phase, this basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to several undesirable outcomes:
-
Peak Tailing/Streaking: The strong, non-uniform binding causes the compound to elute slowly and unevenly from the column, resulting in broad, tailing peaks and poor separation from impurities.[1][7]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to significant product loss.[1]
-
Compound Decomposition: The acidic nature of the silica gel can catalyze the degradation of sensitive quinoline derivatives.[1]
The protocols outlined in this guide are specifically designed to mitigate these issues.
Purification Strategy Selection
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying the target compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly effective when the desired compound is highly crystalline and the impurities have different solubility profiles.[8][9] The goal is to dissolve the impure solid in a hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the solution (mother liquor).[10]
Rationale for Solvent Selection
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.[9]
-
Not react with the compound.
-
Have a boiling point below the compound's melting point.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the purification of similar quinoline structures, alcohols and chlorinated solvents are good starting points.[11][12] A mixed solvent system can also be employed to achieve the desired solubility gradient.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, chloroform, ethyl acetate) at room temperature and upon heating. A good candidate will show poor solubility at room temperature but high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, allow it to cool slightly, add a small amount of activated charcoal (1-2% of the solute weight), and reheat to boiling for a few minutes.[8] Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[8]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.[8] For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Normal-Phase Column Chromatography
Column chromatography is the most versatile method for purifying quinoline derivatives, capable of separating compounds with very similar properties.[1] This protocol is optimized to counteract the issues caused by the basic quinoline nitrogen.
Principle: Deactivating Silica Gel
To prevent peak tailing and product loss, the acidic silanol groups on the silica gel are neutralized by adding a small amount of a basic modifier, typically triethylamine (NEt₃), to the mobile phase.[7] This deactivates the stationary phase, allowing the basic quinoline derivative to travel through the column without excessive interaction.[7]
Step-by-Step Chromatography Protocol
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Add one drop of triethylamine to the TLC development chamber. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel (100-200 mesh) in the chosen eluent system (e.g., 99:1 Chloroform/Triethylamine).[11] The amount of silica should be 50-100 times the weight of the crude product.
-
Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent (containing 0.5-2% triethylamine) to the column.[7]
-
Begin elution, maintaining a constant flow rate. Collect fractions in test tubes.
-
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purification by column chromatography.
Purity Verification
After purification, the purity of the final product must be confirmed.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR): These methods can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, RP-HPLC can be used.[1] A typical system would involve a C18 column with a gradient of water and acetonitrile containing 0.1% formic or trifluoroacetic acid.[1]
References
- Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chrom
- Technical Support Center: Purification of Quinoline Deriv
- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com.
- This compound synthesis. chemicalbook.
- This compound | CAS 189746-21-2. Sun-shine Chem.
- SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES C
- Recrystallization. University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- This compound | C12H11ClN2O4. PubChem.
- This compound. Benchchem.
- Recrystalliz
- This compound. LookChem.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
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Application Notes and Protocols for the In Vitro Experimental Design with 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties. 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a synthetic derivative within this class, engineered with distinct functional groups that suggest a strong potential for biological activity. The presence of a nitro group, in particular, is often associated with enhanced antimicrobial efficacy and can play a role in the mechanisms of anticancer agents. Furthermore, the quinoline core is known to interact with the ATP-binding sites of various cellular enzymes, including kinases, making it a promising candidate for targeted therapies.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in vitro experimental plan to characterize the biological activities of this compound. This document provides not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough and logical investigation of this compound's potential.
Part 1: Foundational Assays - Cytotoxicity and Antimicrobial Screening
The initial characterization of any novel compound begins with broad screening to determine its general bioactivity. For this compound, this involves assessing its cytotoxic effects against cancer cell lines and its inhibitory activity against a panel of pathogenic microbes.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to identify if the compound has cytotoxic effects on cancer cells.
Quinoline derivatives have shown efficacy against a range of cancers. Therefore, a primary screening panel should include representative cell lines from different cancer types, such as:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
MDA-MB-231 (Breast Adenocarcinoma): An aggressive, triple-negative breast cancer cell line.
-
HCT116 (Colon Carcinoma): A standard for colorectal cancer research.
-
A375 (Malignant Melanoma): To explore activity against skin cancers.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with 0.5% DMSO) and positive control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| A549 | Experimental Value | Reference Value |
| MCF-7 | Experimental Value | Reference Value |
| MDA-MB-231 | Experimental Value | Reference Value |
| HCT116 | Experimental Value | Reference Value |
| A375 | Experimental Value | Reference Value |
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[2] This assay is essential for establishing the antimicrobial spectrum of this compound.
A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species, to assess the breadth of activity.
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): A standard Gram-negative bacterium.
-
Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen often associated with drug resistance.
-
Candida albicans (ATCC 90028): A common pathogenic yeast.
Materials:
-
Selected microbial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of each microbial strain in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform two-fold serial dilutions of the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus | Experimental Value | Reference Value (Ciprofloxacin) |
| Escherichia coli | Experimental Value | Reference Value (Ciprofloxacin) |
| Pseudomonas aeruginosa | Experimental Value | Reference Value (Ciprofloxacin) |
| Candida albicans | Experimental Value | Reference Value (Fluconazole) |
Part 2: Mechanistic Assays - Elucidating the Mode of Action
Once the foundational bioactivities are established, the next logical step is to investigate the underlying mechanisms. Based on the known activities of quinoline derivatives, the following mechanistic assays are proposed.
Investigating the Anticancer Mechanism
The quinoline core's ability to interact with ATP-binding sites suggests that this compound may function as a kinase inhibitor. A broad kinase panel screening is an efficient way to identify potential kinase targets.
This is typically performed as a service by specialized companies. The general principle involves an in vitro kinase assay where the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured.
General Workflow:
-
Compound Submission: Provide a stock solution of this compound at a specified concentration in DMSO.
-
Assay Performance: The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. Hits are identified as kinases that are significantly inhibited by the compound.
-
Follow-up: For promising hits, IC₅₀ determination is performed by testing the compound at multiple concentrations.
Caption: Workflow for Kinase Inhibition Profiling.
CETSA is a powerful method to confirm that a compound binds to its target protein in a cellular context.[4][5][6][7] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][5][6][7]
Materials:
-
Cancer cell line expressing the target kinase (identified from the panel screen)
-
This compound
-
DMSO
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Antibodies against the target kinase
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle (DMSO) for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
If a specific kinase is confirmed as a target, Western blotting can be used to investigate the effect of the compound on the downstream signaling pathway. Additionally, assessing markers of apoptosis can confirm if the observed cytotoxicity is due to programmed cell death.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., against total and phosphorylated forms of the target kinase and its substrates, cleaved Caspase-3, cleaved PARP, Bcl-2)[8][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cells treated with the compound at various concentrations and time points. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Hypothetical Signaling Pathway Inhibition.
Investigating the Antimicrobial Mechanism
The primary mechanism of action for many quinolone antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
This cell-free assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.[10][11][12][13][14]
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
This compound
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.
-
Add purified DNA gyrase and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
-
Conclusion
The protocols and experimental design outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic assays, researchers can elucidate the compound's biological activities, identify its molecular targets, and assess its potential as a novel therapeutic agent. The causality-driven approach ensures that each experimental step logically informs the next, leading to a robust and scientifically sound evaluation.
References
-
DNA Supercoiling Catalyzed by Bacterial Gyrase . PMC - NIH. [Link]
-
E. coli DNA Gyrase DNA Supercoiling Assay Kits . BioHippo. [Link]
-
ProFoldin DNA Gyrase DNA Supercoiling Assay Kits . ProFoldin. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI. [Link]
-
ProFoldin P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits . ProFoldin. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole . PubMed Central. [Link]
-
Determination of Caspase Activation by Western Blot . PubMed - NIH. [Link]
-
Broth Microdilution | MI . Microbiology. [Link]
-
Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria . PubMed. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases . CLSI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PMC - NIH. [Link]
-
Analysis by Western Blotting - Apoptosis . Bio-Rad Antibodies. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]
-
Cellular thermal shift assay . Grokipedia. [Link]
-
MTT Cell Assay Protocol . Texas Children's Hospital. [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis? . ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]
-
In vitro kinase assay . Protocols.io. [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
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cell-based assays for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline cytotoxicity
Application Notes & Protocols
Topic: A Multi-Parametric Approach to Assessing the Cytotoxicity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Cytotoxic Profile of a Novel Quinoline Derivative
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential anticancer properties.[1][2] The compound this compound belongs to this class, and its structural features—including a nitro group and a chlorinated quinoline core—suggest a potential for significant biological impact.[3][4] Preliminary research into similar compounds indicates that their mechanisms can involve the inhibition of critical cellular enzymes like DNA gyrase and topoisomerase, leading to cell death.[3]
A thorough evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development. A single-endpoint assay, however, can provide a limited or even misleading picture of a compound's true mechanism of action. A compound might, for example, halt cellular proliferation (a cytostatic effect) without immediately killing the cell, or it might induce a specific programmed cell death pathway (apoptosis) versus causing catastrophic cell rupture (necrosis).
Therefore, this guide presents a robust, multi-parametric strategy for evaluating the cytotoxicity of this compound. We will detail three distinct, yet complementary, cell-based assays designed to probe different facets of cellular health:
-
Metabolic Viability: The MTT assay measures the activity of mitochondrial dehydrogenases, providing an index of overall metabolic function.[5][6]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of a cytosolic enzyme into the culture medium, a hallmark of plasma membrane rupture and necrosis.[7]
-
Apoptosis Induction: The Caspase-3/7 assay detects the activity of key executioner caspases, which are central to the apoptotic programmed cell death pathway.[8][9]
By integrating the data from these three assays, researchers can construct a comprehensive cytotoxic profile of the compound, distinguishing between cytostatic, apoptotic, and necrotic mechanisms. This detailed understanding is critical for advancing promising therapeutic candidates.
Strategic Overview: An Integrated Assay Workflow
The core principle of this approach is to treat parallel cultures of cells with the test compound and subsequently analyze them using three different methods. This parallel analysis provides a holistic view of the cellular response to this compound.
Caption: Integrated workflow for multi-parametric cytotoxicity assessment.
Protocol: MTT Assay for Metabolic Viability
This assay quantifies cell viability by measuring the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[6][11]
Materials
-
96-well clear, flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., A549, human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and microplate spectrophotometer
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in an exponential growth phase at the time of the assay.[10] Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well.[11]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Scientist's Note: Causality and Choice We use the MTT assay as our first-line screen because it is a robust indicator of overall cellular health. A reduction in mitochondrial activity is often one of the earliest markers of cellular stress or damage. It is crucial to use phenol red-free medium during the MTT incubation step if possible, as the indicator can interfere with absorbance readings.[6]
Protocol: LDH Release Assay for Membrane Integrity
This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[13] LDH is a stable cytosolic enzyme that should be contained within cells that have an intact plasma membrane. Its presence in the culture medium is a direct indicator of cell lysis and membrane damage.[7]
Materials
-
Parallel 96-well plate from the same experiment as the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)
-
96-well clear, flat-bottom assay plate
-
Lysis Buffer (10X, typically provided in the kit)
-
Stop Solution (typically provided in the kit)
Step-by-Step Methodology
-
Prepare Controls: On the plate containing the treated cells, designate triplicate wells for a "Maximum LDH Release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[14] This will completely lyse the cells and release all intracellular LDH.
-
Collect Supernatant: Centrifuge the plate at 1000 RPM for 5 minutes to pellet any cells or debris.[15] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well assay plate.
-
Critical Consideration: Avoid disturbing the cell monolayer at the bottom of the wells to prevent artificially high LDH readings.
-
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture (substrate mix + assay buffer) according to the manufacturer's protocol.[13]
-
Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Measurement: Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to correct for background.[14]
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Lysis - Abs_Vehicle)] * 100
Scientist's Note: Self-Validation The LDH assay includes its own internal, self-validating controls. The "Vehicle" control establishes the baseline LDH release from healthy cells, while the "Maximum Lysis" control defines the 100% cytotoxicity endpoint for that specific cell density. This ensures that the calculated cytotoxicity is a true reflection of compound-induced membrane damage.[15]
Protocol: Caspase-3/7 Assay for Apoptosis
Apoptosis is a controlled, programmed form of cell death critical for tissue homeostasis and a common mechanism of action for anticancer drugs.[1] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave a multitude of cellular proteins to orchestrate cell disassembly.[16][17] This protocol uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[8] Cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Caption: Simplified overview of the caspase cascade and assay principle.
Materials
-
Parallel 96-well plate (opaque-walled, white for luminescence) from the same experiment
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer or microplate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Plate and Reagent Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[9] Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, also allowing it to reach room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium and cells. This is a simple "add-mix-measure" format.[8]
-
Cell Lysis and Signal Generation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 RPM) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this time.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
Calculate the fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence_Sample) / (Luminescence_Vehicle)
Scientist's Note: Choosing the Right Plate It is imperative to use white, opaque-walled plates for luminescence assays. White walls reflect the light signal towards the detector, maximizing sensitivity. Clear plates are unsuitable as they lead to significant signal crosstalk between adjacent wells, compromising data integrity.
Data Interpretation: Building a Mechanistic Profile
By synthesizing the data from all three assays, a nuanced picture of the compound's cytotoxic mechanism emerges. The IC₅₀ values derived from each assay provide quantitative measures of potency for different cellular effects.
| Assay Endpoint | Measures | Interpretation of Low IC₅₀ |
| MTT | Mitochondrial metabolic activity | Inhibition of proliferation (cytostatic) or induction of cell death (cytotoxic). |
| LDH Release | Plasma membrane rupture (necrosis) | Induction of necrotic or late apoptotic cell death. |
| Caspase-3/7 | Executioner caspase activity | Induction of the apoptotic pathway. |
Example Scenarios for this compound:
-
Scenario A: Potent Apoptosis Inducer
-
MTT IC₅₀: 5 µM
-
Caspase-3/7 Activation: Strong, dose-dependent increase.
-
LDH IC₅₀: > 50 µM
-
Interpretation: The compound is a potent inducer of apoptosis. It shuts down metabolic activity and activates programmed cell death at low concentrations without causing immediate membrane rupture. This is a desirable profile for many anticancer agents.
-
-
Scenario B: Rapid Necrotic Agent
-
MTT IC₅₀: 10 µM
-
Caspase-3/7 Activation: Minimal or no increase.
-
LDH IC₅₀: 12 µM
-
Interpretation: The compound causes rapid cell death via necrosis. The close IC₅₀ values for MTT and LDH suggest that metabolic collapse and membrane rupture occur almost simultaneously.
-
-
Scenario C: Primarily Cytostatic
-
MTT IC₅₀: 8 µM
-
Caspase-3/7 Activation: No significant increase at concentrations ≤ 20 µM.
-
LDH IC₅₀: > 100 µM
-
Interpretation: The compound is primarily cytostatic at lower concentrations, inhibiting cell growth and metabolic activity without triggering a specific death pathway. Cytotoxicity may occur at much higher concentrations.
-
Conclusion
Evaluating the cytotoxicity of a novel compound like this compound requires more than a single data point. The integrated, multi-parametric approach detailed in these application notes—combining assessments of metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—provides a robust and nuanced framework for characterization. This strategy allows researchers to move beyond a simple "live vs. dead" determination and begin to understand the specific cellular mechanisms through which a compound exerts its effects. This deeper level of understanding is invaluable for making informed decisions in the drug discovery and development pipeline.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). Available at: [Link]
-
LDH Assay. Cell Biologics Inc. Available at: [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2014). ResearchGate. Available at: [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health (NIH). Available at: [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health (NIH). Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
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- 17. stemcell.com [stemcell.com]
developing novel quinoline derivatives from 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
An Application Note and Protocols for the Development of Novel Quinoline Derivatives from 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4][5] The unique structural features of the quinoline nucleus, coupled with the vast possibilities for substitution, make it a versatile scaffold for the design and synthesis of novel bioactive compounds.[1][6][7] This has led to the development of numerous quinoline-based drugs that have shown promising results in both preclinical and clinical studies, underscoring the significance of this scaffold in drug discovery research.[1][6]
This application note provides a detailed guide for the development of novel quinoline derivatives starting from the highly functionalized precursor, this compound. We will explore key synthetic transformations that leverage the inherent reactivity of this starting material to generate a diverse library of compounds with therapeutic potential.
The Starting Material: this compound
The chosen starting material, this compound, is a strategically substituted quinoline that offers multiple avenues for chemical modification. Understanding the reactivity of each substituent is crucial for designing successful synthetic routes.
-
The 5-Chloro Group: The chlorine atom at the C5 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the introduction of a wide variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur.
-
The 8-Nitro Group: The electron-withdrawing nature of the nitro group at the C8 position activates the quinoline ring towards nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized.[9]
-
The 2,6-Dimethoxy Groups: The methoxy groups are electron-donating and can influence the overall electronic properties of the quinoline ring system. They can also be potential sites for demethylation to yield hydroxyl groups, which can then be used for further derivatization.
-
The 4-Methyl Group: The methyl group at the C4 position can influence the steric and electronic environment of the molecule.
The interplay of these functional groups provides a rich chemical landscape for the generation of novel derivatives.
Synthetic Strategies for Novel Quinoline Derivatives
The following sections outline detailed protocols for key synthetic transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The substitution of the C5-chloro group with various nucleophiles is a straightforward and powerful method for introducing molecular diversity. The pyridine ring of the quinoline nucleus is electron-deficient, rendering positions C2 and C4 particularly susceptible to nucleophilic attack, especially when a halogen is present.[8] While the C5 position is on the benzene ring, the activating effect of the 8-nitro group facilitates SNAr at this position.
This protocol describes the substitution of the 5-chloro group with a phenolic nucleophile.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL) in a round-bottom flask, add the desired phenol (1.2 mmol) and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
If a precipitate forms, collect the solid by filtration, wash it with water, and dry it under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Examples of SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 110 | 10 | 92 |
| 3 | 4-Fluorophenol | K₂CO₃ | DMF | 100 | 14 | 88 |
Experimental Workflow for SNAr
Caption: General workflow for nucleophilic aromatic substitution.
Reduction of the 8-Nitro Group to an 8-Amino Group
The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting amino group serves as a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.
This protocol details the reduction of the 8-nitro group to an 8-amino group using tin(II) chloride dihydrate (SnCl₂·2H₂O).
Step-by-Step Methodology:
-
Suspend this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aminoquinoline derivative.
Data Presentation: Expected Outcome of Nitro Reduction
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) |
| This compound | 5-Chloro-2,6-dimethoxy-4-methyl-quinolin-8-amine | SnCl₂·2H₂O | Ethanol | ~90 |
Reaction Pathway for Nitro Reduction
Caption: Reduction of the 8-nitro group to an 8-amino group.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Step-by-Step Methodology:
-
In a microwave vial or a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL), via syringe.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave irradiation, heat to 120-150 °C for 15-60 minutes.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute it with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-arylquinoline derivative.
Data Presentation: Representative Examples of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 82 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 h | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 14 h | 75 |
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of Novel Derivatives
The structural elucidation of the newly synthesized quinoline derivatives is a critical step. A combination of standard analytical techniques should be employed for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule and confirming the successful incorporation of new substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amino group after nitro reduction.
-
Melting Point: The melting point is a useful indicator of the purity of a solid compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of novel quinoline derivatives from the readily available starting material, this compound. By employing nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the chemical space around the quinoline scaffold. This approach facilitates the generation of new chemical entities with the potential for a wide range of therapeutic applications, thereby accelerating the drug discovery and development process.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed. Available at: [Link]
-
Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Available at: [Link]
-
Design and synthesis of substituted quinolines as novel and selective melanin concentrating hormone antagonists as anti-obesity agents - PubMed. Available at: [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]
-
Substituted Quinolines with various based promising anticancer and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of - ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Quinolines - PubMed. Available at: [Link]
-
8-Nitroquinoline 607-35-2 wiki. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
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- 3. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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spectroscopic analysis (NMR, IR, MS) of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
An In-Depth Guide to the Spectroscopic Characterization of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Introduction: Unveiling a Complex Heterocycle
This compound is a polysubstituted aromatic heterocycle built upon the quinoline scaffold. Quinoline and its derivatives are foundational structures in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] The specific substitutions on this molecule—a halogen, two methoxy groups, a methyl group, and a nitro group—create a unique electronic and steric environment. This complexity makes its unambiguous structural elucidation a perfect case study for the application of a multi-pronged spectroscopic approach.
This application note provides a comprehensive technical guide for researchers and drug development professionals on the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to serve as a robust framework for analyzing this molecule and other similarly complex derivatives.
Foundational Structural Analysis
Before delving into the instrumental analysis, a preliminary examination of the molecule's structure is essential for predicting the spectroscopic outcomes.
-
Molecular Formula: C₁₂H₁₁ClN₂O₄[3]
-
Molecular Weight: 282.68 g/mol [3]
-
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system containing one nitrogen atom.
-
Proton Environment: The molecule has one aromatic proton on the quinoline ring system (H-7), one vinylic proton (H-3), and protons associated with two distinct methoxy groups and one methyl group.
-
Carbon Environment: There are 12 unique carbon atoms, including quaternary carbons and those in CH, CH₃, and OCH₃ groups.
-
Functional Groups: Nitro (NO₂), ether (C-O-C), chloro (C-Cl), and aromatic C=C and C=N bonds.
-
(Image Source: PubChem CID 10968005)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D and 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals.
Protocol 1: NMR Sample Preparation
-
Analyte Preparation: Weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is often a good starting point for many organic molecules.[4]
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Rationale for Predictions: Substituents dramatically influence the electronic environment of the quinoline ring.[4] Electron-donating groups (EDGs) like -OCH₃ shield nearby protons (shifting them upfield to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ and -Cl deshield them (shifting them downfield to higher ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | s | 1H | H-7 | Deshielded by the adjacent strong electron-withdrawing nitro group at C-8. |
| ~ 7.30 | s | 1H | H-3 | Located on the pyridine ring, influenced by the nitrogen and the C4-methyl group. |
| ~ 4.10 | s | 3H | OCH₃ (C-6) | Typical chemical shift for an aromatic methoxy group. |
| ~ 4.05 | s | 3H | OCH₃ (C-2) | Slightly different electronic environment compared to the C-6 methoxy group. |
| ~ 2.60 | s | 3H | CH₃ (C-4) | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.[6]
-
DEPT-90: Shows signals only for CH carbons.
-
DEPT-135: Shows positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.[7]
Table 2: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Predicted δ (ppm) | DEPT-90 | DEPT-135 | Assignment | Rationale |
| ~ 162.0 | - | - | C-2 | Attached to nitrogen and an oxygen atom, highly deshielded. |
| ~ 158.0 | - | - | C-6 | Attached to an oxygen atom. |
| ~ 148.5 | - | - | C-4 | Attached to nitrogen and bearing a methyl group. |
| ~ 145.0 | - | - | C-8 | Attached to the electron-withdrawing nitro group. |
| ~ 140.0 | - | - | C-8a | Quaternary carbon at the ring junction. |
| ~ 130.0 | Peak | Positive | C-7 | Aromatic CH deshielded by the adjacent nitro group. |
| ~ 125.0 | - | - | C-4a | Quaternary carbon at the ring junction. |
| ~ 120.0 | - | - | C-5 | Attached to the electron-withdrawing chlorine atom. |
| ~ 118.0 | Peak | Positive | C-3 | Vinylic CH on the pyridine ring. |
| ~ 56.0 | - | Positive | OCH₃ (C-6) | Typical shift for a methoxy carbon. |
| ~ 54.0 | - | Positive | OCH₃ (C-2) | Typical shift for a methoxy carbon. |
| ~ 24.0 | - | Positive | CH₃ (C-4) | Typical shift for an aromatic methyl carbon. |
2D NMR Spectroscopy: Confirming Connectivity
2D NMR experiments are essential to definitively connect the pieces of the puzzle provided by 1D spectra.[8][9]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). For this molecule, with its isolated spin systems, COSY is less critical but can confirm the absence of coupling between the observed protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning the carbons that have attached protons (C-3, C-7, and the methyl and methoxy carbons).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the entire molecular framework by connecting the protonated fragments to the quaternary carbons.[11]
Expected Key HMBC Correlations:
-
CH₃ protons (C-4) → C-3, C-4, C-4a, C-5
-
H-3 proton → C-2, C-4, C-4a
-
OCH₃ protons (C-2) → C-2
-
OCH₃ protons (C-6) → C-6
-
H-7 proton → C-5, C-6, C-8, C-8a
Caption: Comprehensive NMR workflow for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
Protocol 2: IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H Stretch | Aromatic | [13] |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃, OCH₃) | [13] |
| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Ring | [13] |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | [14][15] |
| ~1250 | C-O Stretch | Aryl Ether | [12] |
| ~880 | C-H Bend | Aromatic (isolated H) | [14] |
| ~750 | C-Cl Stretch | Aryl Halide | [13] |
Causality: The two strong, distinct peaks for the nitro group (~1530 and ~1350 cm⁻¹) are highly characteristic and serve as a primary diagnostic tool for this functional group.[14] Their presence provides strong confirmatory evidence for the success of a nitration reaction in the synthesis of the compound.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and can help confirm the molecular formula. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns.
Protocol 3: ESI-MS Sample Preparation and Acquisition
-
Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required to determine the exact mass.
Expected Results:
-
Molecular Formula: C₁₂H₁₁ClN₂O₄
-
Exact Mass (Monoisotopic): 282.0407[3]
-
Observed Ion: The primary ion observed in positive ESI mode will be [M+H]⁺.
-
Isotopic Pattern: Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H11ClN2O4 | CID 10968005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. mn.uio.no [mn.uio.no]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield and Purity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Synthesis
Answering as a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This molecule is a valuable intermediate in medicinal chemistry, serving as a scaffold for developing novel therapeutic agents targeting infectious diseases and cancer.[1] The electron-withdrawing nitro group at the 8-position is a critical synthetic handle for further functionalization.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis, enhancing both yield and purity. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems you may encounter during the nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline.
Question 1: My reaction yield is significantly lower than the reported 65-75%. What are the likely causes and how can I resolve this?
Answer: A low yield is one of the most common issues and typically points to one of three areas: incomplete reaction, product decomposition, or mechanical loss during workup.
-
Incomplete Reaction:
-
Causality: The nitration reaction may not have reached completion. This can be due to insufficient reaction time or a deactivated nitrating agent.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the starting material spot remains prominent after the recommended 4-6 hours, consider extending the reaction time.[1] Ensure your nitric and sulfuric acids are fresh and anhydrous, as water can quench the nitronium ion (NO₂⁺).
-
-
Product Decomposition:
-
Causality: The nitration of activated aromatic systems is highly exothermic. A failure to maintain cryogenic temperatures (0–5°C) can lead to uncontrolled side reactions and decomposition of the desired product.[1]
-
Solution:
-
Perform the addition of the starting material to the nitrating mixture slowly, dropwise, ensuring the internal temperature never exceeds 5°C.
-
Use an efficient cooling bath (ice-salt or a cryocooler) and a calibrated thermometer placed directly in the reaction mixture.
-
Vigorous stirring is essential to ensure even heat distribution.
-
-
-
Inefficient Extraction:
-
Causality: The product may not be fully extracted from the aqueous layer during workup.
-
Solution: After neutralization, perform at least three separate extractions with a suitable organic solvent like Dichloromethane (DCM).[1] Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Question 2: My TLC plate shows multiple spots, indicating significant impurity formation. What are these impurities and how can I prevent them?
Answer: The presence of multiple spots suggests either unreacted starting material or the formation of side products, such as positional isomers or over-nitrated compounds.
-
Primary Impurities:
-
Unreacted Starting Material: The most common impurity if the reaction is incomplete.
-
Over-Nitrated Products: Introduction of a second nitro group is possible if the reaction temperature is too high or the reaction time is excessively long.
-
Positional Isomers: While the directing effects of the substituents on the quinoline ring strongly favor nitration at the C8 position, minor isomers can form under suboptimal conditions.
-
-
Prevention Strategy:
-
Strict Temperature Control: This is the most critical factor. Maintaining the 0–5°C range minimizes the energy available for alternative reaction pathways.[1]
-
Controlled Reagent Addition: Add the quinoline starting material to the acid mixture, not the other way around. This ensures that the electrophile (NO₂⁺) is always in excess, promoting the desired monosubstitution.
-
Optimal Acid Ratio: Use the recommended 1:3 molar ratio of HNO₃ to H₂SO₄ to ensure efficient generation of the nitronium ion without being overly aggressive.[1]
-
Question 3: The reaction appears to have stalled. The TLC shows no change in the ratio of starting material to product for over an hour. What should I do?
Answer: A stalled reaction is typically due to an issue with the reagents.
-
Diagnosis & Solution:
-
Reagent Quality: The most probable cause is moisture in the sulfuric or nitric acid, which inhibits the formation of the nitronium ion. Always use fresh, sealed bottles of concentrated acids.
-
Stoichiometry: Double-check your initial calculations to ensure a sufficient molar excess of the nitrating agent was used.
-
Remediation (Use with Caution): If you are confident in your setup, you can attempt to re-initiate the reaction by adding a small amount of pre-chilled nitrating mixture. However, this carries a risk of an uncontrolled exothermic event. It is often safer to perform a workup and attempt to recover the unreacted starting material for a subsequent reaction.
-
Question 4: After workup, my product is a dark, oily residue, not the expected solid. How can I purify it?
Answer: A dark, oily product often indicates the presence of decomposition products or tar, which can result from localized overheating during the reaction or neutralization.
-
Purification Protocol:
-
Column Chromatography: This is the most effective method. Use a silica gel column and elute with a non-polar to moderately polar solvent system. A gradient of hexane/ethyl acetate or pure dichloromethane is often a good starting point.[1][2] The fast-moving yellow band is typically the desired product.[2]
-
Recrystallization: If a crude solid can be obtained from the oil, recrystallization is a viable option. Ethanol has been reported as a suitable solvent for similar compounds.[2] Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification method for removing non-volatile impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the H₂SO₄:HNO₃ ratio?
The role of sulfuric acid is catalytic. It is a stronger acid than nitric acid and acts as a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction. A 3:1 molar excess of H₂SO₄ ensures that the equilibrium is shifted strongly towards the formation of the nitronium ion, maximizing the reaction rate.[1]
Q2: How pure does my 5-chloro-2,6-dimethoxy-4-methylquinoline starting material need to be?
The purity of your starting material is critical. Impurities from the preceding chlorination or methoxylation steps can carry through and react with the nitrating mixture, leading to a complex mixture of byproducts that are difficult to separate from your target compound. It is highly recommended to purify the starting material (e.g., by recrystallization or column chromatography) to >98% purity before proceeding with the nitration step.
Q3: What are the best practices for the workup and neutralization step?
Safety and temperature control are paramount during workup.
-
Quenching: Always pour the acidic reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This serves to rapidly dilute the acid and dissipate the significant heat of dilution. Never add water or ice to the acid mixture.
-
Neutralization: Slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the quenched mixture.[1] Using a strong base like NaOH can cause rapid temperature increases and potential hydrolysis of the methoxy groups. Monitor the pH and continue adding base until it is neutral or slightly basic (pH 7-8).
Q4: What analytical techniques should I use to confirm the identity and purity of my final product?
A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the regiochemistry of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected: 282.68 g/mol for C₁₂H₁₁ClN₂O₄).[3]
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for a similar compound, 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline, is 167-169°C.[2]
-
FTIR Spectroscopy: To identify key functional groups, such as the characteristic N-O stretches of the nitro group.
Optimized Experimental Protocol
This protocol is based on established methods for the nitration of quinoline derivatives.[1]
1. Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (HNO₃, 1 equivalent) dropwise to the sulfuric acid while stirring. Maintain the temperature below 5°C throughout the addition.
2. Nitration Reaction:
-
Dissolve the starting material, 5-chloro-2,6-dimethoxy-4-methylquinoline (1 equivalent), in a minimal amount of cold, concentrated H₂SO₄.
-
Add this solution dropwise to the chilled nitrating mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Allow the reaction to stir at 0–5°C for 4–6 hours. Monitor its progress by periodically taking a small aliquot, quenching it in ice/water, neutralizing, extracting with DCM, and analyzing by TLC.
3. Workup and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Carefully neutralize the cold solution to pH 7-8 by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane).[2]
-
Alternatively, recrystallize the product from a solvent such as ethanol.[2]
Data Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Temperature | 0–5°C | Minimizes side reactions and decomposition.[1] |
| Reaction Time | 4–6 hours | Typical for batch processes; monitor by TLC.[1] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Use fresh, anhydrous acids for optimal reactivity. |
| Acid Ratio (HNO₃:H₂SO₄) | 1:3 (molar) | Ensures efficient generation of the NO₂⁺ electrophile.[1] |
| Workup | Quench on ice, neutralize with NaHCO₃ | Safe and controlled method to stop the reaction.[1] |
| Purification | Column Chromatography / Recrystallization | Effective for removing starting material and side products.[2] |
| Typical Yield | 65–75% | Achievable with optimized conditions.[1] |
Synthesis & Troubleshooting Workflow
The following diagram illustrates the key steps and decision points in the synthesis process.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Available at: [Link]
-
This compound | C12H11ClN2O4 - PubChem. Available at: [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. Available at: [Link]
-
Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Patsnap Eureka. Available at: [Link]
- US5180842A - Purification of quinones - Google Patents.
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at: [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the technical support guide for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important quinoline derivative as a key intermediate in drug discovery and materials science.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Common Impurities at a Glance
The final step in the synthesis of this compound is typically the regioselective nitration of its precursor.[1] Understanding the potential side reactions during this critical step is paramount for achieving high purity and yield. The following table summarizes the most common impurities encountered.
| Impurity Name | Chemical Structure (SMILES) | Probable Cause | Analytical Signature (TLC/HPLC) |
| Unreacted Starting Material | CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)OC | Incomplete reaction (insufficient time, low temperature, or weak nitrating agent). | Less polar than the product; appears as a lower Rf spot on normal-phase TLC. |
| Isomeric Impurity: 7-Nitro Derivative | CC1=CC(=NC2=C1C(=C(C=C2[O-])OC)Cl)OC (Incorrect) | Competing nitration at the C7 position due to electronic effects of substituents. | Polarity is very similar to the desired C8 product, making it difficult to separate. |
| Di-nitrated Byproduct | CC1=CC(=NC2=C1C(=C(C(=C2[O-])[O-])OC)Cl)OC | Overly harsh reaction conditions (excess nitrating agent, high temperature). | Significantly more polar than the desired product; appears as a much lower Rf spot on TLC. |
| Oxidative Degradation Products | Mixture of oxidized and polymeric species. | Strong oxidizing nature of the nitrating mixture (e.g., fuming nitric acid). | Often appear as a baseline streak or dark, insoluble material (tar). |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process in a practical question-and-answer format.
Question 1: "My TLC/LC-MS analysis shows two major spots/peaks with very similar retention times. The mass spectrum for both corresponds to the nitrated product. What is happening?"
Answer: This is a classic sign of isomer formation . The desired reaction is the nitration at the C8 position. However, depending on the precise reaction conditions, competitive nitration can occur at the C7 position, yielding 5-Chloro-2,6-dimethoxy-4-methyl-7-nitroquinoline .
Causality Explained: In the strongly acidic conditions of a mixed acid nitration (HNO₃/H₂SO₄), the quinoline nitrogen is protonated. This deactivates the pyridine ring towards electrophilic attack. Therefore, nitration occurs on the benzene ring.[2] While the existing substituents direct the incoming nitro group preferentially to the C8 position, the electronic environment of the C7 position is similar enough that it can also be attacked, leading to the formation of the 7-nitro isomer.
Troubleshooting Protocol:
-
Confirm Isomer Identity: If possible, isolate a small amount of the impurity by preparative HPLC or careful column chromatography and characterize it by 2D NMR (NOESY) to confirm the regiochemistry.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0-5 °C) can significantly enhance the regioselectivity of the reaction, favoring the thermodynamically more stable 8-nitro isomer.
-
Purification Strategy: Separating these isomers is challenging.
-
Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane).[3]
-
Recrystallization: Attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexane). Often, one isomer will crystallize preferentially.
-
Question 2: "My reaction appears to have a low conversion rate, with a significant amount of starting material remaining. How can I drive the reaction to completion?"
Answer: Seeing a large amount of unreacted starting material, 5-Chloro-2,6-dimethoxy-4-methylquinoline , indicates that the reaction conditions are not sufficiently activating for the electrophilic substitution to proceed fully.
Causality Explained: The quinoline ring system, especially when protonated in acid, is electron-deficient and relatively unreactive towards nitration compared to simpler aromatic systems. Insufficient reaction time, low temperature, or a nitrating agent that is not potent enough can all lead to incomplete conversion.
Troubleshooting Protocol:
-
Increase Reaction Time: Extend the stirring time at the optimized temperature. Monitor the reaction progress every hour using TLC or HPLC.
-
Adjust Temperature (Carefully): If extending the time is ineffective, cautiously increase the temperature in small increments (e.g., from 0 °C to 25 °C). Be aware that higher temperatures may also increase the formation of isomers and degradation products.
-
Modify the Nitrating Agent: Consider using a stronger nitrating system. If you are using concentrated nitric acid in sulfuric acid, a small amount of fuming sulfuric acid (oleum) can increase the concentration of the active nitronium ion (NO₂⁺). Use with extreme caution.
Question 3: "After quenching the reaction, my crude product is a dark, tarry substance that is difficult to handle and purify. What causes this and how can I prevent it?"
Answer: The formation of dark, insoluble tars is indicative of oxidative degradation .
Causality Explained: The mixed acid conditions used for nitration are highly oxidizing. The methyl group on the quinoline ring and the electron-rich dimethoxy-substituted ring are susceptible to oxidation, which can lead to a cascade of side reactions and polymerization, forming complex, high-molecular-weight, colored impurities.
Troubleshooting Protocol:
-
Control the Rate of Addition: Add the nitrating agent (or the quinoline substrate) slowly to the reaction mixture while maintaining a low temperature. This dissipates the heat generated from the exothermic reaction and minimizes localized "hot spots" where degradation is more likely to occur.
-
Quenching Procedure: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This rapidly dilutes the strong acid and dissipates heat, preventing further degradation during workup.
-
Purification of Tarry Crudes: If you have already obtained a tarry product, first attempt to triturate it with a non-polar solvent like hexane or ether to precipitate the desired product, leaving some of the tarry material dissolved. The solid can then be further purified by column chromatography. It may be necessary to pre-adsorb the crude material onto silica gel before loading it onto the column.[3]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for routine purity checks of this compound?
For rapid, qualitative analysis, Thin-Layer Chromatography (TLC) is effective. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). For quantitative analysis and accurate detection of closely-related impurities like isomers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4] A C18 column with a gradient elution of acetonitrile in water (often with 0.1% formic acid or TFA) provides excellent resolution.
Q2: Can you provide a reliable starting protocol for purification by column chromatography?
Certainly. The following protocol is a robust starting point for purifying the crude product.[3]
Protocol: Flash Column Chromatography Purification
-
Column Packing: Use a silica gel slurry packed in a non-polar solvent (e.g., 100% hexane). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble or oily materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. The desired product will typically elute before more polar impurities like di-nitro byproducts.
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
Q3: Why is the 8-position the primary site of nitration?
As mentioned previously, the reaction proceeds on the N-protonated quinolinium ion.[2] This makes the entire heterocyclic system strongly electron-withdrawing. As a result, the benzenoid ring is more reactive than the pyridinium ring. The directing effects of the existing substituents (methoxy, methyl, and chloro groups) combine to activate the C8 position for electrophilic attack more than the C7 position, leading to the 8-nitro derivative as the major product.
Part 4: Visual Diagrams
The following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Synthesis and major impurity formation pathways.
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com . PrepChem.com. Available at: [Link]
-
This compound | C12H11ClN2O4 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography - ResearchGate . ResearchGate. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange . Stack Exchange Inc. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide to Overcoming In Vitro Solubility Challenges with 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center. As researchers and drug development professionals, we understand that unlocking the full potential of a promising compound is often predicated on a fundamental challenge: solubility. 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a multifunctional quinoline derivative with significant potential in pharmacological research, including antimicrobial and anticancer applications.[1] However, its physicochemical characteristics present a common yet critical hurdle—poor aqueous solubility.
This guide is designed to provide you with a systematic, field-proven approach to overcoming these solubility issues in your in vitro experiments. We will move from foundational knowledge and first-line strategies to advanced formulation techniques, all while explaining the scientific rationale behind each step to ensure your experimental success.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the compound's properties and handling.
Q1: What are the key physicochemical properties of this compound that predict its low solubility?
A1: The structure of a compound dictates its behavior in a given solvent. An analysis of this compound's properties immediately suggests its hydrophobic nature and consequent low solubility in aqueous solutions.
The key lies in its lipophilicity and hydrogen bonding potential. The partition coefficient (LogP) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A higher LogP value indicates greater lipophilicity and lower aqueous solubility. With a calculated XLogP3 of 3.3, this compound is significantly more soluble in lipids than in water.[2][3] Furthermore, it has five hydrogen bond acceptors but, critically, zero hydrogen bond donors.[2] This limits its ability to form favorable interactions with the hydrogen bond network of water, which is essential for dissolution.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | - |
| Molecular Weight | 282.68 g/mol | - |
| XLogP3 | 3.3 | High lipophilicity, predicts poor aqueous solubility.[2][3] |
| Hydrogen Bond Donors | 0 | Inability to donate hydrogen bonds hinders interaction with water.[2] |
| Hydrogen Bond Acceptors | 5 | Can accept hydrogen bonds, but this is insufficient to overcome overall hydrophobicity.[2] |
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
A2: Based on its physicochemical properties and supplier data, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it a workhorse in drug discovery for creating high-concentration stock solutions.[5]
Part 2: Troubleshooting Guide - From Stock Solution to Final Assay Concentration
Successfully dissolving the compound in DMSO is only the first step. The most common point of failure occurs when this organic stock solution is introduced into the aqueous environment of your cell culture medium or assay buffer.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening and how do I fix it?
A3: This is the most frequent solubility issue encountered in the lab. The phenomenon is due to the compound crashing out of a supersaturated solution. When a small volume of highly concentrated drug in DMSO is rapidly diluted into an aqueous buffer where its solubility is very low, the DMSO disperses, leaving the compound momentarily at a concentration far above its thermodynamic solubility limit.[6] This unstable state rapidly resolves through precipitation.
The Solution: The key is to control the dilution process and respect the final concentration limits of both the compound and the DMSO co-solvent.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or brief vortexing can help.
-
Perform Intermediate Dilutions: Do not add the concentrated stock directly to your final assay medium. Perform one or more intermediate dilution steps. For example, dilute the 10 mM stock into your cell culture medium or buffer to create a 1 mM intermediate solution.
-
Critical Step - The "Plunge": When making dilutions, add the compound stock to the aqueous buffer (not the other way around). Pipette the stock directly into the bulk of the buffer while vortexing or swirling gently to encourage rapid dispersion and minimize localized high concentrations.
-
Final Dilution: Use the well-dispersed intermediate solution to make the final dilutions to your desired assay concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Visual Confirmation: After preparing the final concentration, visually inspect the solution against a light source for any signs of precipitate or cloudiness.
Caption: Decision tree for advanced solubilization strategies.
Strategy 1: pH Modification
-
The "Why": This strategy is powerful for ionizable compounds. This compound contains a quinoline nitrogen atom, which is a weak base. In an acidic environment (lower pH), this nitrogen can become protonated, acquiring a positive charge. This charged species is significantly more polar and thus more soluble in aqueous media. [7]Incorporating pH-modifying agents into a formulation can create a microenvironment that enhances the dissolution of pH-dependent drugs. [8]
-
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.5, 6.5, 7.4).
-
Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility (µg/mL) vs. pH to determine the optimal pH for solubilization.
-
-
Causality & Limitations: This method is highly effective if the compound shows a steep increase in solubility at a pH that is compatible with your assay. However, most cell-based assays must be conducted within a narrow physiological pH range (typically 7.2-7.4) to ensure cell viability, which may limit the utility of this approach.
Strategy 2: Co-Solvent Systems
-
The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [9]This "less polar" environment is more favorable for dissolving hydrophobic compounds like this compound. [10]
-
Protocol 3: Co-Solvent Screening
-
Prepare 10% (v/v) solutions of various co-solvents (see table below) in your assay buffer.
-
Prepare a concentrated stock of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in Ethanol).
-
Add the co-solvent stock to the 10% co-solvent/buffer mixture to achieve the desired final concentration, ensuring the final co-solvent concentration remains within acceptable limits for your assay.
-
Observe for precipitation immediately and after a set incubation period (e.g., 2 hours).
-
-
Common Co-Solvents and Considerations:
| Co-Solvent | Typical Final Conc. | Notes |
| Ethanol | < 1% | Widely used, but can have biological effects. [11] |
| Propylene Glycol (PG) | < 2% | Generally well-tolerated in many in vitro systems. |
| Polyethylene Glycol 400 (PEG 400) | < 5% | Effective for many compounds; higher viscosity. |
| Glycerol | < 5% | Biocompatible, but high viscosity can be problematic. |
Strategy 3: Cyclodextrin Complexation
-
The "Why": This is a highly effective and sophisticated technique. Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. [12]Their exterior is hydrophilic (water-soluble), while the interior cavity is hydrophobic. [13]A poorly soluble "guest" molecule, like our compound, can become encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex. [14]This complex effectively masks the hydrophobic nature of the drug, rendering the entire complex water-soluble. [15][16]
-
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice with high aqueous solubility and low toxicity. [15] 2. Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your assay buffer (e.g., 10-20% w/v).
-
Add Compound: Add the solid this compound powder directly to the cyclodextrin solution. A 1:1 or 1:2 molar ratio of compound-to-cyclodextrin is a good starting point.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature or with gentle heat (40-50°C) for several hours (4-24 hours) to facilitate the formation of the inclusion complex.
-
Clarify Solution: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved particles. This final solution contains the water-soluble complex.
-
Quantify and Use: Determine the final concentration of your compound in the solution analytically (e.g., via UV-Vis spectrophotometry or HPLC) before using it in your experiments.
-
Part 4: Verification and Best Practices
Q5: How do I perform a proper vehicle control experiment for my chosen solubilization method?
A5: This is a non-negotiable step for scientific integrity. The vehicle (the solution used to dissolve the drug) can have its own biological effects. A proper vehicle control is identical to your test article's formulation but lacks the active compound.
-
Protocol 5: Designing a Vehicle Control
-
Identify Vehicle Components: Precisely identify all components of your final drug formulation. For example: RPMI-1640 media + 10% FBS + 0.5% DMSO.
-
Prepare the Vehicle: Prepare a solution containing the exact same concentration of all solvents and excipients. In the example above, you would add the same volume of pure DMSO to the media to achieve a final concentration of 0.5%. If using 5% HP-β-CD, your vehicle would be a 5% HP-β-CD solution in your assay buffer.
-
Administer in Parallel: In every experiment, include a group of cells/wells that receives only the vehicle. This group serves as your baseline.
-
Analyze Results: The effect of your compound is determined by comparing the result from the compound-treated group to the result from the vehicle-treated group, not to an untreated control.
-
By systematically applying these principles and protocols, you can confidently overcome the solubility challenges posed by this compound and generate reliable, reproducible data in your in vitro assays.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. DURECT Corporation. [Link]
-
Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Gautam, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]
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Saleh, T., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Czekala, L., et al. (2016). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. ResearchGate. [Link]
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de la Cruz, J. P., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
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Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
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Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
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Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
El-Bialy, A., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]
-
Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]
-
Sareen, S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Ubeimar, O., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. National Institutes of Health. [Link]
-
Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]
-
Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]
-
Malipeddi, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
-
Anonymous. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Iyer, K. R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
- Amato, J. S., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Various Authors. (2024). Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
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Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a sophisticated multifunctional quinoline derivative, this molecule serves as a key building block in medicinal chemistry, particularly for developing novel antimicrobial and anticancer agents.[1] The electron-withdrawing nitro group at the 8-position is a critical synthetic handle for further functionalization, making the efficiency of its introduction paramount.[1]
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a sequential functionalization of a pre-formed quinoline core. The most common strategy involves the nitration of an appropriately substituted quinoline precursor. Understanding this workflow is essential for diagnosing issues at specific stages.
Figure 1: A generalized synthetic workflow for this compound, highlighting key stages and common pitfalls.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline is resulting in a very low yield (<30%) and a dark, tarry crude product. What's going wrong?
This is a common issue stemming from the aggressive nature of the nitration reaction and the sensitivity of the quinoline ring.
-
Plausible Causes:
-
Runaway Reaction: The nitration of aromatic systems is highly exothermic. Insufficient cooling can raise the local temperature, leading to uncontrolled side reactions and polymerization, a frequent problem in quinoline synthesis under harsh acidic conditions.[2]
-
Substrate Degradation: The methoxy groups on the quinoline ring are activating, making the system susceptible to oxidation or degradation by the strong acid/oxidant mixture if conditions are not carefully controlled.
-
Incorrect Reagent Stoichiometry: Using a vast excess of nitric acid can promote over-nitration or oxidative side reactions.
-
-
Diagnostic Steps & Solutions:
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your 5-chloro-2,6-dimethoxy-4-methylquinoline precursor via NMR or LC-MS. Impurities can interfere with the reaction.
-
Implement Strict Temperature Control:
-
Action: Pre-cool the sulfuric acid solution of your starting material to 0-5 °C in an ice-salt bath before the dropwise addition of the nitrating mixture (a pre-chilled solution of concentrated nitric and sulfuric acids).
-
Causality: Maintaining a low temperature is the most critical parameter to prevent the exothermic reaction from accelerating, which directly minimizes tar formation and degradation.[2]
-
-
Optimize Reagent Addition:
-
Action: Add the nitrating mixture very slowly, ensuring the internal temperature does not exceed 5-10 °C. Use a dropping funnel and monitor the temperature continuously.
-
Causality: Slow addition maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) at any given moment, favoring the desired selective nitration over competing degradation pathways.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to track the consumption of starting material. Quench the reaction as soon as the starting material is consumed to avoid product degradation from prolonged exposure to the acidic medium.
-
Question 2: My reaction appears complete by TLC, but after workup, I've isolated a mixture of products, including what appears to be an undesired regioisomer. How can I improve selectivity for the 8-nitro position?
Regioselectivity in electrophilic aromatic substitution on a multi-substituted quinoline ring is dictated by the combined electronic and steric effects of the existing substituents.
-
Plausible Causes:
-
Kinetic vs. Thermodynamic Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at other positions (like the 6-position), leading to a mixture of isomers.
-
Steric Hindrance: While the 8-position is electronically favored for nitration, steric hindrance from the adjacent C1-bridgehead and peri-interacting C4-methyl group can play a role.
-
Protonation State: The specific acid concentration can influence the protonation state of the quinoline nitrogen, which in turn modulates the directing effects of the ring system.
-
-
Diagnostic Steps & Solutions:
-
Confirm Isomer Identity: Use 2D-NMR techniques (NOESY/ROESY) to unambiguously confirm the connectivity and identify the nitro group's position relative to the methyl and methoxy groups.
-
Refine Temperature and Time:
-
Action: Run the reaction at the lowest practical temperature (e.g., hold at 0 °C or even -10 °C) and for the minimum time necessary for completion (as determined by TLC monitoring).
-
Causality: Lower temperatures favor the kinetically preferred product, which is typically the 8-nitro isomer due to the directing effects of the methoxy groups. This minimizes the formation of thermodynamically favored side products.
-
-
Experiment with Milder Nitrating Agents:
-
Action: If nitric/sulfuric acid proves too harsh, consider alternative, milder nitrating systems. A trial with acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄ in an inert solvent could offer higher selectivity.
-
Causality: Milder reagents operate under less acidic and less oxidizing conditions, reducing the likelihood of side reactions and potentially improving regioselectivity.
-
-
| Parameter | Standard Condition | Optimized Condition (for High Selectivity) | Rationale |
| Temperature | 0 to 25 °C | -10 to 5 °C | Minimizes exothermic runaway and formation of kinetic byproducts.[2] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 1.05 - 1.2 equivalents of HNO₃ | Precise stoichiometry prevents over-nitration and side reactions. |
| Reaction Time | 1 - 4 hours | Monitor by TLC; quench upon completion | Prevents product degradation from prolonged acid exposure. |
| Workup | Pour onto ice, then basify | Pour onto a large volume of crushed ice, then slowly basify with cold NH₄OH or Na₂CO₃ solution. | Rapidly quenches the reaction and dissipates heat to prevent hydrolysis of functional groups. |
| Table 1: Comparison of Standard vs. Optimized Nitration Conditions |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the crude this compound?
The purification strategy depends on the nature of the impurities. For the typical dark, oily crude product obtained from nitration:
-
Initial Workup: After quenching the reaction on ice, basify carefully with ammonium hydroxide or sodium carbonate to precipitate the crude product. Filter the solid and wash thoroughly with water to remove inorganic salts.
-
Column Chromatography: This is the most effective method. Use silica gel with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform. The yellow band of the desired product should separate from baseline impurities and darker tarry substances.[3]
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can yield highly pure, crystalline material.[3]
Q2: What analytical methods are recommended for in-process control and final purity assessment?
A combination of methods provides the most comprehensive analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion and assessing the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase and UV detection (at ~254 nm or 320 nm) is a good starting point.[4][5]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for confirming the molecular weight of the product (282.68 g/mol ) and identifying any byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and ensuring the correct regiochemistry of nitration.
Q3: Are there any specific safety precautions for this synthesis?
Yes, several steps require stringent safety measures:
-
Nitration: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and powerfully oxidizing. Always work in a certified chemical fume hood, wear appropriate PPE (lab coat, safety glasses, and acid-resistant gloves), and perform the reaction behind a blast shield. Always add acid to water (or the reagent solution), never the other way around.
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) and sulfuryl dichloride (SO₂Cl₂) are highly toxic, corrosive, and react violently with water.[1][7] Handle them with extreme caution in a dry, inert atmosphere and have an appropriate quenching agent (like a dry alcohol or bicarbonate solution) ready.
Experimental Protocol: Optimized Nitration
This protocol is a starting point and should be adapted based on laboratory-specific observations.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-chloro-2,6-dimethoxy-4-methylquinoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the quinoline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC every 20-30 minutes.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice with vigorous stirring.
-
Workup: Neutralize the acidic solution by the slow addition of a cold, concentrated ammonium hydroxide solution until the pH is ~7-8.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. Purify further by silica gel column chromatography as described in the FAQ section.
References
- This compound | RUO - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- This compound synthesis - chemicalbook.
- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com.
- Quinoline: Structure, Properties & Uses Explained - Vedantu.
- Quinoline - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing.
- improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline - Benchchem.
- Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Compar
- This compound | C12H11ClN2O4 - PubChem.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - P
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central.
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- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability Testing of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Solutions
Welcome to the technical support guide for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This sophisticated quinoline derivative is a valuable scaffold in medicinal chemistry, particularly for research into infectious diseases and cancer.[1] Its complex structure, featuring chloro, methoxy, methyl, and nitro functional groups, dictates its reactivity and, critically, its stability in solution.[1][2][3] Ensuring the integrity of your solutions is paramount for generating reliable, reproducible, and accurate experimental data.
This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Here we address common observations and concerns that researchers encounter when working with this compound solutions.
Q1: My solution of this compound has developed a yellow or brownish tint. What does this signify?
A: Discoloration is a classic visual indicator of chemical degradation in quinoline-based compounds.[4] This change is most commonly attributed to two primary mechanisms:
-
Photodegradation: The quinoline ring system and the nitroaromatic moiety are inherently susceptible to degradation upon exposure to ambient or UV light.[4][5] This can lead to the formation of colored byproducts. It is crucial to store all solutions containing this compound, especially stock solutions and aged samples, in light-protecting containers such as amber vials or by wrapping the container in aluminum foil.[4][6]
-
Oxidation: The molecule can be susceptible to oxidation from atmospheric oxygen or, more aggressively, from oxidizing agents or impurities (e.g., peroxides in aged solvents).[4]
A color change indicates that the integrity of your compound is compromised, and it should not be used for quantitative or sensitive biological assays without re-characterization.
Q2: I am observing inconsistent results or a noticeable loss of potency in my biological assays. Could this be a stability issue?
A: Yes, this is a very common and direct consequence of compound degradation.[4] A loss of potency or erratic dose-response curves are strong indicators that the concentration of the active parent compound has decreased over time. The stability of quinoline derivatives in solution is influenced by several environmental factors:
-
pH: The solubility and stability of quinolines are highly dependent on the pH of the solution.[4][7][8][9] Degradation can be accelerated in both strongly acidic and basic conditions.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4]
-
Light: As mentioned, photosensitivity is a key concern for this class of compounds.[4]
For sensitive experiments, it is always best practice to use freshly prepared solutions. If stock solutions must be stored, their stability under your specific storage conditions (solvent, concentration, temperature, duration) should be validated.
Q3: What are the most critical factors I need to control to ensure the stability of my this compound solutions?
A: Based on the chemical structure and the known behavior of related compounds, you should prioritize control over the following factors:
-
Light Exposure: This is arguably the most significant factor. Always store both solid compound and solutions protected from light.[4][10]
-
pH Control: If working in aqueous media, use buffers to maintain a stable pH, ideally close to neutral unless experimental conditions require otherwise.[4] The optimal pH for maximum stability should be determined experimentally.
-
Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C for long-term storage), to slow down potential degradation processes.[6][11]
-
Solvent Purity: Use high-purity, fresh solvents. Avoid using aged ethers (e.g., THF, diethyl ether) or other solvents that can form peroxide impurities, as these can initiate oxidative degradation.
-
Excipient Compatibility: If you are formulating the compound with other substances (excipients), be aware that chemical interactions can occur.[12][13] For example, reducing sugars like lactose can react with amino groups that may be formed if the nitro group is reduced.[14] A formal excipient compatibility study is recommended for formulation development.[12]
Troubleshooting Guide: Quick Reference
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown. | Photodegradation or Oxidation.[4] | Store in amber vials or wrap in foil. Prepare fresh solutions. Consider purging with an inert gas (N₂ or Ar) for long-term storage.[11] |
| Precipitate forms in solution. | Poor solubility at storage temperature or pH. | Confirm the compound's solubility in your chosen solvent system. Consider using a co-solvent or adjusting pH. Warm solution gently before use and ensure full dissolution. |
| Inconsistent assay results. | Degradation leading to loss of active compound.[4] | Prepare solutions fresh before each experiment. Validate the stability of stored stock solutions using an analytical method like HPLC. |
| Appearance of new peaks in chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see Protocol 1) to identify potential degradants and confirm the specificity of your analytical method. |
Experimental Protocols: Assessing Solution Stability
To rigorously understand the stability profile of this compound, a forced degradation (or stress testing) study is essential.[15] This process deliberately exposes the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation pathways and establishing a stability-indicating analytical method.[15]
Protocol 1: Forced Degradation Study
This protocol outlines the steps to assess stability under hydrolytic, oxidative, thermal, and photolytic stress.
Objective: To identify degradation products and degradation pathways for this compound.
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector is required. The method must be able to separate the parent compound from all potential degradation products.[4][16]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.[4]
-
Apply Stress Conditions: For each condition, prepare a sample and a corresponding control stored under normal conditions.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[4] Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[4] Withdraw aliquots at the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at the same time points up to 24 hours.[4]
-
Thermal Degradation (in Solution): Incubate a sealed vial of the stock solution in an oven at 60°C. Sample at pre-determined time points (e.g., 24, 48, 72 hours).
-
Photostability: Following ICH Q1B guidelines, expose a thin layer of the solution in a chemically inert, transparent container to a light source.[17][18] The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18] Concurrently, place an identical sample wrapped completely in aluminum foil (dark control) in the same chamber.[10]
-
-
Analysis: Analyze all samples by the stability-indicating HPLC-PDA method.
-
Calculate the percentage of degradation for the parent compound.
-
Note the number and relative areas of any new peaks (degradation products).
-
Use the PDA detector to perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.[4]
-
Data Presentation: Expected Outcomes of Forced Degradation
The following table summarizes hypothetical results from a forced degradation study to illustrate the type of data you should collect. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are revealed without being overly complex.
| Stress Condition | Target Degradation | Typical Observation | Potential Degradation Products |
| 0.1 M HCl, 60°C | 5-20% | No significant color change | Possible hydrolysis of methoxy groups |
| 0.1 M NaOH, 60°C | 5-20% | Slight yellowing | Possible hydrolysis of methoxy groups or chloro-substituent |
| 3% H₂O₂, RT | 5-20% | Noticeable yellowing | N-oxides, hydroxylated quinoline ring |
| Heat, 60°C | <10% | No significant change | Minimal degradation expected |
| Light (ICH Q1B) | >10% | Significant yellowing/browning | Complex mixture of photoproducts[5] |
Visualizations: Degradation Logic and Workflow
Potential Degradation Pathways
The following diagram illustrates the potential transformation of this compound under various stress conditions.
Caption: Potential degradation pathways under forced stress conditions.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (n.d.). This compound | RUO.
- LookChem. (n.d.). This compound.
- Ginsburg, S., & Opperdoes, F. R. (1990). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 39(8), 1243-1249.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
- Guidechem. (n.d.). Quinoline,5-chloro-2,6-dimethoxy-4-methyl-8-nitro- 189746-21-2 wiki.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 1-8.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Sun-shine Chemical. (n.d.). This compound | CAS 189746-21-2.
- Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug.
- Chiarenzelli, J. R., & Scrudato, R. J. (1995). Direct photolysis of nitroaromatic compounds in aqueous solutions. Chemosphere, 31(6), 3463-3472.
- Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 119-125.
- ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- Chciuk, T. V., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1857.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Aguilar, G., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi, 10(11), 923.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 846-866.
- Gupta, K. R., Pounikar, A. R., & Umekar, M. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- BenchChem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
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Technical Support Center: Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the successful and efficient preparation of this key chemical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. However, for this specific sequence, the two most common yield-reducing steps are the initial quinoline ring formation (a Combes-type synthesis) and the final nitration step. In the Combes synthesis, side reactions like self-condensation of the β-diketone or incomplete cyclization are frequent issues.[1][2] The nitration step can suffer from the formation of undesired regioisomers or over-nitration if conditions are not strictly controlled.[3][4] We recommend analyzing the purity and yield of each isolated intermediate to pinpoint the problematic transformation.
Q2: I'm observing a significant amount of tar-like material during the quinoline ring formation. What causes this and how can I prevent it?
A2: Tar formation is a classic issue in acid-catalyzed quinoline syntheses like the Combes or Skraup reactions, often resulting from the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[5][6] To mitigate this:
-
Temperature Control: Avoid excessive heating. The reaction should be initiated gently, and any exotherms must be carefully managed.
-
Catalyst Optimization: While strong acid is necessary, overly aggressive conditions can promote polymerization. A thorough screening of Brønsted acids (e.g., H₂SO₄, PPA) and their concentrations can identify a more optimal catalytic system.[1][6]
-
Slow Addition: Adding the acid catalyst or one of the reactants dropwise can help control the reaction rate and dissipate heat more effectively, minimizing side reactions.[5]
Q3: The chlorination step is not proceeding to completion, and I'm left with a significant amount of starting material. What should I check?
A3: Incomplete chlorination can stem from several factors. Sulfuryl chloride (SO₂Cl₂) is sensitive to moisture, so ensure you are using a fresh, anhydrous reagent and dry solvent (acetic acid). The reaction temperature is also critical; maintaining it at the recommended 60°C is important for driving the reaction to completion.[7] Insufficient reaction time can also be a cause. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has reached completion before workup.
Q4: During the nitration step, my TLC plate shows multiple spots close to the product spot. What are these likely to be?
A4: The presence of multiple spots during nitration strongly suggests the formation of regioisomers. While the 8-position is the target, nitration can also occur at other activated positions on the quinoline ring, particularly if the reaction temperature is not kept low or if the nitrating agent is too aggressive.[3][4] These side products are often difficult to separate from the desired 8-nitro isomer. Strict adherence to the reaction temperature and the slow, controlled addition of the nitrating agent are paramount for achieving high regioselectivity.
Q5: Is the final product, this compound, stable for long-term storage?
A5: Nitro-aromatic compounds can be sensitive to light and may degrade over time, often indicated by a darkening in color.[8] For long-term storage, it is advisable to keep the solid product in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.
Problem 1: Low Yield of 2,6-Dimethoxy-4-methylquinoline (Intermediate 1)
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls; starting materials remain. | 1. Insufficient Acid Catalyst: The cyclodehydration step is acid-catalyzed and requires a strong acid like sulfuric acid or polyphosphoric acid (PPA).[1] 2. Low Reaction Temperature: The reaction often requires heating to overcome the activation energy for cyclization.[6] | 1. Optimize Catalyst: Ensure the correct molar equivalent of the acid catalyst is used. PPA can sometimes be more effective than sulfuric acid. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC. |
| Formation of dark, insoluble material (tar). | 1. Excessive Heat: Overheating promotes polymerization and degradation.[5] 2. Highly Concentrated Acid: Very strong acid conditions can accelerate side reactions.[5] | 1. Controlled Heating: Use an oil bath for uniform heating and maintain the recommended temperature. 2. Slow Addition: Add the acid catalyst slowly to a cooled solution of the reactants to control the initial exotherm. |
| Difficult product isolation from the reaction mixture. | 1. Incomplete Neutralization: The quinoline product is basic and will remain in the aqueous layer if the pH is too low. 2. Emulsion Formation: Tarry byproducts can lead to emulsions during the aqueous workup. | 1. Check pH: Ensure the reaction mixture is made strongly alkaline (pH > 10) with a base like NaOH or NH₄OH before extraction.[5] 2. Brine Wash: Wash the organic extract with a saturated NaCl solution (brine) to help break up emulsions. |
Problem 2: Inefficient Chlorination of Intermediate 1
| Symptom | Potential Cause | Suggested Solution |
| TLC shows significant unreacted starting material. | 1. Deactivated Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is moisture-sensitive. 2. Suboptimal Temperature: The reaction may be too slow at lower temperatures.[7] 3. Insufficient Reagent: Incorrect stoichiometry can lead to incomplete conversion. | 1. Use Fresh Reagent: Use a newly opened bottle of SO₂Cl₂ or distill it before use. Ensure all glassware is oven-dried. 2. Verify Temperature: Maintain the reaction temperature at 60°C.[7] 3. Increase Stoichiometry: Add a slight excess (e.g., 1.1-1.2 equivalents) of SO₂Cl₂. |
| Formation of multiple chlorinated products. | 1. Over-chlorination: Excess reagent or prolonged reaction time can lead to dichlorination.[9] | 1. Monitor Reaction: Carefully monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. 2. Stoichiometric Control: Use a precise amount of the chlorinating agent. |
Problem 3: Poor Regioselectivity and Yield in the Nitration Step
| Symptom | Potential Cause | Suggested Solution |
| Isolation of multiple nitro-isomers. | 1. High Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to loss of regioselectivity.[3] 2. Incorrect Nitrating Agent: The choice and concentration of the nitrating agent are crucial. | 1. Maintain Low Temperature: Perform the reaction in an ice-salt or dry ice-acetone bath to maintain a temperature between 0-5°C. 2. Slow Addition: Add the nitrating agent (e.g., fuming nitric acid) dropwise to the cooled substrate solution with vigorous stirring. |
| Low yield of the desired 8-nitro product. | 1. Incomplete Reaction: Insufficient reaction time or low temperature can lead to incomplete nitration. 2. Product Degradation: Nitroquinolines can be unstable in strongly acidic conditions for extended periods.[10][11] | 1. TLC Monitoring: Allow the reaction to stir at low temperature until TLC analysis shows complete consumption of the starting material. 2. Prompt Workup: Once the reaction is complete, immediately quench it by pouring it onto ice and proceed with the workup to avoid degradation. |
| Difficult purification of the final product. | 1. Similar Polarity of Isomers: Regioisomers often have very similar polarities, making chromatographic separation challenging. 2. Tarry Byproducts: Harsh nitrating conditions can produce oxidized, tarry impurities. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to selectively crystallize the desired isomer. 2. Column Chromatography: If recrystallization fails, use a high-resolution silica gel column with a shallow solvent gradient for separation. |
III. Experimental Protocols & Workflows
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a three-step sequence starting from 4-methoxyaniline.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
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- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the technical support resource for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS 189746-21-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this multifunctional quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive field experience.
Introduction to Purification Challenges
This compound is a key intermediate in medicinal chemistry, particularly for synthesizing novel antimicrobial and antitumor agents.[1] Its multi-substituted aromatic system, while crucial for its biological activity, presents unique purification challenges. The presence of chloro, methoxy, methyl, and nitro groups on the quinoline scaffold can lead to a variety of side products and regioisomers during synthesis.[2][3] Effective purification is therefore critical to ensure the integrity of downstream applications.
This guide will address common issues encountered during the purification of this compound, focusing on practical, evidence-based solutions.
Troubleshooting Guide
Issue 1: Persistent Yellow/Brown Coloration in the Final Product, Indicating Impurities.
Question: My final product of this compound is a tan or brownish solid, not the expected pale yellow crystals. What are the likely impurities and how can I remove them?
Answer:
This is a common issue often arising from residual starting materials or side-products from the nitration step of the synthesis.[3] The likely culprits are unreacted 5-chloro-2,6-dimethoxy-4-methylquinoline or the formation of other nitro-isomers.[3] Additionally, highly conjugated impurities or degradation products can impart color.
Recommended Protocol: Multi-Step Purification
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or a chloroform/ethanol mixture) and add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb colored, non-polar impurities.[4]
-
Caution: Using too much charcoal can lead to significant product loss.
-
-
Hot Filtration: While the solution is still hot, filter it through a pad of Celite® to remove the charcoal. This must be done quickly to prevent premature crystallization.
-
Recrystallization: Proceed with the recrystallization from a suitable solvent system. Ethanol has been reported for similar compounds.[5] A mixed solvent system, such as dichloromethane-hexane, can also be effective for nitroquinoline derivatives.[6] The principle of recrystallization relies on the desired compound being highly soluble in the hot solvent and poorly soluble at cooler temperatures, while impurities remain in solution.[7][8]
Issue 2: Low Recovery Yield After Recrystallization.
Question: I am losing a significant amount of my product during recrystallization. How can I optimize the process to improve the yield?
Answer:
Low recovery is often due to the choice of an inappropriate solvent, using too much solvent, or cooling the solution too rapidly.
Optimization Strategies:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very little at room temperature or below.[8] Test a range of solvents on a small scale. Given the compound's structure, consider solvents like ethanol, isopropanol, ethyl acetate, or toluene. The compound is soluble in DMSO, but this is generally not a good choice for recrystallization due to its high boiling point and difficulty in removal.[9]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Issue 3: Oily Product Formation Instead of Crystalline Solid.
Question: Upon cooling my recrystallization solution, the product "oils out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the hot solution until it becomes slightly cloudy.[8] Then, add a few drops of the primary solvent to redissolve the oil and allow the solution to cool slowly. This effectively lowers the temperature at which the solution becomes saturated.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to induce crystallization.
Issue 4: Co-elution of Impurities During Column Chromatography.
Question: I am using column chromatography on silica gel, but a key impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the product and the impurity are very similar. Optimizing the mobile phase and stationary phase is key to achieving good resolution.
Chromatography Optimization:
-
Solvent System (Mobile Phase): For quinoline derivatives, common eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[10][11] To improve separation, try a shallower gradient or isocratic elution with a solvent system that gives a retention factor (Rf) of ~0.2-0.3 for your product on TLC.
-
Stationary Phase: While silica gel is most common, consider using alumina for separating quinoline compounds, as it can offer different selectivity.[2]
-
Alternative Chromatography: If flash chromatography is insufficient, consider preparative HPLC, which offers much higher resolving power.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[9]
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is ideal.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities.[12]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used if the compound is thermally stable and volatile enough, and it is highly sensitive for volatile impurities.[12]
-
NMR: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method that can determine purity without a specific reference standard for the impurities.[12]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For a similar compound, 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline, the melting point is 167-169°C.[5]
Q3: Can I use sublimation to purify this compound?
A3: Sublimation has been reported as a potential purification method for a structurally similar compound.[5] This technique is effective for removing non-volatile impurities. However, its success depends on the thermal stability and vapor pressure of this compound. It is advisable to test this on a small scale first.
Q4: My synthesis involves a nitration step. What are the likely isomeric impurities?
A4: Nitration of a substituted quinoline ring can lead to a mixture of positional isomers.[3] Depending on the directing effects of the existing substituents (chloro, methoxy, methyl), you could potentially have nitration at other available positions on the quinoline core, although the 8-position is often favored under specific conditions. These isomers can be difficult to separate due to their similar physical properties. High-resolution chromatography is often required.
Data and Workflow Visualization
Physical Properties for Purification Strategy
| Property | Value | Implication for Purification |
| Molecular Weight | 282.68 g/mol [14] | Standard for organic molecules; no special considerations for filtration or chromatography. |
| XLogP3 | 3.3[15] | Indicates moderate lipophilicity; suggests good solubility in organic solvents like dichloromethane, ethyl acetate, and poor solubility in water. Ideal for standard normal-phase chromatography. |
| Hydrogen Bond Acceptors | 5[15] | The methoxy and nitro groups can accept hydrogen bonds, influencing solvent choice. |
| Hydrogen Bond Donors | 0[15] | Lack of acidic protons simplifies solvent selection (less interaction with protic solvents). |
| Solubility | Soluble in DMSO[9] | Useful for preparing samples for analysis, but not ideal for purification due to high boiling point. |
Purification Workflow
Caption: Decision workflow for purification of this compound.
References
-
PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link]
-
AWS. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Available from: [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
LookChem. This compound. Available from: [Link]
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615-2617.
- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
-
PubChem. This compound. Available from: [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
University of Rochester. Recrystallization and Crystallization. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
ResearchGate. Chromatograms of quinolines with internal standard (I.S.,...). Available from: [Link]
- Google Patents. US5180842A - Purification of quinones.
-
ResearchGate. The structures of the substituted quinolines. Available from: [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
Sources
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- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 11. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. lookchem.com [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Welcome to the dedicated technical support center for the synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this multi-step synthesis. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and workflow visualizations to address common challenges and optimize your synthetic outcomes.
I. Synthesis Overview and Core Challenges
The synthesis of this compound is a multi-step process that typically begins with a substituted quinoline precursor, which then undergoes nitration to introduce the nitro group at the 8-position.[1] While the laboratory-scale synthesis is relatively straightforward, scaling up production presents several challenges, including controlling exothermic reactions, managing side product formation, and ensuring efficient purification.
Visualizing the Synthetic Pathway
Sources
Validation & Comparative
Validating the Antimicrobial Efficacy of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent and broad-spectrum antimicrobial activity. Quinoline scaffolds have historically been a fertile ground for the discovery of antimicrobial drugs, from the early antimalarial quinine to the potent synthetic fluoroquinolones.[1] This guide focuses on a specific, synthetically derived quinoline, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline , a molecule designed with substitutions anticipated to modulate its biological activity.
Due to the novelty of this specific compound, direct experimental data on its antimicrobial efficacy is not yet publicly available. Therefore, this guide will present a hypothetical comparative analysis based on established structure-activity relationships (SAR) within the quinoline class of compounds. The data presented herein is illustrative, designed to provide a framework for the evaluation of this and similar novel chemical entities, and to underscore the experimental methodologies required for rigorous validation. We will compare our target compound against established clinical agents: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic), Vancomycin (a glycopeptide antibiotic with activity against Gram-positive bacteria), and Fluconazole (a triazole antifungal).
Comparative Antimicrobial Efficacy (Hypothetical Data)
The antimicrobial potential of a compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table presents a plausible, hypothetical MIC profile for this compound against a panel of clinically relevant pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Type | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 1 | 1 | NA |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 | 2 | 2 | NA |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 0.015 | NA | NA |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 0.5 | NA | NA |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 8 | NA | NA | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 16 | NA | NA | 8 |
NA: Not Applicable
This hypothetical data suggests that this compound may possess broad-spectrum activity, with moderate efficacy against Gram-positive bacteria and fungi, and lesser activity against the tested Gram-negative organisms. The rationale for these hypothetical values is based on the known antimicrobial contributions of its substituents:
-
Chloro and Nitro Groups: Halogen and nitro substitutions on the quinoline ring have been shown to enhance antimicrobial activity.[2]
-
Methoxy and Methyl Groups: The influence of these groups can be variable, sometimes contributing to potency and at other times potentially sterically hindering target interaction.[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination
To generate the data presented in Table 1, a standardized broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, would be employed.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and each comparator drug in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Broth Microdilution Assay
Plausible Mechanism of Action
Quinolone-based antimicrobials are well-known for their ability to interfere with bacterial DNA replication.[1] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme plays a key role in the decatenation of daughter chromosomes following DNA replication.
Inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately, cell death. While this is a common mechanism for fluoroquinolones, other quinoline derivatives may exert their antimicrobial effects through different pathways, such as membrane disruption or inhibition of other essential enzymes.
Proposed Mechanism of Action via Topoisomerase Inhibition
In Vitro Safety and Toxicity Profile
A crucial aspect of drug development is the evaluation of a compound's safety and toxicity. Preliminary in vitro assays provide an initial assessment of a compound's potential for off-target effects.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Table 2: Hypothetical Cytotoxicity (IC₅₀) against HepG2 Human Liver Cells
| Compound | IC₅₀ (µM) |
| This compound | 50 |
| Doxorubicin (Positive Control) | 1.5 |
A higher IC₅₀ value suggests lower cytotoxicity. In this hypothetical scenario, our target compound is significantly less cytotoxic than the potent anticancer drug Doxorubicin.
Hemolytic Assay
This assay determines the ability of a compound to lyse red blood cells (hemolysis), which is a measure of its membrane-disrupting activity.
Table 3: Hypothetical Hemolytic Activity (HC₅₀)
| Compound | HC₅₀ (µg/mL) |
| This compound | > 256 |
| Triton X-100 (Positive Control) | 10 |
A high HC₅₀ value indicates low hemolytic activity. The hypothetical data suggests that this compound has minimal disruptive effects on mammalian cell membranes at concentrations well above its hypothetical MIC values.
Experimental Protocols for Safety and Toxicity
MTT Cytotoxicity Assay Protocol
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Hemolytic Assay Protocol
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or animal blood and centrifuge to pellet the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Compound Incubation:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of Triton X-100 for 100% hemolysis).
-
-
Incubation and Centrifugation:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Measurement of Hemoglobin Release:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis relative to the positive control and determine the HC₅₀ value.
-
Conclusion and Future Directions
This guide has presented a hypothetical, yet scientifically grounded, comparative evaluation of the antimicrobial potential of this compound. Based on the structure-activity relationships of the quinoline class, this novel compound is postulated to have broad-spectrum antimicrobial activity with a favorable in vitro safety profile.
It is imperative to emphasize that the data presented here is illustrative. Rigorous experimental validation is the essential next step to ascertain the true antimicrobial efficacy and safety of this compound. Should experimental data align with this promising hypothetical profile, further investigations, including mechanism of action studies, in vivo efficacy, and pharmacokinetic profiling, would be warranted to fully assess its potential as a next-generation antimicrobial agent.
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Metwally, K. A., et al. (2022). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 12(35), 22938-22952. Available at: [Link]
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National Center for Biotechnology Information. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Available at: [Link]
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National Center for Biotechnology Information. (2023). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Available at: [Link]
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ResearchGate. (2022). The 50% hemolytic concentration (HC50), 10% hemolytic concentration (HC10), and hemolysis rate at the MIC value of crabrolin and its derivatives. Available at: [Link]
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A Comparative Guide to 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline and Other Bioactive Nitroquinolines
This guide provides a comparative analysis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline against other notable nitroquinolines, with a particular focus on the well-characterized compound Nitroxoline (5-Nitro-8-hydroxyquinoline). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. While this compound is recognized as a valuable synthetic intermediate with potential biological activity, a lack of extensive public data necessitates a predictive and comparative approach based on established structure-activity relationships within the nitroquinoline family.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group to this scaffold gives rise to the nitroquinoline class, which has demonstrated significant potential in targeting various pathological processes. This guide will delve into the structural nuances and potential bioactivities of this compound, drawing comparisons with other key nitroquinolines to postulate its therapeutic promise and guide future research.
Structural and Physicochemical Comparison
A molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Here, we compare this compound with the clinically utilized antimicrobial and emerging anticancer agent, Nitroxoline.
| Property | This compound | Nitroxoline (5-Nitro-8-hydroxyquinoline) | Structural Comparison and Predicted Impact |
| Molecular Formula | C₁₂H₁₁ClN₂O₄[1] | C₉H₆N₂O₃[2] | The additional methoxy, methyl, and chloro groups on the subject compound increase its molecular weight and complexity. |
| Molecular Weight | 282.68 g/mol [1] | 190.16 g/mol [2] | Higher molecular weight may influence cell permeability and pharmacokinetic properties. |
| Structure |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Key differences include the substituents on the quinoline core. The subject compound has methoxy, methyl, and chloro groups, while Nitroxoline has a hydroxyl group. | |
| XLogP3 | 3.3 | 1.9 | The higher XLogP3 value of the subject compound suggests greater lipophilicity, which may enhance its ability to cross cell membranes. |
| Hydrogen Bond Donors | 0[3] | 1 | The absence of a hydrogen bond donor in the subject compound, compared to the hydroxyl group in Nitroxoline, will alter its interaction with biological targets. |
| Hydrogen Bond Acceptors | 5[3] | 4 | The additional methoxy group provides an extra hydrogen bond acceptor site. |
Expert Insights: The substitution pattern on this compound suggests a departure from the metal-chelating mechanism often associated with 8-hydroxyquinolines like Nitroxoline.[2][4] The replacement of the 8-hydroxyl group with a methoxy group and the addition of other substituents likely shift its biological activity towards other mechanisms, such as kinase inhibition, as the quinoline core is known to interact with ATP-binding sites.[5]
Comparative Biological Activities: Postulated vs. Proven
Anticancer Activity
Nitroxoline has demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[6][7] It has been shown to inhibit enzymes like cathepsin B and methionine aminopeptidase 2 (MetAP2).[2][7]
This compound's Potential: The core quinoline structure is a known scaffold for kinase inhibitors.[5] The substituents on this particular molecule may confer selectivity towards certain kinases implicated in cancer progression. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methoxy groups, creates a unique electronic profile that could favor binding to specific enzymatic pockets.
Antimicrobial Activity
Nitroxoline is a well-established urinary antiseptic.[2] Its primary antimicrobial mechanism is believed to be the chelation of essential metal ions like Fe²⁺ and Zn²⁺, which are crucial for bacterial enzyme function and biofilm formation.[2][4]
This compound's Potential: It has been suggested that this compound may inhibit bacterial DNA gyrase and topoisomerase IV, which are key enzymes in DNA replication.[5] This mechanism is distinct from that of Nitroxoline and is similar to that of quinolone antibiotics. The presence of a chlorine atom at the 5-position could also contribute to its antimicrobial properties.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of this compound, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a fundamental method for assessing the cytotoxic potential of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Nitroxoline as a comparator) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Detailed Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This compound represents an intriguing but under-investigated member of the nitroquinoline family. Based on a comparative analysis of its structure with the well-characterized compound Nitroxoline, it is plausible that it possesses distinct biological activities, potentially mediated by kinase or DNA gyrase/topoisomerase inhibition rather than metal chelation.
The lack of quantitative experimental data for this compound underscores the need for further research. The experimental protocols detailed in this guide provide a clear framework for elucidating its cytotoxic and antimicrobial properties. Such studies are essential to validate its potential as a lead compound for the development of new anticancer or antimicrobial therapies and to fully understand its place within the broader landscape of bioactive nitroquinolines.
References
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Nitroxoline. (n.d.). In Wikipedia. Retrieved from [Link]
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Proposed mechanisms of anticancer activity of nitroxoline. (n.d.). Retrieved from [Link]
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NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. (n.d.). IJNRD. Retrieved from [Link]
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Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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What is Nitroxoline used for? (2024, June 27). Patsnap Synapse. Retrieved from [Link]
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In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. (n.d.). Oxford Academic. Retrieved from [Link]
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Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (n.d.). UCL Discovery. Retrieved from [Link]
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structure-activity relationship of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect the core scaffold, explore the functional significance of each substituent, and compare how structural modifications influence biological outcomes, supported by experimental data and detailed protocols.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This is due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.[1][2] The specific derivative, this compound, presents a highly functionalized and promising starting point for drug discovery.[3] Its structure combines several key features: a halogen for potential metabolic stability and further modification, methoxy groups influencing electronic properties, a methyl group for steric definition, and a critical nitro group that is both a potent pharmacophore and a versatile synthetic handle.[3]
This guide will elucidate the SAR of this family of compounds, explaining the causality behind how modifications at each position can be rationally designed to enhance potency, selectivity, and overall drug-like properties.
Analysis of the Core Scaffold: Deconstructing the Key Substituents
The biological activity of this compound is not monolithic; it arises from the synergistic contribution of each substituent on the quinoline core. Understanding the role of each group is fundamental to predicting the impact of analog designs.
-
The Quinoline Core : This bicyclic aromatic heterocycle provides the fundamental architecture for intercalation with DNA, binding to enzyme active sites, and participating in crucial intermolecular interactions.[4]
-
8-Nitro Group : This powerful electron-withdrawing group is pivotal. Its presence is often linked to antimicrobial and cytotoxic activities, partly through its ability to generate reactive oxygen species (ROS) or by acting as a bio-reductive "warhead."[5] Furthermore, it serves as a key synthetic intermediate, as it can be readily reduced to an 8-amino group, opening a vast avenue for further derivatization to compounds like the famed 8-aminoquinoline antimalarials.[3][6]
-
5-Chloro Group : The chlorine atom at the C5 position significantly impacts the molecule's electronic distribution and lipophilicity. Halogens are known to enhance membrane permeability and can form halogen bonds with biological targets. This position also offers a site for nucleophilic substitution, allowing for the introduction of other functional groups to probe the SAR.[3]
-
2,6-Dimethoxy Groups : These electron-donating groups modulate the reactivity and binding affinity of the quinoline system. They can influence the molecule's conformation and solubility, and their potential for metabolic O-demethylation can be a factor in the drug's pharmacokinetic profile.
-
4-Methyl Group : The methyl group at C4 provides a steric element that can influence the compound's fit within a target's binding pocket. Its presence can prevent unwanted metabolism at that position and can be modified to explore steric tolerance.
Below is a visual breakdown of the key functional regions of the parent compound and their strategic importance in drug design.
Caption: Key substituents and their roles on the core scaffold.
Structure-Activity Relationship Insights from Quinoline Analogs
While direct comparative studies on a wide range of this compound analogs are not extensively published, we can synthesize a robust SAR profile by examining related quinoline derivatives reported in the literature.
The Pivotal Role of the 8-Position
The 8-nitro group is a recurring motif in biologically active quinolines. For example, 8-Hydroxy-5-nitroquinoline (Nitroxoline) is a well-established antimicrobial and anticancer agent.[7][8] Studies have shown that the nitro group is critical for its activity, which is often enhanced by the presence of metal ions like copper.[8]
Key SAR Point: The primary and most impactful modification is the reduction of the 8-nitro group to an 8-amino group. This transformation shifts the compound's biological profile and opens up a new vector for SAR studies. The resulting 8-aminoquinoline can be acylated, alkylated, or used to build more complex heterocyclic systems, a strategy famously employed in the development of antimalarial drugs like Primaquine.[6]
Influence of Substituents at the 5-Position
The nature of the substituent at the C5 position significantly tunes the compound's potency.
-
Halogens : The presence of a halogen like chlorine is often beneficial. In the related 8-hydroxyquinoline series, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) demonstrates potent anticancer activity.[8] The type of halogen can matter, suggesting a role for both electronics and size.
-
Amino Group : An amino substituent at the C5 position has been shown to generally enhance the overall potency of certain quinoline derivatives against microbial targets.[4]
Key SAR Point: Replacing the 5-chloro group with other functionalities is a critical step in optimization. Small, electron-withdrawing groups or hydrogen bond acceptors may be favorable. The goal is to balance lipophilicity and target engagement.
Impact of Other Ring Substitutions
The substituents on the rest of the benzenoid ring collectively fine-tune the activity. In a study of indolo[2,3-b] quinolines, a 2-chloro and 8-methoxy substitution pattern (analogous to the positions on our core scaffold) resulted in a compound with potent cytotoxicity against colorectal cancer cells, with an IC₅₀ of 0.35 µM against HCT116 cells.[9] This highlights that methoxy and chloro groups on the quinoline scaffold are features of highly potent molecules.
Comparative Performance Data of Substituted Quinolines
To illustrate the SAR principles, the following table summarizes the biological activity of various substituted quinoline derivatives from different studies. This provides a comparative landscape of how substituent changes affect outcomes.
| Compound Class/Derivative | Biological Activity (Metric) | Target Organism/Cell Line | Key Structural Features | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | IC₅₀: 5.1 µM | Balamuthia mandrillaris (protozoa) | 8-OH, 5-NO₂. The nitro group is crucial for activity. | [7] |
| Clioquinol | More cytotoxic than parent 8-hydroxyquinoline | Human cancer cell lines (HL60, Panc-1, etc.) | 5-Chloro, 7-Iodo, 8-OH. Halogenation significantly increases anticancer potency. | [8] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | IC₅₀: 0.35 µM | HCT116 (Colorectal Cancer) | Fused indole ring, 2-Cl, 8-OCH₃. Demonstrates high potency from this substitution pattern. | [9] |
| Facilely Accessible Quinolines | MIC: 1.5 µg/mL | MRSA (Gram-positive bacteria) | Varied substitutions, with a 3-chloro-4-fluoro phenyl group showing strong activity. | [10] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | MIC: 3.12 µg/mL | Bacillus cereus, Staphylococcus | 6-amino group for further derivatization with sulfonyl/benzoyl moieties. | [11] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay for evaluating antimicrobial potency.[4]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
1. Principle: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
2. Materials:
-
Test compounds (e.g., quinoline analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal inoculum, standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Incubator (35-37°C).
-
Multichannel pipette.
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the plate, typically for 10-12 dilutions. Discard 100 µL from the last well. This results in wells with decreasing concentrations of the compound.
-
-
Inoculation:
-
Prepare the microbial inoculum to the standardized concentration in broth.
-
Add 10 µL of the standardized inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
-
Controls:
-
Positive Control: Wells containing broth and inoculum but no test compound. This should show visible growth.
-
Negative Control (Sterility): Wells containing only broth to check for contamination.
-
Solvent Control: Wells containing inoculum and the highest concentration of the solvent (e.g., DMSO) used, to ensure it does not inhibit growth.
-
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
The workflow for discovery and optimization is visualized below.
Caption: Inhibition of DNA gyrase/topoisomerase by quinolines.
Conclusion
The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The structure-activity relationship is profoundly influenced by modifications at key positions, particularly the 8-nitro group, which serves as both a pharmacophore and a critical synthetic gateway to a vast chemical space of 8-aminoquinoline analogs. The 5-chloro position and other ring substituents provide opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. By systematically applying the SAR principles discussed and utilizing robust experimental workflows, researchers can rationally design and optimize novel quinoline derivatives to address unmet needs in oncology and infectious disease.
References
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- The Diverse Biological Activities of Nitroquinoline Deriv
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
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- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition).
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
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- This compound | RUO. Benchchem.
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- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
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A Comparative Analysis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline and Chloroquine: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known antimalarial drug chloroquine and the less-characterized compound 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. While direct comparative experimental data on the antiplasmodial activity of this compound is not publicly available, this document synthesizes information on their chemical structures, mechanisms of action, and relevant structure-activity relationships of related compounds to offer a theoretical assessment.
Introduction
The quinoline scaffold has long been a cornerstone in the development of antimalarial agents, with chloroquine being a prominent historical example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued exploration of novel quinoline derivatives. This compound is a substituted quinoline with potential biological activities, though its profile as an antimalarial agent remains uninvestigated in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a comprehensive, albeit theoretical, comparison with the well-established antimalarial, chloroquine.
Chemical Structures and Properties
A fundamental aspect of understanding the potential activity of these compounds lies in their chemical structures.
| Feature | This compound | Chloroquine |
| Chemical Formula | C₁₂H₁₁ClN₂O₄ | C₁₈H₂₆ClN₃ |
| Molecular Weight | 282.68 g/mol | 319.87 g/mol |
| Core Structure | Quinoline | 4-Aminoquinoline |
| Key Substituents | - 5-Chloro- 2,6-Dimethoxy- 4-Methyl- 8-Nitro | - 7-Chloro- 4-(4-diethylamino-1-methylbutylamino) |
Mechanisms of Action: Established vs. Hypothesized
Chloroquine: Interference with Heme Detoxification
Chloroquine's mechanism of action against the erythrocytic stages of Plasmodium is well-documented.[1][2] As a weak base, it accumulates in the acidic food vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to cap the growing hemozoin polymer, preventing further sequestration of toxic heme. The resulting accumulation of free heme leads to oxidative stress and parasite death.
This compound: A Hypothesized Antimalarial Mechanism
The antimalarial mechanism of this compound is currently unknown. However, based on its structural features, particularly the 8-nitroquinoline core, we can look to the broader class of 8-aminoquinolines (the reduced form of 8-nitroquinolines) for potential insights. 8-aminoquinolines, such as primaquine, are known to require metabolic activation to exert their antimalarial effects, which is distinct from the blood-stage activity of chloroquine.[3] The proposed mechanism for 8-aminoquinolines involves:
-
Metabolic Activation: The parent compound is likely a prodrug that requires metabolic activation, often by host liver enzymes like cytochrome P450s, to form reactive metabolites.[3][4]
-
Generation of Reactive Oxygen Species (ROS): These active metabolites can then undergo redox cycling, leading to the production of ROS, which are thought to be the ultimate parasiticidal agents, causing oxidative damage within the parasite.[3][4]
It is plausible that this compound, if it possesses antimalarial activity, might operate through a similar mechanism involving bioreduction of the nitro group to a reactive amino or hydroxylamino species.
Structure-Activity Relationship (SAR) Analysis: A Theoretical Comparison
In the absence of direct experimental data for this compound, a theoretical comparison of its potential antimalarial activity can be made by analyzing the influence of its substituents based on known SAR principles for quinoline antimalarials.
The Quinoline Core: Both molecules share the quinoline scaffold, a privileged structure in antimalarial drug design.[1]
Substitutions at Position 5 and 7: Chloroquine possesses a chlorine atom at the 7-position, which is crucial for its activity. In this compound, the chlorine is at the 5-position. Studies on other quinolines have shown that substitutions at the 5-position can influence activity, though the effect is variable and context-dependent.[5]
The 8-Nitro Group: The presence of a nitro group at the 8-position is a significant feature. While 8-aminoquinolines are known for their activity against liver stages and gametocytes, the direct activity of 8-nitroquinolines against blood-stage parasites is less characterized. Some studies suggest that the electron-withdrawing nature of the nitro group may influence the electronic properties of the quinoline ring and its interactions with biological targets.
Methoxy and Methyl Groups: The 2,6-dimethoxy and 4-methyl substitutions on this compound will also impact its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its bioavailability and cellular uptake. In some quinoline series, methoxy groups have been shown to enhance antimalarial activity.[6]
Side Chain: A critical difference is the lack of the basic aminoalkyl side chain found in chloroquine at the 4-position. This side chain is vital for the accumulation of chloroquine in the parasite's food vacuole. The absence of such a side chain in this compound suggests that if it is active, its mechanism of action is likely different from that of chloroquine and may not involve accumulation in the food vacuole.
Experimental Data: Chloroquine Activity
To provide a baseline for comparison, the following table summarizes typical 50% inhibitory concentration (IC₅₀) values for chloroquine against various strains of P. falciparum. It is important to note that these values can vary between different laboratories and assay conditions.
| P. falciparum Strain | Resistance Profile | Typical Chloroquine IC₅₀ (nM) |
| 3D7 | Sensitive | 10 - 20[7] |
| HB3 | Sensitive | 10 - 20[7] |
| Dd2 | Resistant | 125 - 175[7] |
| 7G8 | Resistant | ~44 - 105[8] |
| K1 | Resistant | >100 |
Experimental Protocols for In Vitro Antiplasmodial Activity Assessment
For researchers wishing to experimentally evaluate the antiplasmodial activity of this compound, the following established protocols are provided.
SYBR Green I-based Fluorescence Assay for P. falciparum Growth Inhibition
This is a widely used and robust method for determining the IC₅₀ of a compound against the erythrocytic stages of P. falciparum. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.[9]
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax II)
-
96-well black, clear-bottom microplates
-
Test compound (this compound) and control drug (Chloroquine)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compound and chloroquine in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include drug-free wells as a negative control.
-
Parasite Addition: Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2% to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for SYBR Green I Assay
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Conclusion
While chloroquine remains a critical tool in the study of antimalarial drugs and is still used in some regions, the need for novel compounds active against resistant parasites is undeniable. This compound presents an interesting chemical scaffold, but its potential as an antimalarial agent is, at present, entirely speculative. Based on a theoretical structure-activity relationship analysis, its mechanism of action, if any, is likely to be distinct from that of chloroquine, primarily due to the absence of the basic side chain and the presence of the 8-nitro group.
The lack of direct experimental data underscores a significant opportunity for research. The experimental protocols provided in this guide offer a clear path for the in vitro evaluation of this compound's antiplasmodial activity. Such studies are essential to move from theoretical postulation to empirical evidence and to determine if this compound or its derivatives hold any promise in the ongoing fight against malaria.
References
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Ganesan, S. M., et al. (2012). Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine. PLoS ONE, 7(5), e37529. [Link]
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Smilkstein, M., et al. (2004). A high-throughput Plasmodium falciparum growth assay for malaria drug discovery. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
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Sa, J. M., et al. (2009). Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine. Proceedings of the National Academy of Sciences, 106(45), 18883-18889. [Link]
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Pimentel, J. P., et al. (2019). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and Plasmodium vivax. Malaria Journal, 18(1), 1-9. [Link]
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Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1447. [Link]
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Biagini, G. A., et al. (2012). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR, UKRI. [Link]
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McChesney, J. D. (1981). Structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]
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Chaijaroenkul, W., et al. (2011). Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand. The American Journal of Tropical Medicine and Hygiene, 85(4), 606-611. [Link]
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Singh, N., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(11), 3323. [Link]
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Fidock, D. A., et al. (2004). A protocol for antimalarial efficacy testing in vitro. Malaria Journal, 3(1), 1-4. [Link]
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Traore, S., et al. (2021). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 10(4), 232-237. [Link]
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Kaur, K., et al. (2014). Synthesis of novel amodiaquine analogs and evaluation of their in vitro and in vivo antimalarial activities. Journal of vector borne diseases, 51(3), 205. [Link]
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McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]
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McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed, 6976853. [Link]
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Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(12), 3161-3167. [Link]
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Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4048-4060. [Link]
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Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(3), 397–406. [Link]
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Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(28), 19139-19159. [Link]
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Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Indian journal of pharmaceutical sciences, 75(3), 255. [Link]
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Wang, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS omega, 5(31), 19685-19697. [Link]
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Musiol, R. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6675. [Link]
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Comparative Cytotoxicity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline on Cancer Cell Lines: A Technical Guide
<_
This guide provides a comprehensive analysis of the cytotoxic effects of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a novel quinoline derivative, against a panel of human cancer cell lines. We will delve into the experimental design, detailed protocols, and comparative data analysis, offering researchers, scientists, and drug development professionals a robust framework for evaluating the anticancer potential of this compound.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2] The introduction of specific substituents, such as chloro and nitro groups, can significantly enhance the cytotoxic potential of the quinoline core.[2] These modifications can influence the molecule's ability to interact with crucial cellular targets, such as DNA and key enzymes involved in cell proliferation and survival.[1][2]
This compound is a synthetic compound belonging to this promising class of molecules.[1] Its structure, featuring methoxy and nitro substituents, makes it a compelling candidate for investigation as a potential anticancer agent.[1] The electron-withdrawing nitro group at the 8-position is a particularly interesting feature, as it can be a key handle for further chemical modifications and may contribute to the compound's biological activity.[1] Previous research on related nitroquinoline compounds suggests potential mechanisms of action that include the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3]
This guide aims to provide a clear and objective comparison of the cytotoxic effects of this compound across different cancer cell lines, laying the groundwork for further preclinical development.
Materials and Methods
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 189746-21-2 | [4][5][6] |
| Molecular Formula | C12H11ClN2O4 | [4][5][6] |
| Molecular Weight | 282.68 g/mol | [4][6] |
| Purity | ≥96.0% | [5] |
| Storage | For short-term storage (days to weeks), keep in a dry, dark place at 0-4°C. For long-term storage (months to years), store at -20°C. | [5] |
Cell Line Selection
To obtain a comprehensive understanding of the compound's cytotoxic profile, a panel of human cancer cell lines representing different tumor types was selected. The choice of cell lines is critical and should be guided by the specific research question. For this guide, we will use a hypothetical panel of commonly studied cell lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
Experimental Workflow
The overall workflow for assessing the comparative cytotoxicity of the compound is depicted below. This systematic approach ensures reproducibility and accurate data interpretation.
Caption: Generalized workflow for in vitro cytotoxicity evaluation.[2]
Detailed Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[7][8] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)[7]
-
96-well microplates[7]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed a level that affects cell viability (typically <0.5%).
-
Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[9]
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plates for 2-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.[7][10]
-
Carefully remove the MTT solution without disturbing the formazan crystals.[7]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
-
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[11][12] It represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[2][11][12] IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against the selected cancer cell lines.
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | [Hypothetical Value, e.g., 12.5] |
| A549 | [Hypothetical Value, e.g., 8.2] |
| HeLa | [Hypothetical Value, e.g., 5.7] |
| HepG2 | [Hypothetical Value, e.g., 15.1] |
Note: These are example values and would be replaced with actual experimental data. A lower IC50 value indicates greater cytotoxic potency.[12]
Potential Mechanisms of Action and Signaling Pathways
Based on the structure of this compound and studies on related compounds, several potential mechanisms of action can be hypothesized. The nitroquinoline core structure has been associated with the inhibition of DNA synthesis and topoisomerase activity, leading to DNA damage and subsequent apoptosis.[1][2] The generation of reactive oxygen species (ROS) by nitroaromatic compounds is another plausible mechanism that can induce oxidative stress and trigger apoptotic pathways.[2][3]
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.[2]
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and measurement of ROS levels, would be necessary to elucidate the precise molecular mechanisms underlying the cytotoxic effects of this compound.
Conclusion and Future Directions
This guide provides a standardized framework for the comparative cytotoxic evaluation of this compound. The presented methodologies and data analysis pipelines are designed to yield reproducible and reliable results, which are crucial for the early stages of anticancer drug discovery.
The hypothetical data suggest that this compound exhibits differential cytotoxicity against various cancer cell lines, with potentially higher potency against HeLa and A549 cells. These findings underscore the importance of screening against a diverse panel of cell lines to identify potential tumor-specific activities.
Future research should focus on:
-
Expanding the cell line panel: Including non-cancerous cell lines to assess selectivity and potential for targeted therapy.
-
Elucidating the mechanism of action: Conducting in-depth studies to confirm the hypothesized signaling pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its cytotoxic activity and selectivity.
By following a rigorous and systematic approach, the scientific community can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of new and effective cancer therapies.
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. [Link]
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This compound | C12H11ClN2O4 - PubChem. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. [Link]
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In vitro cytotoxicity against different cancer cell lines by SRB assay. - ResearchGate. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). [Link]
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Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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The Importance of IC50 Determination - Visikol. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. [Link]
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A Comparative Guide to Assessing the Specificity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline's Biological Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of the novel compound, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. For the purpose of this illustrative guide, we will refer to this molecule as Compound Q .
The quinoline scaffold is a privileged structure in medicinal chemistry and has given rise to numerous approved kinase inhibitors.[1][2] While the precise molecular target of Compound Q is yet to be fully elucidated, its structure suggests a high probability of interaction with protein kinases.[3][4][5] This guide, therefore, postulates a primary hypothesis: Compound Q is an inhibitor of the c-Met proto-oncogene (hepatocyte growth factor receptor) , a receptor tyrosine kinase frequently dysregulated in various cancers.
To establish the specificity of Compound Q, we will outline a direct comparison with Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor known to inhibit c-Met in addition to its primary targets, the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][6][7] This comparative approach is essential for understanding the therapeutic potential and potential off-target liabilities of Compound Q.
Part 1: Foundational Analysis - Primary Target Potency
The initial and most critical step is to confirm and quantify the interaction of Compound Q with its hypothesized primary target, c-Met. This establishes the baseline potency from which all specificity assessments will be derived.
Experimental Rationale:
An in-vitro, cell-free biochemical assay provides the cleanest system to measure direct enzymatic inhibition, free from the complexities of cellular uptake, metabolism, or efflux.[8][9] We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase activity.
Protocol 1: In-Vitro c-Met Kinase TR-FRET Assay
-
Reagents & Materials: Recombinant human c-Met kinase domain, biotinylated poly-Glu-Tyr (4:1) substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Preparation: Prepare a serial dilution of Compound Q and Sunitinib (positive control) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction: In a 384-well assay plate, combine the recombinant c-Met enzyme with the test compounds (Compound Q or Sunitinib) and allow a 15-minute pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for 60 minutes at room temperature.
-
Detection: Terminate the reaction and detect phosphorylation by adding the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: The ratio of the two emission signals is calculated. Data are then normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent c-Met inhibitor) and plotted against compound concentration to determine the IC50 value using a four-parameter logistic fit.
Expected Data & Interpretation:
The resulting IC50 values will provide a quantitative measure of the potency of Compound Q against c-Met. A low nanomolar IC50 would support the initial hypothesis.
| Compound | c-Met IC50 (nM) |
| Compound Q | 15 |
| Sunitinib | 45 |
Hypothetical data presented for illustrative purposes.
Part 2: Defining Selectivity - The Kinase Profile
A potent compound is not necessarily a useful one; it must also be selective. The next logical step is to assess Compound Q's activity across a panel of other kinases. This is crucial for predicting both its mechanism of action in a broader biological context and its potential for off-target side effects.
Experimental Rationale:
We will profile Compound Q against a panel of kinases that includes Sunitinib's primary targets (VEGFR2, PDGFRβ) and other representative kinases from different families to build a selectivity profile. This direct comparison will immediately highlight whether Compound Q shares the multi-targeted nature of Sunitinib or possesses a more refined specificity.
Protocol 2: In-Vitro Kinase Selectivity Panel
This protocol follows the same principles as the primary c-Met assay (Protocol 1) but utilizes a panel of different recombinant kinases.[10]
-
Kinase Selection: The panel should include, at a minimum: VEGFR2, PDGFRβ, c-KIT, RET, and EGFR.
-
Execution: Perform the TR-FRET kinase assay as described above for each kinase in the panel with both Compound Q and Sunitinib at a fixed concentration (e.g., 1 µM) for initial screening, followed by full IC50 determination for any kinases showing significant inhibition (>50%).
Comparative Selectivity Data:
The data should be tabulated to clearly visualize the selectivity profile. A selectivity ratio can be calculated (IC50 for off-target kinase / IC50 for c-Met).
| Kinase Target | Compound Q IC50 (nM) | Sunitinib IC50 (nM) | Selectivity Ratio (Compound Q) |
| c-Met | 15 | 45 | 1 |
| VEGFR2 | 1,200 | 25 | 80 |
| PDGFRβ | 2,500 | 30 | 167 |
| c-KIT | >10,000 | 50 | >667 |
| RET | 8,500 | 60 | 567 |
| EGFR | >10,000 | >10,000 | >667 |
Hypothetical data presented for illustrative purposes.
This hypothetical data suggests Compound Q is highly selective for c-Met, whereas Sunitinib demonstrates the expected multi-kinase activity.[6]
Part 3: Cellular Confirmation - On-Target Effects
Demonstrating enzymatic inhibition in a test tube is a critical first step, but it is essential to confirm that the compound can engage its target in a complex cellular environment and elicit a functional response.
Experimental Rationale:
We will use a cell-based phosphorylation assay in a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells) to measure the inhibition of c-Met signaling. We will then assess the downstream anti-proliferative effects in both c-Met dependent and independent cell lines to correlate target inhibition with a phenotypic outcome.
Protocol 3.1: Cellular c-Met Phosphorylation Assay
-
Cell Culture: Culture MKN-45 cells, which have amplified c-Met, in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates. After 24 hours, starve the cells in serum-free media for 4-6 hours, then treat with serial dilutions of Compound Q or Sunitinib for 2 hours.
-
Stimulation: Stimulate the c-Met pathway by adding its ligand, Hepatocyte Growth Factor (HGF), for 15 minutes.
-
Lysis & Detection: Lyse the cells and quantify the level of phosphorylated c-Met (p-c-Met) relative to total c-Met using an ELISA-based assay or Western Blot.
-
Analysis: Normalize the p-c-Met signal to the total c-Met signal and plot against compound concentration to determine the cellular EC50.
Protocol 3.2: Anti-Proliferative Assay
-
Cell Lines: Use a c-Met dependent line (MKN-45) and a c-Met independent line (e.g., A549 lung cancer).
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of Compound Q or Sunitinib for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Interpreting Cellular Data:
A potent EC50 in the phosphorylation assay that correlates with a potent GI50 in the c-Met dependent cell line, but not the independent line, provides strong evidence of on-target activity.
| Assay | Cell Line | Compound Q | Sunitinib |
| p-Met EC50 (nM) | MKN-45 | 50 | 150 |
| GI50 (nM) | MKN-45 (c-Met dep.) | 65 | 200 |
| GI50 (nM) | A549 (c-Met indep.) | >10,000 | 800 |
Hypothetical data presented for illustrative purposes.
Part 4: Broad Liability - Safety Pharmacology Profiling
To proactively identify potential clinical adverse effects, it is crucial to screen Compound Q against a broad panel of targets known to be associated with drug-induced toxicities.
Experimental Rationale:
Utilizing a commercial service for broad liability screening is an efficient and standardized approach. A panel such as the Eurofins SafetyScreen44™ provides data on interactions with a wide range of GPCRs, ion channels, transporters, and non-kinase enzymes. This is a critical step in de-risking a compound for further development.
Protocol 4: In-Vitro Safety Pharmacology Profiling
-
Compound Submission: Submit Compound Q to a contract research organization (e.g., Eurofins Discovery).
-
Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) in a panel of radioligand binding and enzymatic assays.
-
Data Analysis: Results are reported as the percentage of inhibition of binding or enzyme activity. Any target showing significant inhibition (typically >50%) is flagged for follow-up dose-response analysis to determine an IC50.
Visualizing the Workflow
Caption: Experimental workflow for assessing compound specificity.
Part 5: Global Anti-Proliferative Profile - NCI-60 Screen
To gain a broader, unbiased view of the anticancer activity of Compound Q, the NCI-60 Human Tumor Cell Line Screen is an invaluable resource.[1][5]
Experimental Rationale:
This screen assesses the growth inhibitory effects of a compound against 60 different human cancer cell lines representing nine distinct cancer types. The resulting pattern of activity can provide insights into the mechanism of action and identify potential cancer types where the drug may be most effective. Comparing the NCI-60 profile of Compound Q with that of Sunitinib can reveal both similarities and differences in their overall cellular effects.
Protocol 5: NCI-60 Cell Line Screen
-
Compound Submission: Submit Compound Q to the NIH National Cancer Institute's Developmental Therapeutics Program (DTP).
-
Screening: The DTP performs a single-dose (10 µM) screen across all 60 cell lines. If significant activity is observed, a five-dose response curve is generated.
-
Data Analysis: The results are reported as GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50) values for each cell line. The data can be visualized as a "mean graph" profile, which can be compared to a database of known anticancer agents using the COMPARE algorithm.[5]
Interpreting the NCI-60 Profile
A highly selective c-Met inhibitor like our hypothetical Compound Q would be expected to show the greatest potency in cell lines known to be driven by c-Met signaling. In contrast, Sunitinib's profile would reflect its activity against multiple targets, likely showing broader activity across cell lines sensitive to inhibition of angiogenesis and other pathways.
The c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and points of inhibition.
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterizing the biological specificity of a novel compound, using the hypothetical c-Met inhibitor "Compound Q" as an example. By systematically moving from direct target engagement and broad kinase profiling to cellular confirmation and safety liability assessment, researchers can build a comprehensive data package. The direct comparison to a known multi-targeted agent like Sunitinib provides essential context, highlighting the unique properties of the new chemical entity. This structured, evidence-based approach is fundamental to identifying promising and selective drug candidates, ultimately increasing the probability of success in the complex journey of drug development.
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Paving the Way for Clinical Translation: A Comparative Guide to the In Vivo Validation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from a laboratory curiosity to a life-saving therapeutic is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a synthetic compound from the versatile quinoline family. While direct in vivo data for this specific molecule is not yet established, its structural features and the well-documented bioactivity of the quinoline scaffold suggest significant therapeutic potential, particularly in oncology and infectious diseases.[1] This document will serve as a strategic roadmap, offering comparative insights and detailed experimental protocols to rigorously assess its efficacy and pave the way for potential clinical development.
The Therapeutic Promise of Substituted Quinolines: A Mechanistic Overview
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents.[2][3]
This compound possesses several key structural motifs that hint at its potential mechanisms of action:
-
The Quinoline Core: This nitrogen-containing heterocyclic ring system can intercalate into DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.[1][4]
-
Nitro Group at Position 8: The electron-withdrawing nitro group can be a critical pharmacophore. In some contexts, it can be bioreduced to generate reactive nitrogen species that induce cellular damage. It also serves as a synthetic handle for further chemical modifications.[1]
-
Chlorine at Position 5: Halogenation can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.[3]
-
Methoxy Groups at Positions 2 and 6: The presence of electron-donating methoxy groups can modulate the electronic properties of the quinoline ring, influencing its binding affinity to biological targets.[2]
Given these features, two primary therapeutic avenues warrant thorough in vivo investigation: anticancer and antimicrobial activity.
Comparative Framework for In Vivo Validation
A robust in vivo validation strategy hinges on comparing the novel agent against established standards of care or other relevant compounds. This provides essential context for interpreting the experimental outcomes.
Anticancer Potential: A Comparative Approach
The anticancer potential of quinoline derivatives has been extensively documented, with mechanisms including the induction of apoptosis and the inhibition of angiogenesis.[2][5] For the in vivo validation of this compound in an oncological setting, a comparative study against a standard chemotherapeutic agent and a targeted therapy is recommended.
Table 1: Proposed Comparative Framework for Anticancer In Vivo Studies
| Compound | Target/Mechanism of Action | Potential Cancer Model | Key Efficacy Endpoints | Rationale for Comparison |
| This compound | Putative: DNA damage, Topoisomerase inhibition | Human tumor xenografts (e.g., breast, colon) in immunocompromised mice | Tumor Growth Inhibition (TGI), Survival Analysis, Biomarker modulation | To establish the baseline efficacy of the novel compound. |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | Matched to the selected xenograft model | TGI, Survival Analysis, Toxicity assessment (body weight loss) | Gold-standard cytotoxic agent with a well-characterized efficacy and toxicity profile. |
| A Targeted Kinase Inhibitor (e.g., a relevant PARP or PI3K inhibitor) | Specific enzyme inhibition | Xenograft model with known dependency on the targeted pathway | TGI, Survival Analysis, Pharmacodynamic (PD) marker engagement | To compare the efficacy against a modern, pathway-specific therapeutic. |
Antimicrobial Potential: A Head-to-Head Comparison
The quinolone and fluoroquinolone antibiotics, such as ciprofloxacin, are a cornerstone of antibacterial therapy, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Given that this compound is suggested to share this mechanism, a direct comparison is logical.
Table 2: Proposed Comparative Framework for Antimicrobial In Vivo Studies
| Compound | Target/Mechanism of Action | Potential Infection Model | Key Efficacy Endpoints | Rationale for Comparison |
| This compound | Putative: DNA gyrase and topoisomerase IV inhibition | Murine model of bacterial infection (e.g., peritonitis, thigh infection) with a relevant pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) | Reduction in bacterial burden (CFU/g of tissue), Survival Analysis | To determine the in vivo antibacterial efficacy of the novel compound. |
| Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | Same infection model and pathogen | Reduction in bacterial burden (CFU/g of tissue), Survival Analysis | Clinically relevant comparator with a known spectrum of activity and pharmacokinetic profile. |
| Vancomycin | Cell wall synthesis inhibitor | Murine model of Gram-positive infection (e.g., S. aureus) | Reduction in bacterial burden (CFU/g of tissue), Survival Analysis | To assess efficacy against a pathogen with a different susceptibility profile and mechanism of action. |
Detailed Experimental Protocols for In Vivo Validation
The following protocols are designed to be adaptable based on the specific therapeutic area and the pharmacokinetic and pharmacodynamic properties of this compound, which should be determined in preliminary studies.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines a standard approach for evaluating the antitumor activity of a novel compound in an in vivo setting.[6][7]
Workflow for Human Tumor Xenograft Model
Caption: Workflow for a typical human tumor xenograft study.
Step-by-Step Methodology:
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[6]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound at multiple dose levels, positive control drug).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice daily).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or after a fixed duration. For survival studies, the endpoint is humane euthanasia based on predefined criteria.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., histopathology, biomarker analysis by western blot or IHC).
Protocol 2: Murine Sepsis Model for Antimicrobial Efficacy
This protocol is designed to assess the efficacy of a novel antimicrobial agent in a systemic infection model.[8][9]
Workflow for Murine Sepsis Model
Caption: Workflow for a murine sepsis model of infection.
Step-by-Step Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) for these studies.[6]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the chosen bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a predetermined concentration (CFU/mL).
-
Infection: Induce a systemic infection by intraperitoneally injecting the bacterial suspension into the mice.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compounds (vehicle control, this compound, positive control antibiotic) via an appropriate route.
-
Endpoint Analysis:
-
Survival Study: Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
Bacterial Burden Study: At a specific time point post-treatment (e.g., 24 hours), humanely euthanize the mice, aseptically collect relevant organs (e.g., spleen, liver) and blood, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Concluding Remarks and Future Directions
The in vivo validation of this compound represents a critical step in determining its true therapeutic potential. The comparative frameworks and detailed protocols provided in this guide offer a scientifically rigorous approach to this endeavor. By systematically evaluating its efficacy against established standards of care in well-defined animal models, researchers can generate the crucial data needed to support its further development.
Future studies should also focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Pharmacokinetic and toxicology studies will be paramount in establishing a safe and effective dosing regimen for potential clinical trials. The versatility of the quinoline scaffold suggests that with careful and thorough investigation, this compound could emerge as a promising candidate for a new generation of therapeutics.
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A Comparative Guide to the Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a key intermediate in medicinal chemistry with potential applications in the development of novel therapeutic agents.[1] The objective of this document is to offer researchers, scientists, and drug development professionals a detailed analysis of these synthetic pathways, enabling an informed selection based on factors such as efficiency, scalability, and reagent availability.
Introduction to this compound
This compound is a substituted quinoline derivative with a molecular formula of C₁₂H₁₁ClN₂O₄ and a molecular weight of 282.68 g/mol .[2][3] Its structure incorporates several key functional groups: a chloro group at the 5-position, two methoxy groups at the 2- and 6-positions, a methyl group at the 4-position, and a nitro group at the 8-position. This decorated quinoline core is of significant interest in pharmaceutical research due to the diverse biological activities exhibited by quinoline-based compounds.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies for the synthesis of this compound are presented and compared herein.
-
Route 1: Late-Stage Nitration of a Pre-functionalized Quinoline Core. This approach focuses on the initial synthesis of a substituted quinoline precursor, 5-chloro-2,6-dimethoxy-4-methylquinoline, followed by a regioselective nitration at the 8-position as the final key step.
-
Route 2: Construction of the Quinoline Core via Combes Synthesis followed by Halogenation and Nitration. This pathway builds the 2,6-dimethoxy-4-methylquinoline core from a substituted aniline and a β-diketone, followed by sequential chlorination and nitration to achieve the target molecule.
The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these two routes.
Route 1: Late-Stage Nitration of a Pre-functionalized Quinoline Core
This synthetic route offers a more linear approach, where the quinoline core is first assembled and subsequently functionalized. The key challenge in this route lies in the selective introduction of the chloro and nitro groups at the desired positions.
Overall Synthetic Workflow
Caption: Overall workflow for Route 1.
Experimental Protocols
Step 1a: Synthesis of 2,5-Dichloro-6-methoxy-4-methylquinoline
This step involves the selective chlorination of 2-chloro-6-methoxy-4-methylquinoline at the 5-position. Sulfuryl chloride in acetic acid is an effective reagent for this transformation.[4]
-
Procedure: To a solution of 2-chloro-6-methoxy-4-methylquinoline (1.0 eq) in glacial acetic acid, add sulfuryl chloride (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to 60°C for 30 minutes. After cooling, the precipitated product is collected by filtration, washed with water, and dried.
Step 1b: Synthesis of 5-Chloro-2,6-dimethoxy-4-methylquinoline
The subsequent step involves a nucleophilic aromatic substitution to replace the chloro group at the 2-position with a methoxy group.
-
Procedure: A mixture of 2,5-dichloro-6-methoxy-4-methylquinoline (1.0 eq) and a solution of sodium methoxide in methanol is heated at reflux for 43 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 1c: Synthesis of this compound
The final step is the regioselective nitration of the electron-rich quinoline ring. A mixture of phosphorus pentoxide and sodium nitrate in triethyl phosphate provides a controlled nitrating system.
-
Procedure: To a solution of 5-chloro-2,6-dimethoxy-4-methylquinoline (1.0 eq) in triethyl phosphate, phosphorus pentoxide (excess) is added portion-wise at room temperature. Sodium nitrate (1.2 eq) is then added, and the mixture is heated to 40-45°C for 3 hours. The reaction is quenched by carefully adding cold water. The precipitated solid is collected by filtration, washed with water, and purified.[5]
Data Summary for Route 1
| Step | Product | Reagents | Solvent | Conditions | Reported Yield |
| 1a | 2,5-Dichloro-6-methoxy-4-methylquinoline | Sulfuryl chloride | Acetic acid | 60°C, 0.5 h | ~85% |
| 1b | 5-Chloro-2,6-dimethoxy-4-methylquinoline | Sodium methoxide | Methanol | Reflux, 43 h | ~80% |
| 1c | This compound | P₂O₅, NaNO₃ | Triethyl phosphate | 40-45°C, 3 h | ~70% |
Mechanistic Considerations
The chlorination with sulfuryl chloride proceeds via an electrophilic aromatic substitution mechanism. The methoxylation is a classic nucleophilic aromatic substitution (SNAr) reaction, favored at the more activated 2-position of the quinoline ring. The final nitration occurs at the 8-position, directed by the existing substituents and the electronic properties of the quinoline nucleus.
Route 2: Combes Synthesis and Subsequent Functionalization
This route employs a convergent strategy by first constructing the quinoline core using the Combes synthesis, followed by sequential halogenation and nitration. This approach may offer advantages in terms of starting material availability and cost.
Overall Synthetic Workflow
Caption: Overall workflow for Route 2.
Experimental Protocols
Step 2a: Synthesis of 2,6-Dimethoxy-4-methylquinoline via Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7][8]
-
Procedure: A mixture of 3,4-dimethoxyaniline (1.0 eq) and acetylacetone (1.1 eq) is heated in the presence of a catalytic amount of concentrated sulfuric acid or polyphosphoric acid. The reaction is monitored by TLC until the starting aniline is consumed. The reaction mixture is then cooled, poured onto ice, and neutralized with a base (e.g., aqueous ammonia). The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
Step 2b: Synthesis of 5-Chloro-2,6-dimethoxy-4-methylquinoline
This step involves the direct chlorination of the synthesized quinoline core.
-
Procedure: To a solution of 2,6-dimethoxy-4-methylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, sulfuryl chloride (1.1 eq) is added dropwise at a controlled temperature. The reaction is stirred until completion (monitored by TLC). The product is isolated by quenching the reaction with water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[9]
Step 2c: Synthesis of this compound
The final nitration step is carried out under standard nitrating conditions.
-
Procedure: 5-Chloro-2,6-dimethoxy-4-methylquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 5°C. The reaction is stirred for a few hours at this temperature and then allowed to warm to room temperature. The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration, washed thoroughly with water until neutral, and dried.
Data Summary for Route 2
| Step | Product | Reagents | Solvent | Conditions | Estimated Yield |
| 2a | 2,6-Dimethoxy-4-methylquinoline | 3,4-Dimethoxyaniline, Acetylacetone, H₂SO₄ | - | Heating | 60-70% |
| 2b | 5-Chloro-2,6-dimethoxy-4-methylquinoline | Sulfuryl chloride | Acetic acid | Room Temp to 50°C | 70-80% |
| 2c | This compound | Conc. HNO₃, Conc. H₂SO₄ | - | 0°C to Room Temp | 80-90% |
Mechanistic Considerations
The Combes synthesis proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to form the quinoline ring. The subsequent chlorination and nitration are electrophilic aromatic substitution reactions, with the positions of substitution governed by the directing effects of the methoxy and methyl groups.
Comparison of Synthetic Routes
| Feature | Route 1 | Route 2 |
| Overall Strategy | Linear synthesis with late-stage nitration. | Convergent synthesis building the core first. |
| Starting Materials | Requires a pre-functionalized quinoline (2-chloro-6-methoxy-4-methylquinoline). | Utilizes simpler, more readily available starting materials (3,4-dimethoxyaniline, acetylacetone). |
| Number of Steps | 3 steps from the quinoline precursor. | 3 steps from commercially available starting materials. |
| Control of Regioselectivity | Relies on the inherent reactivity of the pre-functionalized quinoline for the final nitration. | Requires careful control of conditions for both chlorination and nitration to achieve the desired isomer. |
| Potential Challenges | Availability and cost of the starting quinoline derivative. The multi-step preparation of the precursor itself. | Potential for side reactions and lower yields in the Combes synthesis. Separation of isomers in the chlorination step. |
| Scalability | Potentially more straightforward for large-scale production if the starting material is accessible. | The Combes synthesis can sometimes be challenging to scale up due to the use of strong acids and potential for tar formation. |
Purification and Characterization
The final product, this compound, is a solid that can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The structure should be confirmed by standard spectroscopic methods.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, singlets for the two methoxy groups and the methyl group. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
-
¹³C NMR: The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule, including the quaternary carbons of the quinoline ring.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 282.68 g/mol , along with a characteristic isotopic pattern for a chlorine-containing compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a logical choice if the starting 2-chloro-6-methoxy-4-methylquinoline is readily available or can be synthesized efficiently. Its linear nature may simplify process development for large-scale synthesis.
-
Route 2 provides a more flexible and potentially more cost-effective approach, starting from basic building blocks. However, it may require more optimization to control regioselectivity during the chlorination and nitration steps and to manage potential side reactions in the initial Combes synthesis.
The selection of the optimal route will ultimately depend on the specific requirements of the research or development program, including cost of starting materials, available equipment, and the desired scale of production.
References
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Doebner–Miller reaction - Wikipedia. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
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This compound | C12H11ClN2O4 - PubChem. Available at: [Link]
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This compound - LookChem. Available at: [Link]
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Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] The novel compound, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, emerges from this lineage as a molecule of significant interest for its potential antimicrobial and antitumor properties.[1] Preliminary structural analysis suggests its quinoline core may interact with the ATP-binding sites of cellular enzymes, including kinases, making it a candidate for targeted cancer therapy.[1] However, the promise of any new kinase inhibitor is invariably linked to its selectivity. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will objectively compare its hypothetical performance against established kinase inhibitors, supported by detailed experimental protocols for robust, self-validating studies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel small molecules.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This similarity presents a significant challenge in the development of selective kinase inhibitors. Compounds designed to inhibit a specific kinase often exhibit cross-reactivity with other kinases, leading to a polypharmacological profile. While in some instances this can be therapeutically advantageous, unintended kinase interactions are a primary source of adverse drug reactions.
To illustrate a robust cross-reactivity assessment, this guide will proceed under the working hypothesis that this compound is a putative inhibitor of the Src family kinases (SFKs) . SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration, and their dysregulation is implicated in various cancers.[2][3] Our comparative analysis will therefore include well-characterized SFK inhibitors such as Dasatinib and Saracatinib.[4][5]
A Multi-pronged Approach to Profiling Cross-Reactivity
A thorough investigation of inhibitor selectivity necessitates a multi-faceted experimental approach. Here, we outline a logical workflow that progresses from broad, high-throughput screening to more focused, cell-based validation of target engagement.
Caption: A logical workflow for cross-reactivity studies.
Phase 1: Illuminating the Kinome Landscape with KINOMEscan®
The initial step in assessing the selectivity of a novel inhibitor is to perform a broad screen against a large panel of kinases. The KINOMEscan® platform is an industry-standard, competition-based binding assay that provides quantitative measurement of inhibitor interactions with hundreds of kinases.[6][7]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve this compound and comparator compounds (e.g., Dasatinib, Saracatinib) in 100% DMSO to create a 100 mM stock solution.
-
Assay Concentration: Submit the compounds for screening at a concentration of 10 µM. This concentration is sufficiently high to identify most potent interactions and provides a stringent test of selectivity.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction. A common threshold for a significant interaction is a %Ctrl of <10% or <35%.
Data Presentation: Comparative Kinome Profile
The results of a KINOMEscan® assay can be visualized using a TREEspot™ diagram, which maps the interactions onto a phylogenetic tree of the human kinome. For a more direct comparison, the data can be summarized in a table.
| Kinase Target | This compound (%Ctrl @ 10 µM) | Dasatinib (%Ctrl @ 10 µM) | Saracatinib (%Ctrl @ 10 µM) |
| SRC | 5 | 0.1 | 2.7 |
| LCK | 8 | 0.2 | 3.1 |
| FYN | 12 | 0.3 | 4.5 |
| YES1 | 15 | 0.5 | 5.2 |
| ABL1 | 65 | 0.1 | 85 |
| KIT | 72 | 1.2 | 90 |
| PDGFRB | 85 | 2.5 | 92 |
| PIK3CA | 95 | 88 | 95 |
| MTOR | 98 | 92 | 97 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, we can infer that this compound shows potent binding to Src family kinases, but with a potentially cleaner profile than Dasatinib, which also potently inhibits ABL1, KIT, and PDGFRB. Saracatinib appears to be highly selective for SFKs in this example.[4]
Phase 2: Validating Target Engagement in a Cellular Context with CETSA®
While binding assays are powerful, they do not confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high Src activity) to ~80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or comparator compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Target Detection: Detect the amount of soluble target protein (e.g., Src) in the supernatant using a standard detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation: Comparative Thermal Shift
The dose-dependent thermal shift can be quantified to determine the cellular EC50 for target engagement.
| Compound | Target Protein | Thermal Shift (ΔTm) at 10 µM (°C) | Cellular EC50 (µM) |
| This compound | Src | +5.2 | 0.8 |
| Dasatinib | Src | +8.5 | 0.05 |
| Saracatinib | Src | +7.1 | 0.1 |
This is a hypothetical data table for illustrative purposes.
This data would confirm that this compound engages Src in a cellular context, albeit with a lower potency than the established inhibitors.
Phase 3: Unbiased Off-Target Discovery with Targeted Proteomics
While KINOMEscan® provides a broad view of kinase interactions, it is limited to the kinases on the panel. Chemoproteomics approaches, such as affinity-based protein profiling, can identify both known and unknown off-targets in an unbiased manner.[10][11]
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., sepharose beads) and a linker that minimizes steric hindrance.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound. As a control, incubate a separate aliquot of lysate with beads that have not been conjugated to the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the compound pulldown to those in the control pulldown. Proteins that are significantly enriched in the compound pulldown are considered potential off-targets.
Synthesizing the Data for a Holistic View of Selectivity
By integrating the data from these three orthogonal approaches, a comprehensive and reliable cross-reactivity profile of this compound can be constructed. The KINOMEscan® data provides a broad, quantitative assessment of interactions across the kinome. CETSA® validates the engagement of the primary target and key off-targets in a physiological context. Finally, chemoproteomics offers an unbiased discovery platform to identify any unanticipated off-targets.
This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides the trustworthy data necessary to make informed decisions in the drug development process. By understanding the complete interaction profile of a novel compound, researchers can better predict its therapeutic potential and potential liabilities, ultimately accelerating the journey from the laboratory to the clinic.
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Against Known Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless evolution of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Quinolone derivatives have long been a cornerstone of antibacterial chemotherapy, and among them, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline emerges as a compound of significant interest. Its multifaceted structure, featuring a substituted quinoline core, suggests a potential for potent antimicrobial activity.[1] This guide provides a comprehensive framework for the systematic evaluation of this compound, benchmarking its in vitro efficacy and cytotoxicity against two clinically pivotal antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide primarily used against Gram-positive bacteria.
This document is structured to provide not just protocols, but the strategic thinking behind them, empowering researchers and drug development professionals to conduct a thorough and scientifically rigorous comparative analysis. We will delve into the determination of minimum inhibitory and bactericidal concentrations, explore the compound's cytotoxic profile, and discuss the interpretation of this data in the context of established antibiotic performance.
Mechanism of Action: A Tale of Two Targets
Understanding the molecular basis of a compound's antimicrobial action is fundamental to its development. This compound is reported to exert its antimicrobial effects by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA supercoiling, replication, and segregation in bacteria. Their inhibition leads to catastrophic DNA damage and subsequent bacterial cell death.[1]
This dual-targeting mechanism is a hallmark of the fluoroquinolone class, to which our comparator, Ciprofloxacin , belongs. Ciprofloxacin also inhibits DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication and repair.[2][3][4][5] In contrast, Vancomycin employs a distinct mechanism, inhibiting cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[6][7][8][9] This prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.[7][10]
Comparative In Vitro Efficacy: A Methodological Deep Dive
The cornerstone of benchmarking a novel antimicrobial agent is the quantitative assessment of its ability to inhibit and kill bacteria. The following protocols, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this evaluation.[5][10][11][12][13][14][15][16][17][18]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for its determination.[3]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 35°C ± 2°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution and the comparator antibiotics (Ciprofloxacin and Vancomycin) in CAMHB within a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agents.
-
Include a positive control (bacteria in CAMHB without any antimicrobial agent) and a negative control (CAMHB only) for each plate.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aseptically subculture a fixed volume (e.g., 10 µL) from each of these clear wells onto an appropriate agar medium (e.g., Mueller-Hinton Agar - MHA).
-
Also, subculture from the positive control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by colony counting.
-
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the MIC and MBC data should be presented in a tabular format. The following tables provide an illustrative example of how such data for this compound could be benchmarked against Ciprofloxacin and Vancomycin against a panel of clinically relevant bacteria.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | [Hypothetical Data] | 0.25 - 1.0 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA, ATCC 43300) | [Hypothetical Data] | 0.5 - >128 | 1.0 - 4.0 |
| Escherichia coli (ATCC 25922) | [Hypothetical Data] | ≤0.008 - 0.06 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | [Hypothetical Data] | 0.06 - 1.0 | >128 |
| Enterococcus faecalis (ATCC 29212) | [Hypothetical Data] | 0.25 - 2.0 | 1.0 - 8.0 |
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Data (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | [Hypothetical Data] | 0.5 - 2.0 | 1.0 - 4.0 |
| Staphylococcus aureus (MRSA, ATCC 43300) | [Hypothetical Data] | 1.0 - >128 | 2.0 - 8.0 |
| Escherichia coli (ATCC 25922) | [Hypothetical Data] | ≤0.015 - 0.12 | >128 |
Cytotoxicity Assessment: The Safety Profile
A potent antimicrobial agent must also exhibit a favorable safety profile. In vitro cytotoxicity assays are a critical first step in evaluating a compound's potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound and comparator compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the exposure period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.
-
Table 3: Illustrative Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | This compound | Ciprofloxacin | Vancomycin |
| HEK293 (Human Embryonic Kidney) | [Hypothetical Data] | >100 | >100 |
| HepG2 (Human Hepatocellular Carcinoma) | [Hypothetical Data] | >100 | >100 |
Visualizing the Workflow
Clear visualization of experimental workflows is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the key experimental processes described in this guide.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for MTT Cytotoxicity Assay.
Discussion and Interpretation
The data generated from these assays will provide a multifaceted view of the potential of this compound as an antimicrobial agent. A low MIC value against a broad spectrum of bacteria, including resistant strains like MRSA, would be a strong indicator of its potency. The MBC-to-MIC ratio is a critical parameter; a ratio of ≤4 is generally considered indicative of bactericidal activity.
Equally important is the cytotoxicity profile. A high IC₅₀ value suggests low toxicity to mammalian cells, which is a desirable characteristic for a therapeutic agent. The therapeutic index, often estimated as the ratio of the IC₅₀ to the MIC, provides a preliminary assessment of the compound's selectivity for bacteria over host cells. A high therapeutic index is a strong positive indicator for further development.
The comparative data against Ciprofloxacin and Vancomycin will contextualize the performance of the novel compound. For instance, if this compound demonstrates potent activity against MRSA with a favorable cytotoxicity profile, it could represent a significant advancement, as Ciprofloxacin's efficacy against MRSA is often limited.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical in vitro evaluation of this compound. By adhering to standardized protocols and systematically comparing its performance against established antibiotics, researchers can generate the high-quality data necessary to make informed decisions about the future development of this promising compound. The journey from a novel molecule to a clinically effective antibiotic is long and challenging, but it begins with a solid foundation of meticulous and well-designed in vitro studies as outlined herein.
References
- Vancomycin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vancomycin]
- Ciprofloxacin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
- Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. [URL: https://dosemerx.com/vancomycin-mechanism-of-action]
- Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects - Creative Biolabs. [URL: https://www.creative-biolabs.
- Mode of action and in-vitro activity of vancomycin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3313391/]
- What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. [URL: https://discovery.researcher.
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349079/]
- Vancomycin - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK556114/]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Introduction: As researchers dedicated to advancing drug discovery and development, our work with complex molecules like 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is foundational to innovation. This quinoline derivative, with its unique methoxy and nitro substituents, is a valuable scaffold in medicinal chemistry.[1] However, its sophisticated structure—a halogenated nitroaromatic compound—necessitates an equally sophisticated approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that the final step of your research—disposal—is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship. The following protocols are designed to be a self-validating system, ensuring that every step is grounded in established chemical safety principles.
Section 1: Hazard Assessment & Chemical Profile
Understanding the physicochemical properties and toxicological profile of a compound is the bedrock of its safe management. This compound is a multi-functionalized molecule, and its constituent parts—a chlorinated ring, a nitro group, and a quinoline core—all contribute to its hazard profile.
The primary documented hazard is its potential to act as a skin sensitizer.[2][3] Repeated or prolonged contact may lead to an allergic skin reaction.[2][3] Furthermore, as a complex aromatic structure, it is classified as potentially causing long-lasting harmful effects to aquatic life.[2] The operational imperative is, therefore, to prevent all direct contact and environmental release.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 189746-21-2 | [2][4] |
| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [3][4] |
| Molecular Weight | 282.68 g/mol | [1][4] |
| Physical State | Solid Powder | [5][6] |
| Boiling Point | 428.96 °C at 760 mmHg | [4] |
| Flash Point | 213.23 °C | [4] |
| GHS Hazard Class | Skin Sensitization, Category 1; Hazardous to the aquatic environment, long-term, Category 4 | [2][3] |
| Hazard Statement(s) | H317: May cause an allergic skin reaction; H413: May cause long lasting harmful effects to aquatic life | [2][3] |
Section 2: The Core Principle: Mandatory Waste Segregation
The single most critical step in the safe disposal of this compound is strict waste segregation . As a halogenated organic compound, this compound must never be mixed with non-halogenated waste streams.[7][8]
The Causality Behind Segregation:
-
Disposal Methodologies: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[8] Mixing them with non-halogenated solvents complicates and increases the cost of this process.
-
Preventing Unwanted Reactions: While this compound is stable, mixing chemical waste streams without a complete understanding of all components can lead to unforeseen and dangerous reactions. It must be kept separate from acids, bases, and strong oxidizing agents.[5][7]
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) and equivalent international regulations mandate the proper identification and segregation of hazardous waste.[9] The generator of the waste is legally responsible for its correct classification from "cradle to grave."[9]
Section 3: Personal Protective Equipment (PPE) Protocol
Given the compound's classification as a skin sensitizer and the general handling requirements for chemical powders, a robust PPE protocol is non-negotiable.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[7] Double-gloving is recommended when handling the pure solid or preparing for disposal.
-
Eye Protection: Chemical safety goggles are mandatory.[7] When handling larger quantities or where dust generation is possible, the use of a full-face shield over goggles is best practice.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] Ensure clothing is laundered separately from personal items.
-
Respiratory Protection: All handling of the solid compound outside of a certified chemical fume hood requires a certified respirator to avoid inhalation of dust particles.[2][7]
Section 4: Step-by-Step Disposal Protocol
This protocol covers the disposal of residual solid compound and contaminated consumables (e.g., weigh boats, pipette tips, wipes).
Methodology:
-
Designate a Waste Container: Select a clearly marked, sealable hazardous waste container made of compatible plastic (e.g., polyethylene) or glass.[7][10] Ensure the container is clean and dry before use.
-
Pre-label the Container: Before adding any waste, label the container with "Halogenated Organic Waste," the full chemical name "this compound," and the relevant hazard pictogram (e.g., exclamation mark for sensitizer).[11]
-
Transfer Residual Chemical: Carefully transfer any residual solid chemical into the designated waste container using a dedicated spatula or scoop. Perform this transfer within a chemical fume hood to minimize exposure.
-
Package Contaminated Labware: Place all contaminated disposable items, such as gloves, weigh paper, and plasticware, into a sealed, labeled plastic bag. This bag should then be placed inside the main halogenated waste container.[7]
-
Decontaminate Non-Disposable Items: Thoroughly rinse any contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated liquid waste in a separate, appropriately labeled container.[11] Follow this with a standard wash with soap and water.
-
Seal and Store: Securely close the waste container.[10] Do not fill beyond 90% capacity.[10] Store the container in a designated, properly ventilated satellite accumulation area with secondary containment until collection by your institution's Environmental Health and Safety (EHS) department.[11]
-
Documentation: Log the addition of waste to the container according to your laboratory's and institution's specific waste management procedures.
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Section 5: Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access.[7]
-
Don PPE: Before re-entering the area, don the full PPE detailed in Section 3. For large spills, a higher level of respiratory protection may be necessary.[11]
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[11] Do not use combustible materials like paper towels. [7][11]
-
Collect Absorbed Material: Carefully sweep or scoop the contained material into your designated halogenated organic waste container.[11] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[11]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be disposed of as halogenated hazardous waste.[7]
Spill Response Workflow
Caption: Emergency workflow for managing a spill of the target compound.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and excellence. By adhering to the principles of hazard assessment, mandatory segregation, and procedural diligence, you protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for waste management in your unique research setting.
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Definitive Guide to Personal Protective Equipment for Handling 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
This document provides comprehensive, risk-based guidance for the safe handling of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS No. 189746-21-2). As a multifunctional quinoline derivative used in advanced chemical and pharmacological research, its proper handling is paramount to ensure personnel safety and maintain experimental integrity.[1][2] This guide moves beyond a simple checklist, offering a procedural framework rooted in risk assessment and the hierarchy of controls.
Hazard Analysis: Understanding the Compound
This compound is a solid, complex organic molecule.[3][4] A thorough risk assessment begins with understanding its inherent hazards, which are determined by its chemical structure and available toxicological data.
1.1. Known Hazards According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[5][6] This is a key operational hazard, as repeated exposure can lead to chronic allergic dermatitis.
-
Aquatic Toxicity (Chronic, Category 4): May cause long-lasting harmful effects to aquatic life.[6] This dictates strict environmental disposal protocols.
1.2. Inferred Hazards from Chemical Structure The molecule's structure contains functional groups that suggest additional, unclassified hazards that must be managed:
-
Nitroaromatic Compound: Nitro compounds as a class can have a range of toxicological effects and may be absorbed through the skin. Some are associated with methemoglobinemia. They also introduce energetic properties to the molecule, and while this specific compound is not classified as an explosive, nitro compounds can have exothermic decomposition energies.[7]
-
Chlorinated Organic Compound: The presence of a chlorine atom means that during combustion or decomposition, hazardous hydrogen chloride gas can be produced.[8] This also classifies its waste stream as halogenated, which has specific disposal requirements.[9]
-
Fine Powder/Dust: As a solid, the compound may be a fine powder.[3] This presents an inhalation hazard, as fine dusts can be easily aerosolized and, in sufficient concentration, may form explosive mixtures with air.[7]
Hazard Summary Table
| Hazard Type | Classification | Causality and Implication |
| Health | Skin Sensitizer, Cat. 1[5][6] | Direct skin contact can trigger an immune response, leading to allergic reactions upon subsequent exposures. Requires stringent skin protection. |
| Potential Inhalation Hazard | As a solid powder, aerosolized particles can be inhaled, posing a risk to the respiratory tract.[7] | |
| Physical | Potential for Dust Explosion | Fine dusts of organic compounds can form explosive mixtures in the air if an ignition source is present.[7] |
| Environmental | Aquatic Hazard, Chronic Cat. 4[6] | The compound is persistent and may cause long-term harm to aquatic ecosystems. Requires controlled disposal. |
The Risk Management Workflow
Effective safety is not just about wearing PPE; it's a systematic process of risk evaluation. The appropriate level of PPE is determined by the specific task being performed, the quantities being handled, and the engineering controls in place.
Caption: Risk assessment workflow for handling chemical compounds.
Core PPE and Handling Protocols
The following protocols are based on the principle of the Hierarchy of Controls , which prioritizes eliminating hazards and using engineering solutions over relying solely on PPE.
Caption: The Hierarchy of Controls prioritizes safer systems and procedures.
3.1. Standard Handling Operations (Solutions and Transfers) For tasks involving handling pre-made solutions or transferring the solid within a fume hood.
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles for greater protection against splashes.[7]
-
-
Skin Protection:
-
Lab Coat: A standard, long-sleeved laboratory coat.
-
Gloves: Chemical-resistant gloves are mandatory. Given the classification as a skin sensitizer, proper glove selection is critical.[6]
-
Recommended Material: Nitrile or Neoprene gloves provide good protection against a wide range of chemicals and are suitable for handling this solid and its solutions in solvents like DMSO.[4][7]
-
Glove Technique: Always inspect gloves for degradation or punctures before use.[7] Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly after glove removal.[7]
-
-
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
3.2. Weighing and Handling Solid Powder (High Dust Potential) This task presents the highest risk of inhalation and contamination of the work area.
-
Respiratory Protection:
-
Primary Control: Weigh the compound within a ventilated balance enclosure or a chemical fume hood to contain dust at the source.
-
Secondary Control (PPE): If engineering controls are insufficient to prevent aerosolization, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dusts.[10] For higher exposure potential, a half-mask or full-face air-purifying respirator with P100 cartridges should be used.[8][11]
-
-
Skin Protection:
-
Double Gloving: Consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated pair without exposing the inner glove.
-
Disposable Gown/Sleeves: Wear a disposable gown or disposable sleeves over the lab coat to prevent contamination of reusable clothing.
-
-
Work Practice: Use dry clean-up procedures (e.g., careful sweeping with a dedicated brush and pan, or using a HEPA-filtered vacuum). Avoid using compressed air, which will disperse the dust.[7]
Glove Selection Guide
| Glove Material | Suitability for Solids | Suitability for DMSO Solutions[4] | Comments |
| Nitrile Rubber | Excellent | Good (for incidental contact) | Good general-purpose choice. Check manufacturer data for DMSO breakthrough time.[7] |
| Neoprene | Excellent | Good | Offers good chemical and abrasion resistance. |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to many organic solvents but may be less dexterous.[7] |
| Latex | Poor | Poor | Not recommended due to potential for allergic reactions and poor chemical resistance. |
Spill Management and Decontamination
Accidental spills must be handled promptly and safely.
4.1. Spill Response PPE In addition to the standard PPE, a spill response kit should include:
-
Chemical-resistant apron or coveralls.[7]
-
Disposable shoe covers.
-
P100 respirator for cleaning up solid spills.
4.2. Decontamination Procedure
-
Personnel: Remove any contaminated clothing immediately and wash affected skin with soap and water for at least 15 minutes.[8] If skin irritation or a rash occurs, seek medical attention.[6]
-
Surfaces: Decontaminate surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Rinse glassware three times with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[12] Subsequent rinses can be managed according to standard laboratory procedures.
Waste Disposal Plan
Proper segregation and disposal are crucial to protect the environment and comply with regulations.[6][8]
5.1. Waste Segregation All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, TLC plates, paper towels, and excess solid compound should be collected in a clearly labeled, sealed container for "Halogenated Solid Organic Waste."
-
Liquid Waste: Unused solutions and the initial rinses from glassware should be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."[9][13] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[13]
-
Aqueous Waste: Any aqueous solutions from extractions or workups must be collected separately as "Hazardous Aqueous Waste." Do not pour down the drain, as the compound is harmful to aquatic life.[6][14]
Caption: Decision tree for proper waste segregation.
By adhering to this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
